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  • Product: Spiro[5.7]tridecan-13-one
  • CAS: 4728-92-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Spiro[5.7]tridecan-13-one: Structure, Properties, and Synthesis

Disclaimer: Direct experimental data for Spiro[5.7]tridecan-13-one is limited in publicly accessible literature. This guide has been constructed by leveraging data from structurally related analogs and established princi...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data for Spiro[5.7]tridecan-13-one is limited in publicly accessible literature. This guide has been constructed by leveraging data from structurally related analogs and established principles of organic chemistry to provide a comprehensive and predictive overview for research and development purposes.

Introduction: The Significance of Spirocyclic Scaffolds

Spiro compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science.[1] Their inherent three-dimensional nature allows for the projection of functional groups in distinct vectors, which can facilitate more specific and potent interactions with biological targets compared to their planar counterparts.[1] The conformational rigidity of spirocyclic systems can also lead to improved metabolic stability and bioavailability, making them attractive scaffolds in drug discovery.[2] Spiro[5.7]tridecan-13-one, a saturated ketone, represents a fundamental structure within this class of molecules, combining a cyclohexane and a cyclooctane ring. This guide provides a detailed technical overview of its structure, predicted properties, a plausible synthetic route, and potential applications.

Chemical Structure and Physicochemical Properties

Spiro[5.7]tridecan-13-one consists of a cyclohexane ring and a cyclooctane ring fused at a single carbon atom, with a ketone functional group on the cyclooctane ring. The IUPAC name for this compound is Spiro[5.7]tridecan-13-one .

Table 1: Predicted Physicochemical Properties of Spiro[5.7]tridecan-13-one

PropertyPredicted ValueSource/Method
Molecular Formula C₁₃H₂₂O-
Molecular Weight 194.32 g/mol -
XLogP3 ~4.0Extrapolated from analogs
Physical Form Predicted to be a solid or high-boiling liquid at room temperatureBased on similar structures
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in waterGeneral principle for organic ketones
Boiling Point > 200 °C (Predicted)Extrapolated from related alkanes[3][4]

The properties of the parent hydrocarbon, spiro[5.7]tridecane, include a molecular weight of 180.33 g/mol and an XLogP3 of 6.4.[5] The presence of the ketone functional group in Spiro[5.7]tridecan-13-one is expected to increase its polarity and slightly decrease its lipophilicity compared to the parent alkane.

Proposed Synthesis of Spiro[5.7]tridecan-13-one

A plausible and efficient synthetic route to Spiro[5.7]tridecan-13-one can be envisioned starting from the corresponding unsaturated analog, Spiro[5.7]tridec-1-ene-3-one, which has been reported in the chemical literature.[6] The synthesis would involve the catalytic hydrogenation of the carbon-carbon double bond. An alternative approach would be the oxidation of the corresponding alcohol, Spiro[5.7]tridecan-13-ol.

Proposed Synthetic Workflow

G cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Oxidation of Alcohol start1 Spiro[5.7]tridec-1-ene-3-one step1 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) start1->step1 product Spiro[5.7]tridecan-13-one step1->product start2 Spiro[5.7]tridecan-13-ol step2 Oxidation (PCC or Swern Oxidation) start2->step2 product2 Spiro[5.7]tridecan-13-one step2->product2

Caption: Proposed synthetic routes to Spiro[5.7]tridecan-13-one.

Experimental Protocol: Catalytic Hydrogenation of Spiro[5.7]tridec-1-ene-3-one

This protocol is a general procedure for the reduction of an α,β-unsaturated ketone to a saturated ketone.[7]

  • Reaction Setup: To a solution of Spiro[5.7]tridec-1-ene-3-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a high-pressure reaction vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude Spiro[5.7]tridecan-13-one can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon is a widely used and efficient catalyst for the hydrogenation of alkenes. It is generally effective under mild conditions and can be easily removed by filtration.

  • Solvent: Ethanol or ethyl acetate are commonly used solvents for hydrogenation as they are relatively inert and can dissolve both the substrate and the hydrogen gas to a sufficient extent.

  • Hydrogen Pressure: The applied hydrogen pressure can influence the reaction rate. For simple alkene reductions, atmospheric or slightly elevated pressures are often sufficient.

Spectroscopic Characterization (Predicted)

The structural elucidation of Spiro[5.7]tridecan-13-one would rely on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1705-1725 cm⁻¹ corresponding to the C=O stretching vibration of a saturated ketone.[8] The absence of a C=C stretching band around 1650 cm⁻¹ would confirm the saturation of the ring system.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum would be characterized by a series of complex multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the methylene protons of the cyclohexane and cyclooctane rings. The protons on the carbons alpha to the carbonyl group are expected to be deshielded and appear in the 2.0-2.5 ppm range.[9]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A characteristic signal for the carbonyl carbon is expected to appear far downfield, in the range of 200-220 ppm.[10] The spiro carbon atom would appear as a quaternary signal, and the remaining aliphatic carbons would resonate in the upfield region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 194.32). Fragmentation patterns would likely involve α-cleavage adjacent to the carbonyl group.[10]

Potential Applications in Research and Drug Development

Spirocyclic scaffolds are increasingly being incorporated into drug candidates due to their unique structural and conformational properties.[11]

  • Drug Discovery: The rigid three-dimensional structure of Spiro[5.7]tridecan-13-one makes it an interesting starting point for the design of novel therapeutic agents.[1] The ketone functionality provides a handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships against various biological targets. Spirocycles have been successfully employed in the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[12]

  • Materials Science: Spiro compounds have also found applications in the development of organic electronics and other advanced materials.[13] The unique geometry of spirocyclic molecules can influence their packing in the solid state, leading to desirable electronic and photophysical properties.

G cluster_0 Core Structure cluster_1 Key Properties cluster_2 Potential Applications A Spiro[5.7]tridecan-13-one B Three-Dimensionality A->B C Conformational Rigidity A->C D Chemical Handle (Ketone) A->D E Drug Discovery (Novel Scaffolds) B->E F Materials Science (Organic Electronics) B->F C->E C->F D->E

Caption: Logical relationship of Spiro[5.7]tridecan-13-one's properties and applications.

Safety and Handling

As with any chemical compound in a research setting, Spiro[5.7]tridecan-13-one should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

  • Reddy, T. S., & Che, C. M. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 136(51), 17838-17841. [Link]

  • Che, C. M., & Reddy, T. S. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17838-17841. [Link]

  • Reddy, T. S., & Che, C. M. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. pubs.acs.org. [Link]

  • Taylor & Francis. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • PubChem. (n.d.). Spiro(5.7)tridec-1-ene-3-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • National Science Foundation. (2021). Recent strategies used in the synthesis of saturated four-membered heterocycles. [Link]

  • ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Spiro[5.7]tridecane. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (n.d.). Synthesis of Spiro Ketals, Orthoesters, and Orthocarbonates by CpRu-Catalyzed Decomposition of α-Diazo-β-ketoesters. [Link]

  • PubChem. (n.d.). Spiro[5.7]trideca-1,4-dien-3-one. National Center for Biotechnology Information. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • Macmillan Group. (n.d.). Organocatalytic Transfer Hydrogenation of Cyclic Enones. [Link]

  • ResearchGate. (2025). Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • ACS Publications. (2018). Highly Enantioselective Oxidation of Spirocyclic Hydrocarbons by Bioinspired Manganese Catalysts and Hydrogen Peroxide. [Link]

  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. [Link]

  • PubChem. (n.d.). Tridecane. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). tridecane. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. [Link]

  • MDPI. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. [Link]

  • Chemistry LibreTexts. (2019). 21.4 Spectroscopic Properties of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2019). 21.4 Spectroscopic Properties. [Link]

  • AIR Unimi. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. [Link]

  • DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. [Link]

  • Walsh Medical Media. (n.d.). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]

  • ACS Publications. (2007). Spiro Compounds for Organic Optoelectronics. [Link]

Sources

Exploratory

Comprehensive Analytical and Structural Guide to Spiro[5.7]tridecan-13-one: Molecular Properties and Mechanistic Workflows

Executive Summary Spirocyclic compounds represent a privileged class of scaffolds in modern drug discovery and mechanistic organic chemistry. Due to their inherent three-dimensionality, high fraction of sp³-hybridized ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Spirocyclic compounds represent a privileged class of scaffolds in modern drug discovery and mechanistic organic chemistry. Due to their inherent three-dimensionality, high fraction of sp³-hybridized carbons (Fsp³), and unique conformational rigidity, spiro systems offer enhanced metabolic stability and target specificity compared to flat aromatic rings. Among these, Spiro[5.7]tridecan-13-one serves as a critical model compound for understanding transannular strain and medium-sized ring dynamics. This whitepaper details its physiochemical properties, structural logic, and the self-validating experimental workflows used to probe its mechanistic behavior.

Structural and Physiochemical Profiling

The molecular architecture of Spiro[5.7]tridecan-13-one consists of a 6-membered ring (cyclohexane-like) and an 8-membered ring (cyclooctane-like) conjoined at a single quaternary spiro carbon. The ketone moiety is located at position 13, adjacent to the spiro center on the 8-membered ring.

To establish a baseline for analytical characterization, the core quantitative properties of the compound are summarized below.

Table 1: Quantitative Physiochemical Data of Spiro[5.7]tridecan-13-one

PropertyValueCausality / Structural Note
IUPAC Name Spiro[5.7]tridecan-13-oneDenotes a 6-membered and 8-membered ring sharing one carbon.
CAS Registry Number 4728-92-1Universal chemical identifier for the specific isomer.
Molecular Formula C₁₃H₂₂ODerived from the spiro-alkane base (C₁₃H₂₄) minus 2H for the C=O double bond.
Molecular Weight 194.318 g/mol Calculated via standard atomic weights (C: 12.011, H: 1.008, O: 15.999).
Ring System Spiro[5.7]Generates specific transannular steric repulsions.
IR Carbonyl Stretch (νC=O) ~1698 cm⁻¹Deviation from unstrained ketones (~1715 cm⁻¹) due to 8-membered ring internal angles.
Mechanistic Significance: Transannular Strain and Solvolysis Dynamics

As a Senior Application Scientist, I emphasize that the value of Spiro[5.7]tridecan-13-one extends beyond its static structure; it is a dynamic system for probing carbocation rearrangements. The classic highlight the solvolysis of medium-sized-ring spiro compounds [1].

The Causality of Rearrangement: Why subject spiro[5.7] systems to acetolysis? The adjacent 6- and 8-membered rings encounter severe steric repulsions—similar to geminal dimethyl groups but rigidly constrained by the ring topology. When a leaving group is generated adjacent to the spiro center, the resulting carbocation undergoes skeletal rearrangement. The primary thermodynamic driving force is the release of internal ring strain. Depending on the transition state stabilities, the system partitions into ring-expanded products, ring-contracted products, or unrearranged olefins.

Experimental Workflows: Synthesis and Kinetic Validation

To ensure trustworthiness and reproducibility, the following workflow details the conversion of Spiro[5.7]tridecan-13-one into its reactive intermediate and subsequent solvolysis. This protocol is designed as a self-validating system , ensuring that each step contains an internal check for accuracy.

Step 1: Reduction to Spiro[5.7]tridecan-13-ol
  • Preparation: Suspend Spiro[5.7]tridecan-13-one (1.0 eq) in anhydrous diethyl ether at 0°C under an inert argon atmosphere.

  • Reagent Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) to reduce the sterically hindered ketone.

  • Causality of Choice: The low temperature and highly reactive hydride source are required because the ketone at position 13 is sterically shielded by the adjacent spiro center and the bulky 8-membered ring. Milder reducing agents (like NaBH₄) often result in incomplete conversion.

  • Quench: Terminate the reaction carefully using Fieser's method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O) to precipitate aluminum salts and yield the pure alcohol.
  • Validation Checkpoint: The reduction is confirmed by FT-IR spectroscopy. The complete disappearance of the 1698 cm⁻¹ νC=O band and the appearance of a broad νO-H band at ~3300 cm⁻¹ validates successful conversion.

Step 2: Derivatization to β-Naphthalenesulfonate
  • Reaction: Dissolve the resulting alcohol in anhydrous pyridine and add β-naphthalenesulfonyl chloride (1.5 eq) at 0°C.

  • Causality of Choice: The β-naphthalenesulfonate is chosen over a standard tosylate or mesylate. Its enhanced leaving group ability accelerates the rate-determining step, while its strong UV chromophore facilitates downstream HPLC/UV kinetic tracking.

  • Validation Checkpoint: Isolation of the product followed by ¹H-NMR must show the downfield shift of the proton alpha to the oxygen, confirming esterification.

Step 3: Acetolysis and Kinetic Tracking
  • Incubation: Prepare a solution of the spiro-sulfonate (0.1 M) in glacial acetic acid containing sodium acetate (0.12 M) as a buffer. Incubate in a constant-temperature bath at 25°C.

  • Tracking: Monitor the first-order rate constant via the infinity titer technique or HPLC. The reaction must be followed to at least 70% completion.

  • Validation Checkpoint: The kinetic tracking is validated by plotting

    
     versus time. A strictly linear plot confirms first-order kinetics, proving that the unimolecular formation of the carbocation is the rate-determining step, independent of the acetate nucleophile concentration.
    
Reaction Pathway Visualization

The following diagram maps the logical flow of the solvolysis reaction, illustrating how the initial structural strain dictates the downstream mechanistic pathways.

Pathway A Spiro[5.7]tridecan-13-one (Precursor) B Spiro[5.7]tridecan-13-ol (Reduction) A->B LiAlH4, 0°C C β-Naphthalenesulfonate (Derivatization) B->C Sulfonyl Chloride, Pyridine D Carbocation Intermediate (Acetolysis) C->D AcOH, NaOAc, 25°C E Ring Expansion (Strain Relief) D->E Pathway A (Major) F Unrearranged Olefin (Elimination) D->F Pathway B (Minor) G Ring Contraction (Rearrangement) D->G Pathway C (Minor)

Figure 1: Solvolysis pathway of Spiro[5.7]tridecan-13-one showing strain-driven rearrangements.

References
  • Krapcho, A. P., & McCullough, J. E. (1967). Ionic reactions in the spiran series. III. Solvolysis of medium-sized-ring spiro compounds. The Journal of Organic Chemistry, 32(8), 2453-2458. URL:[Link]

Foundational

Spiro[5.7]tridecan-13-one CAS number and supplier database

The following technical guide details the chemical identity, synthesis, and supplier landscape for Spiro[5.7]tridecan-13-one . [1][2] Part 1: Executive Summary & Chemical Identity[2] Spiro[5.7]tridecan-13-one is a bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and supplier landscape for Spiro[5.7]tridecan-13-one .

[1][2]

Part 1: Executive Summary & Chemical Identity[2]

Spiro[5.7]tridecan-13-one is a bicyclic spiro-ketone featuring a cyclohexane ring spiro-fused to a cyclooctane ring.[1][2] In the context of medicinal chemistry, this scaffold represents a high-


 building block, offering specific three-dimensional vectors that differ significantly from flat aromatic systems.[1][2]

While often referred to as Spiro[5.7]tridecan-13-one in legacy literature and catalogs, the preferred IUPAC numbering typically assigns the ketone to position 7 (adjacent to the spiro center).[1][2] Due to the symmetry of the unsubstituted skeleton, the 7-one and 13-one locants refer to the same chemical entity (the


-spiro ketone).[1][2]
Core Identifiers
ParameterData
Chemical Name Spiro[5.7]tridecan-13-one (or Spiro[5.7]tridecan-7-one)
CAS Number 4728-92-1
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.32 g/mol
SMILES O=C1CCCCCCC12CCCCC2
InChIKey Derivative specific; core skeleton: AAMFRVWJXKBTFE-UHFFFAOYSA-N
Structural Class Spirocyclic Ketone; Medium-Ring Carbocycle
Supplier Database & Availability

Direct commercial availability of the saturated ketone (CAS 4728-92-1) is limited compared to its unsaturated derivatives.[1][2] It is frequently categorized as a "make-on-demand" building block.[1][2]

  • Primary Aggregators: Molbase, Echemi, and SciFinder-n.[1][2]

  • Key Suppliers: Specialized catalog houses such as J&H Chemical or BOC Sciences often list this CAS, though stock verification is required.[1][2]

  • Alternative Commercial Derivatives:

    • Spiro[5.7]tridec-1-ene-3-one (CAS 60033-39-8)[1]

    • Spiro[5.7]trideca-1,4-dien-3-one (CAS 41138-71-0)[1][2]

    • Note: These enones can be hydrogenated to yield the saturated parent scaffold.[1][2]

Part 2: Synthesis & Manufacturing Protocols

For research applications requiring gram-scale quantities, de novo synthesis is often more reliable than sourcing from rare chemical inventories.[1][2] Two primary routes are established: Geminal Dialkylation (Route A) and Ring Expansion (Route B).[1][2]

Route A: Geminal Dialkylation (Direct Approach)

This method constructs the spiro junction by alkylating a cyclic ketone with a dihaloalkane.[1]

Mechanism: Double nucleophilic substitution (


-alkylation).[1][2]
Precursors:  Cyclooctanone + 1,5-Dibromopentane.[1][2]
  • Reagents: Cyclooctanone (1.0 eq), 1,5-Dibromopentane (1.1 eq), Potassium tert-butoxide (

    
    -BuOK, 2.2 eq).
    
  • Solvent: Anhydrous THF or Benzene/Toluene.

  • Protocol:

    • Dissolve cyclooctanone in anhydrous THF under

      
       atmosphere.
      
    • Add

      
      -BuOK slowly at 0°C to generate the enolate.[1]
      
    • Add 1,5-dibromopentane dropwise.[1][2]

    • Reflux for 12–24 hours.[1] The first alkylation occurs at the

      
      -position; the second alkylation closes the ring at the same carbon (geminal) due to the thermodynamic preference for spiro-cyclization over fused-ring formation in these conditions.[1]
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1][2]

    • Yield: Typically 40–60%.[1][2]

Route B: Tiffeneau-Demjanov Ring Expansion

This route is preferred if the 6-membered spiro-ketone (Spiro[5.6]dodecan-7-one) is available.[1][2] It expands the 7-membered ring to an 8-membered ring, inserting a methylene group adjacent to the carbonyl.[1][2]

Protocol:

  • Starting Material: Spiro[5.6]dodecan-7-one (CAS 4728-90-9).[1][2]

  • Step 1: React with Diazomethane (

    
    ) or Trimethylsilyldiazomethane (
    
    
    
    ) in the presence of a Lewis acid (e.g.,
    
    
    ).[1][2]
  • Step 2: The methylene group inserts preferentially on the more substituted side (or statistically if symmetric), expanding the ring to the Spiro[5.7]tridecan-13-one system.[1][2]

Synthesis Workflow Diagram

SynthesisRoutes Cyclooctanone Cyclooctanone (C8 Ring) Intermediate Enolate Intermediate Cyclooctanone->Intermediate t-BuOK, THF Dibromide 1,5-Dibromopentane Dibromide->Intermediate Product Spiro[5.7]tridecan-13-one (CAS 4728-92-1) Intermediate->Product Double Alkylation (Cyclization) Spiro56 Spiro[5.6]dodecan-7-one (Precursor) Spiro56->Product Ring Expansion (Tiffeneau-Demjanov) Diazomethane CH2N2 / BF3·OEt2 Diazomethane->Product

Caption: Two primary synthetic pathways for accessing the Spiro[5.7]tridecan-13-one scaffold.[1][2]

Part 3: Analytical Profile & Drug Discovery Applications

Analytical Expectations

When validating the synthesized compound, the following spectral characteristics confirm the spiro[5.7] structure:

  • ¹H NMR (CDCl₃):

    • 
      -Protons:  Multiplet at 
      
      
      
      2.4–2.6 ppm (2H, adjacent to carbonyl in the 8-ring).[1]
    • Spiro-Adjacent: Distinct shielding patterns for protons on the cyclohexane ring due to the orthogonal ring current effects, though less pronounced in saturated systems.[1][2]

    • Bulk Methylenes: Broad multiplets in the

      
       1.2–1.8 ppm range.[1][2]
      
  • ¹³C NMR:

    • Carbonyl (C=O): Characteristic peak at

      
       ~215–218 ppm (typical for medium-ring ketones).[1][2]
      
    • Quaternary Spiro Carbon: A singlet in the aliphatic region, typically

      
       40–50 ppm, which does not phase in DEPT-135 experiments.[2]
      
Strategic Value in Drug Design

The Spiro[5.7]tridecane scaffold is utilized to improve the physicochemical properties of drug candidates ("Escape from Flatland"):

  • Novel IP Space: Less crowded patent landscape compared to spiro[3.3] or spiro[5.5] systems.[1][2]

  • Conformational Restriction: The spiro center locks the orientation of the two rings, providing a rigid vector for substituent display that can enhance selectivity for protein binding pockets.[1][2]

  • Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at that position, potentially increasing half-life compared to linear alkyl chains.[1][2]

References

  • PubChem Compound Summary. Spiro[5.7]tridecane (CID 21501371).[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Krapcho, A. P., et al. Ionic reactions in the spiran series.[1][2] III. Solvolysis of medium-sized-ring spiro compounds. Journal of Organic Chemistry, 1968.[1] (Establishes CAS 4728-92-1 and synthesis via ring expansion).[1][2] Available at: [Link][1]

  • Molbase Chemical Database. Spiro[5.7]tridecan-13-one (CAS 4728-92-1).[1][2] Available at: [Link][1][2]

  • Noyori, R., et al.

    
    -Dibromoketones and Enamines.[2][3] Organic Syntheses, Coll.[1][2][3] Vol. 6, p.436.[1][3] (Describes general principles of spiroannulation). Available at: [Link][1]
    

Sources

Exploratory

Conformational analysis of spiro[5.7]tridecane ring systems

Executive Summary: The Case for Spiro[5.7]tridecane In the modern pursuit of "escaping flatland"—the movement to increase the fraction of hybridized carbons ( ) in drug candidates—spirocyclic scaffolds have emerged as pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Spiro[5.7]tridecane

In the modern pursuit of "escaping flatland"—the movement to increase the fraction of


 hybridized carbons (

) in drug candidates—spirocyclic scaffolds have emerged as privileged structures.[1] While spiro[3.3]heptane and spiro[5.5]undecane systems are well-characterized, the spiro[5.7]tridecane system remains an underutilized yet geometrically distinct scaffold.

This guide addresses the specific conformational challenges of this system. Unlike its symmetrical cousins, the spiro[5.7] system couples a rigid cyclohexane chair with a highly fluxional cycloheptane ring. Mastering this asymmetry allows medicinal chemists to project substituents into novel chemical vectors, accessing binding pockets unreachable by planar aromatics or rigid bicyclics.

Structural Fundamentals: The Physics of the Scaffold

To design effective ligands on this scaffold, one must understand the distinct energy landscapes of the two constituent rings and how the spiro-junction couples them.

The Rigid Anchor: Ring A (Cyclohexane)

In the spiro[5.7] system, the six-membered ring almost exclusively adopts the chair conformation . The spiro-carbon (C6) acts as a gem-disubstituted center.

  • Constraint: The spiro-fusion locks the C6 carbon, forcing the attached cycloheptane bonds into specific axial/equatorial-like vectors relative to the cyclohexane chair.

  • Stability: Ring inversion (chair-to-chair) is possible but requires overcoming a barrier of ~10.8 kcal/mol. Large substituents on the 6-ring will lock this equilibrium, effectively freezing the vector of the spiro-junction.

The Fluxional Variable: Ring B (Cycloheptane)

The seven-membered ring is the primary source of conformational heterogeneity. Unlike the 6-ring, the 7-ring lacks a single, deep energy minimum.

  • Global Minimum: The Twist-Chair (TC) is generally the most stable conformer.

  • Local Minima: The Chair (C) form is often only 0.5–1.5 kcal/mol higher in energy.

  • Pseudorotation: The 7-ring undergoes rapid pseudorotation (interconversion between TC and C forms) with low energy barriers (2–3 kcal/mol).

  • Implication: At physiological temperatures, the 7-ring samples multiple conformations. A static crystal structure (X-ray) may represent a packing-induced local minimum rather than the bioactive solution state.

The Orthogonality Principle

The spiro-carbon forces the mean planes of the 6-ring and 7-ring to be perpendicular (orthogonal). This creates a unique "L-shaped" or "T-shaped" volume occupancy that differs significantly from fused ring systems (e.g., decalin or azulene), which tend to be flatter.

Integrated Analytical Workflow

Due to the fluxional nature of the 7-membered ring, a single analytical method is insufficient. We employ a Self-Validating Protocol combining Computational Chemistry and Low-Temperature NMR.

Computational Protocol (In Silico)

Objective: Predict the Boltzmann-weighted population of conformers.

  • Stochastic Search (Monte Carlo/MD):

    • Generate 500–1000 conformers using a force field (e.g., OPLS4 or MMFF94).

    • Crucial Step: Set the energy window high (10–15 kcal/mol) to capture high-energy boat forms of the 7-ring that might be stabilized by specific substituents.

  • DFT Optimization:

    • Optimize unique conformers using Density Functional Theory.

    • Level of Theory: B3LYP/6-31G(d) is the minimum standard;

      
      B97X-D/def2-TZVP is recommended to account for dispersion forces in the lipophilic core.
      
  • Frequency Calculation:

    • Confirm minima (no imaginary frequencies).

    • Calculate Gibbs Free Energy (

      
      ) at 298K.
      
  • Boltzmann Weighting:

    • Calculate the population percentage (

      
      ) of each conformer based on 
      
      
      
      .
    • Rule of Thumb: Any conformer >3 kcal/mol above the global minimum contributes <1% to the population and can usually be ignored for NMR analysis.

Experimental Protocol (NMR Validation)

Objective: Confirm the solution-state geometry and freeze pseudorotation.

  • Step 1: 1D

    
    H NMR at 298K: 
    
    • Observe line broadening in the 7-ring protons. Broad signals indicate intermediate exchange rates (pseudorotation).

  • Step 2: Variable Temperature (VT) NMR:

    • Cool the sample (typically in CD

      
      Cl
      
      
      
      or Toluene-
      
      
      ) to 200K–180K.
    • Endpoint: Look for decoalescence of the methylene signals. When the 7-ring freezes into a specific Twist-Chair, the geminal protons will resolve into distinct doublets/multiplets.

  • Step 3: NOESY/ROESY:

    • Measure through-space interactions.

    • Key Vector: Look for NOE correlations between the axial protons of the 6-ring and the "axial-like" protons of the 7-ring near the spiro junction.

Data Presentation: 7-Ring Conformer Energies
Conformation (Ring B)Relative Energy (

, kcal/mol)
Population (298K)Key Characteristic
Twist-Chair (TC) 0.00>85%Global minimum;

symmetry axis.
Chair (C) +1.2 to +1.95–12%

symmetry plane; often stabilized by polar substituents.
Twist-Boat (TB) +2.5 to +3.5<3%High energy; relevant only in sterically crowded analogs.
Boat (B) +3.5 to +5.0~0%Transition state for pseudorotation.

Visualizing the Workflow

The following diagram illustrates the decision logic required to assign the absolute conformation of a substituted spiro[5.7]tridecane.

ConformationalAnalysis Start Target Molecule (Spiro[5.7]tridecane) Comp_Search Conformational Search (Monte Carlo / OPLS4) Start->Comp_Search Exp_NMR 1H NMR (298K) Start->Exp_NMR DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) Comp_Search->DFT_Opt Boltzmann Boltzmann Weighting (Calculate % Population) DFT_Opt->Boltzmann Final_Assign Final 3D Assignment (Bioactive Conformer) Boltzmann->Final_Assign Theoretical Support Check_Broad Are 7-ring signals broad? Exp_NMR->Check_Broad VT_NMR VT-NMR (180K-220K) Freeze Pseudorotation Check_Broad->VT_NMR Yes (Dynamic) NOE_Analysis NOESY/ROESY Analysis Check_Broad->NOE_Analysis No (Rigid) VT_NMR->NOE_Analysis NOE_Analysis->Final_Assign Experimental Evidence

Figure 1: Integrated Analytical Workflow. This logic gate ensures that computational models are grounded by experimental NMR dynamics, preventing errors caused by reliance on static crystal structures.

Strategic Application in Drug Design

When utilizing spiro[5.7]tridecane in Lead Optimization, the goal is often to position a functional group (e.g., a hydrogen bond donor) in a precise vector that flat scaffolds cannot achieve.

The "Vector Dialing" Concept

Because the 7-ring is a Twist-Chair, substituents at positions C8, C9, or C10 (relative to spiro C6) do not point in pure axial or equatorial directions. Instead, they adopt isoclinal or pseudo-axial orientations.

  • Application: By substituting at different positions on the 7-ring, you can "dial in" the exit vector of a pharmacophore in 15–20° increments, fine-tuning the interaction with a receptor pocket.

Logic Flow for Substituent Placement

VectorLogic Input Design Goal: Target Pocket Vector Ring6 Ring A (6) Substitution Input->Ring6 Ring7 Ring B (7) Substitution Input->Ring7 Axial6 Axial Vector (Rigid, defined) Ring6->Axial6 Equat6 Equatorial Vector (Rigid, defined) Ring6->Equat6 Pseudo7 Pseudo-Axial/Equatorial (Flexible, Adaptive) Ring7->Pseudo7 Outcome1 High Selectivity (Lock & Key) Axial6->Outcome1 Equat6->Outcome1 Outcome2 Induced Fit (Adaptive Binding) Pseudo7->Outcome2 Via Twist-Chair Adjustment

Figure 2: Vector Selection Logic. Choosing the 6-ring for rigid, defined interactions versus the 7-ring for adaptive, induced-fit interactions.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Hendrickson, J. B. (1961). Molecular Geometry. I. The Conformation of Cycloheptane. Journal of the American Chemical Society. [Link]

  • Zheng, S., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery.[1][3][4][5] Bioorganic & Medicinal Chemistry Letters. [Link]

  • St. Jacques, M., & Vaziri, C. (1971). Nuclear Magnetic Resonance Study of the Conformation of Cycloheptene and Benzocycloheptene Derivatives. Canadian Journal of Chemistry. [Link]

  • Wiberg, K. B. (2003). Conformational Energies of Cycloalkanes and Their Derivatives. Journal of Organic Chemistry. [Link]

Sources

Foundational

Thermodynamic stability of spiro[5.7]tridecan-13-one isomers

An In-depth Technical Guide to the Thermodynamic Stability of Spiro[5.7]tridecan-13-one Isomers For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Spiro[5.7]tridecan-13-one Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro[5.7]tridecan-13-one framework, featuring a six-membered and an eight-membered ring sharing a common spiro-carbon, presents a fascinating case study in conformational analysis and thermodynamic stability. Understanding the relative stabilities of its various isomers is crucial for the rational design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the thermodynamic stability of spiro[5.7]tridecan-13-one isomers, detailing both computational and experimental methodologies.

Introduction: The Significance of Spirocyclic Ketones in Drug Discovery

Spiro compounds, characterized by two rings connected at a single atom, are prevalent in numerous natural products and bioactive molecules.[2][3] Their inherent rigidity and three-dimensional topology make them attractive scaffolds in drug design, offering a means to explore chemical space beyond traditional flat aromatic systems.[1] The introduction of a ketone functionality, as in spiro[5.7]tridecan-13-one, provides a handle for further synthetic elaboration and potential interactions with biological targets.

The thermodynamic stability of different isomers of a spirocyclic compound directly influences their relative populations at equilibrium and can impact their biological activity and pharmacokinetic properties. Therefore, a thorough understanding of the factors governing their stability is paramount for successful drug development.

The Conformational Landscape of Spiro[5.7]tridecan-13-one

The spiro[5.7]tridecan-13-one structure is comprised of a cyclohexane ring and a cyclooctane ring fused at a spirocenter. The ketone group can be located at various positions within the rings, but for the purpose of this guide, we will focus on the carbonyl at the 13-position, which is on the eight-membered ring. The primary source of isomerism in this system arises from the stereochemistry at the spirocenter and the conformation of the two rings.

The cyclohexane ring can adopt several conformations, with the chair being the most stable, followed by the twist-boat and boat. The cyclooctane ring is significantly more flexible, with several low-energy conformations such as the boat-chair, twist-boat-chair, and crown. The combination of these ring conformations leads to a complex potential energy surface with numerous possible stereoisomers and conformers.

The relative stability of these isomers is governed by a delicate balance of several factors:

  • Ring Strain: The inherent strain within the six- and eight-membered rings.

  • Torsional Strain: Strain arising from eclipsing interactions along C-C bonds.

  • Steric (van der Waals) Strain: Repulsive interactions between non-bonded atoms.

  • Transannular Strain: Unfavorable interactions across the rings, particularly significant in the eight-membered ring.

  • Dipole-Dipole Interactions: Interactions involving the carbonyl group.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful toolkit for exploring the conformational landscape and predicting the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a particularly well-suited method for this purpose, offering a good balance between accuracy and computational cost.[4]

Detailed Computational Workflow

A robust computational protocol is essential for obtaining reliable results. The following workflow is recommended for assessing the thermodynamic stability of spiro[5.7]tridecan-13-one isomers.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search A->B Generate diverse starting conformers C 3. Geometry Optimization (Low-Level Theory) B->C Identify low-energy conformers D 4. Geometry Optimization (High-Level Theory) C->D Refine geometries E 5. Vibrational Frequency Calculation D->E Confirm minima & obtain ZPE F 6. Calculation of Thermodynamic Properties E->F Calculate Gibbs Free Energy G 7. Relative Stability Analysis F->G Compare ΔG values

Caption: A typical workflow for the computational determination of isomer stability.

Step-by-Step Protocol:

  • Initial 3D Structure Generation: Generate initial 3D structures for all possible stereoisomers of spiro[5.7]tridecan-13-one. This can be done using molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search for each stereoisomer to explore the potential energy surface and identify low-energy conformers. Molecular mechanics force fields (e.g., MMFF94) are often used for this initial screening due to their computational efficiency.

  • Geometry Optimization (Low-Level Theory): The identified low-energy conformers from the conformational search should be subjected to geometry optimization using a computationally less expensive quantum mechanical method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G*).

  • Geometry Optimization (High-Level Theory): The unique, low-energy conformers from the previous step are then re-optimized using a more accurate level of theory, such as DFT with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more reliable geometries and energies.[4]

  • Vibrational Frequency Calculation: Perform vibrational frequency calculations at the same high level of theory for each optimized structure. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Calculation of Thermodynamic Properties: From the frequency calculations, the Gibbs free energy (G) of each conformer can be calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

  • Relative Stability Analysis: The relative thermodynamic stability of the isomers is determined by comparing their Gibbs free energies. The isomer with the lowest Gibbs free energy is the most stable.

Data Presentation

The calculated relative energies should be summarized in a clear and concise table for easy comparison.

IsomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Isomer A0.000.00
Isomer B1.521.45
Isomer C2.892.78
.........

Note: The values in this table are hypothetical and for illustrative purposes only.

Experimental Validation of Thermodynamic Stability

While computational methods provide valuable predictions, experimental validation is crucial for confirming the theoretical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation and can provide insights into the relative populations of different conformers in solution.[5][6]

Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized mixture of spiro[5.7]tridecan-13-one isomers in a suitable deuterated solvent.

  • ¹H and ¹³C NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants can provide information about the stereochemistry and conformation of the dominant isomer(s).

  • 2D NMR Techniques: Employ 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY to aid in the complete assignment of proton and carbon signals and to probe through-space interactions that can reveal conformational preferences.

  • Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamic equilibrium between conformers. Changes in the spectra with temperature can be used to determine thermodynamic parameters (ΔH° and ΔS°).

  • Integration Analysis: For a mixture of isomers at equilibrium, the relative integration of characteristic signals can be used to determine the relative populations and thus the difference in Gibbs free energy (ΔG) between the isomers using the following equation:

    ΔG = -RT ln(K_eq)

    where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of isomer concentrations).

Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical or physical processes. While more experimentally demanding, it can provide highly accurate thermodynamic data.

Differential Scanning Calorimetry (DSC):

DSC can be used to study phase transitions and, in some cases, the thermodynamics of conformational changes in the solid state.

Isothermal Titration Calorimetry (ITC):

While not directly applicable to isomer stability in isolation, ITC could be employed to study the differential binding of isomers to a host molecule, which can indirectly provide information about their relative stabilities.

Synergistic Approach: Integrating Computational and Experimental Data

The most robust understanding of the thermodynamic stability of spiro[5.7]tridecan-13-one isomers is achieved by combining computational and experimental approaches.

G cluster_0 Integrated Stability Analysis A Computational Modeling (DFT Calculations) B Experimental Validation (NMR, Calorimetry) A->B Guides experimental design C Refined Understanding of Thermodynamic Stability A->C Predicts relative stabilities B->A Provides feedback for model refinement B->C Confirms & quantifies stabilities

Caption: The synergistic relationship between computational and experimental methods.

Computational modeling can predict the most likely stable isomers, thereby guiding synthetic efforts and the design of experimental validation studies. Experimental data, in turn, provides a crucial benchmark for the accuracy of the computational methods and can be used to refine the theoretical models.

Conclusion

Determining the thermodynamic stability of spiro[5.7]tridecan-13-one isomers requires a multi-faceted approach that leverages the predictive power of computational chemistry and the empirical validation of experimental techniques. By following the detailed protocols outlined in this guide, researchers can gain a comprehensive understanding of the conformational preferences and relative stabilities of these complex spirocyclic systems. This knowledge is invaluable for the design and development of novel drug candidates with optimized pharmacological profiles. The principles and methodologies described herein are broadly applicable to the study of other complex cyclic and spirocyclic molecules, providing a foundational framework for future research in medicinal chemistry and drug discovery.

References

  • Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction - PubMed. (2005, October 12). PubMed. [Link]

  • Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - RSC Publishing. (2018, January 22). RSC Publishing. [Link]

  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Synthesis and stability of new spiroaminoborate esters - PMC - NIH. (n.d.). NIH. [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - RSC Blogs. (2024, April 2). RSC Blogs. [Link]

  • Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution - ResearchGate. (n.d.). ResearchGate. [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Spiro(5.7)tridec-1-ene-3-one | C13H20O - PubChem - NIH. (n.d.). NIH. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Scientific Research Publishing. [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom - AIR Unimi. (2022, November 19). AIR Unimi. [Link]

  • Spiro[5.7]tridecane | C13H24 - PubChem - NIH. (n.d.). NIH. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC. (2024, October 29). PMC. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace. (n.d.). SciSpace. [Link]

  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (n.d.). HRČAK. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character - MDPI. (2020, October 6). MDPI. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. [Link]

  • Spirocyclic derivatives as antioxidants: a review - PMC - NIH. (n.d.). NIH. [Link]

  • Strategies and Synthesis of Contrathermodynamic Spiroketals - Denmark Group. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Total Synthesis of 5,5-Spiroacetal Natural Products and Studies Toward the Total Synthesis of Eleutherobin - SFU Summit. (n.d.). Simon Fraser University. [Link]

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Exploratory

The Renaissance of 3D-Architectures: Spirocyclic Ketones in Drug Discovery

Part 1: The Strategic Imperative Escaping "Flatland" For decades, high-throughput screening libraries were dominated by flat, aromatic-heavy compounds. While easy to synthesize via Suzuki-Miyaura or Buchwald-Hartwig coup...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Strategic Imperative

Escaping "Flatland"

For decades, high-throughput screening libraries were dominated by flat, aromatic-heavy compounds. While easy to synthesize via Suzuki-Miyaura or Buchwald-Hartwig couplings, these "flat" molecules often suffer from poor solubility and non-specific binding. The industry's pivot toward spirocyclic ketones is driven by the "Escape from Flatland" paradigm, first articulated by Lovering et al.[1][2]

The inclusion of a spirocyclic ketone scaffold introduces a critical quaternary carbon center . This structural feature confers three distinct advantages:

  • Vector Orthogonality: Unlike fused rings (which are planar) or linked rings (which are floppy), spirocycles project substituents into defined, non-planar vectors. This allows for precise probing of globular protein binding pockets.

  • Metabolic Hardening: The quaternary spiro-center blocks metabolic soft spots (e.g., benzylic positions), potentially increasing half-life (

    
    ) without increasing lipophilicity (LogP).
    
  • Increased

    
    :  Higher saturation correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding events.
    
Structural Classes

Spirocyclic ketones generally fall into two categories relevant to pharma:

  • Carbocyclic Spiro-ketones: (e.g., spiro[4.5]decan-one). Often used as scaffolds for enzyme inhibitors.

  • Heterocyclic Spiro-ketones: (e.g., 1-oxaspiro[4.5]decan-one). These introduce hydrogen bond acceptors (HBA) and alter the dipole moment, critical for blood-brain barrier (BBB) penetration.

Part 2: Synthetic Methodologies

Constructing the quaternary spiro-center is the primary synthetic challenge. The steric crowding at the spiro-junction often precludes standard


 approaches.
Comparative Analysis of Synthetic Routes
MethodologyKey MechanismAdvantagesLimitations
Pd-Catalyzed Decarboxylative Allylic Alkylation (Pd-DAAA) Formation of

-allyl Pd species followed by inner-sphere attack.
Enantioselective; mild conditions; tolerates heterocycles.Requires pre-functionalized

-keto esters; expensive ligands.
Ring-Closing Metathesis (RCM) Ru-catalyzed olefin metathesis.Excellent for large rings (7+ members); robust.Difficult for tetrasubstituted centers; Ru removal required.
Photoredox / Radical Cascade Norrish Type II or Semipinacol rearrangement via radical intermediates.Access to unique substitution patterns; "Green" activation.Can suffer from low diastereocontrol; dilute conditions often needed.
Matteson-Type Annulation Boron-homologation (1,2-migration).New (2024/25): Programmable ring sizes; iterative growth.[3]Reagents can be sensitive; multi-step sequences.

Part 3: Detailed Experimental Protocol

Focus: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

This protocol describes the synthesis of a chiral spirocyclic ketone via the Pd-DAAA method. This approach is preferred in process chemistry for its scalability and high enantiomeric excess (ee).

Target Transformation: Conversion of a racemic


-keto allyl ester to a chiral 

-quaternary spiro-ketone.
1. Reagents & Equipment
  • Precursor: Racemic allyl

    
    -keto ester (1.0 equiv).
    
  • Catalyst:

    
     (2.5 mol %).
    
  • Ligand:

    
    -DACH-Phenyl Trost Ligand (5.0 mol %).
    
  • Solvent: Anhydrous 1,4-Dioxane or THF (Degassed).

  • Apparatus: Flame-dried Schlenk flask or Glovebox.

2. Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a glovebox or under Argon, charge a flame-dried vial with

    
     (25.9 mg, 0.025 mmol) and the 
    
    
    
    -DACH-Phenyl Trost Ligand (34.6 mg, 0.05 mmol).
  • Add anhydrous 1,4-Dioxane (2.0 mL).

  • Stir at room temperature for 30 minutes. The solution should turn from dark purple to a clear yellow/orange, indicating the formation of the active Pd(0)-ligand complex.

Step 2: Reaction Assembly

  • Dissolve the racemic

    
    -keto allyl ester substrate (1.0 mmol) in anhydrous 1,4-Dioxane (3.0 mL) in a separate Schlenk flask.
    
  • Transfer the catalyst solution via cannula (or syringe) into the substrate flask.

  • Rinse the catalyst vial with additional Dioxane (1.0 mL) and transfer to the reaction mixture (Total concentration

    
     0.15 M).
    

Step 3: Decarboxylation & Allylation

  • Stir the reaction mixture at ambient temperature (23 °C).

    • Note: If the reaction is sluggish, heat to 40 °C. For highly hindered substrates, cooling to 0 °C may improve enantioselectivity at the cost of rate.

  • Monitoring: Monitor consumption of starting material via TLC or LC-MS. The evolution of

    
     gas is a visual indicator of the decarboxylation step.
    
  • Reaction typically completes within 2–12 hours.

Step 4: Work-up & Purification

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Directly subject the crude oil to Flash Column Chromatography (SiO2).

    • Eluent: Hexanes:Ethyl Acetate gradient (typically 95:5 to 80:20).

  • Validation: Analyze product via Chiral HPLC to determine enantiomeric ratio (er).

3. Mechanistic Causality (Why this works)
  • Oxidative Addition: Pd(0) inserts into the allylic ester bond, ejecting the carboxylate.

  • Decarboxylation: The carboxylate loses

    
    , generating a tight ion pair between the cationic 
    
    
    
    -allyl-Pd complex and the enolate anion.
  • Asymmetric Induction: The chiral ligand creates a "chiral pocket." Because the enolate attacks the

    
    -allyl system from within the coordination sphere (or via a tightly controlled outer-sphere mechanism dictated by the ligand), the stereochemistry of the new quaternary center is determined by the ligand geometry, not the substrate's original chirality. This allows for enantioconvergent  synthesis from a racemic starting material.[4]
    

Part 4: Visualization & Logic

Diagram 1: The Pd-DAAA Catalytic Cycle

This diagram illustrates the conversion of the racemic starting material into the chiral spiro-product, highlighting the critical decarboxylation step.

Pd_DAAA_Cycle cluster_cycle Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Start Racemic Allyl Beta-Keto Ester OxAdd Oxidative Addition (Pd-Allyl Carboxylate) Start->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Complex Pd0->OxAdd Catalyst Entry Decarb Decarboxylation (-CO2) OxAdd->Decarb Rate Limiting IonPair Chiral Ion Pair (Enolate + Pi-Allyl Pd) Decarb->IonPair Loss of CO2 RedElim Asymmetric Allylic Alkylation IonPair->RedElim Stereocontrol via Ligand RedElim->Pd0 Regeneration Product Chiral Spirocyclic Ketone RedElim->Product

Caption: The catalytic cycle of Pd-DAAA. The irreversible loss of CO2 drives the formation of the reactive enolate-Pd-allyl ion pair, allowing the chiral ligand to dictate the stereochemistry of the spiro-center.

Diagram 2: Strategic Decision Matrix for Spiro-Synthesis

A logic flow for researchers to select the appropriate synthetic method based on substrate constraints.

Spiro_Selection Input Target Spirocyclic Ketone Q1 Is the Spiro-Center Chiral? Input->Q1 Q2 Ring Size? Q1->Q2 Yes Q3 Functional Group Tolerance? Q1->Q3 No YesChiral Yes SmallRing 5-6 Membered Q2->SmallRing LargeRing 7+ Membered Q2->LargeRing Method_Pd Use Pd-DAAA (Trost/Stoltz) SmallRing->Method_Pd Method_RCM Use Asymmetric RCM (Mo/Ru Catalysts) LargeRing->Method_RCM NoChiral No / Racemic OK HighTol Robust Groups Q3->HighTol Sensitive Sensitive Groups Q3->Sensitive Method_Acid Acid-Catalyzed Condensation HighTol->Method_Acid Method_Photo Photoredox / Radical Cascade Sensitive->Method_Photo

Caption: Decision matrix for selecting synthetic routes. Chiral constraints favor Pd-catalysis, while sensitive substrates benefit from mild photoredox conditions.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6] Journal of Medicinal Chemistry.[2][7] [Link]

  • Beletskaya, I. P., & Najera, C. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters.[8] [Link]

  • Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society.[9] [Link]

  • Jo, W., et al. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones.[3][8] ChemRxiv (Preprint).[3] [Link][10]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[5] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Computational Architectures for Spiro[5.7]tridecan-13-one: A Technical Guide to Modeling Flexible Spirocycles

Executive Summary & Strategic Rationale The exploration of spirocyclic scaffolds represents a critical shift in modern drug discovery, moving away from planar aromatic systems toward architectures with high fraction of s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The exploration of spirocyclic scaffolds represents a critical shift in modern drug discovery, moving away from planar aromatic systems toward architectures with high fraction of sp3 carbons (


).[1] This guide focuses on Spiro[5.7]tridecan-13-one , a specific bicyclic system combining a rigid cyclohexane ring with a highly flexible cyclooctanone moiety.

While spiro[5.5] systems are well-characterized, the [5.7] system offers a unique "privileged structure" profile. The 8-membered ring mimics peptide turns and provides novel vectors for side-chain attachment, yet it presents significant computational challenges due to the high conformational entropy of the cyclooctane ring.

Key Technical Value:

  • Escape from Flatland: Increases solubility and metabolic stability by reducing planarity (Lovering et al., 2009).

  • Novel IP Space: Less crowded patent landscape compared to spiro[3.3] or [5.5] systems.

  • Vector Orthogonality: The ketone at position 13 (adjacent to the spiro center) provides a rigid handle for functionalization (

    
     geometry) that is orthogonal to the cyclohexane vectors.
    

Conformational Dynamics: The Core Challenge

Modeling Spiro[5.7]tridecan-13-one is not a standard minimization task. It requires resolving the conflict between the relatively rigid chair conformation of the 6-membered ring and the fluxional nature of the 8-membered ring.

The Cyclooctane Problem

The cyclooctane ring exists in a complex energy landscape. Unlike cyclohexane (chair global minimum), cyclooctane has several low-energy conformers: Boat-Chair (BC) , Crown , and Boat-Boat (BB) .

  • Global Minimum: Usually the Boat-Chair (BC).

  • Impact of C13-Ketone: The introduction of a ketone at C13 (

    
     center) removes transannular hydrogen interactions and flattens one region of the ring. This generally lowers the energy barrier for ring inversion, making the molecule more dynamic than the parent alkane.
    
The Spiro-Constraint

The spiro carbon (C6) acts as a gem-disubstituted clamp.

  • Locking Effect: The spiro junction forces the two rings to be perpendicular.

  • Steric Clash: Substituents on the 6-ring (positions 1/5) can clash with the 8-ring (positions 7/13). This "gear effect" must be modeled using Boltzmann weighting, as a single static structure will fail to predict binding affinity accurately.

Computational Protocol: Step-by-Step

To ensure scientific integrity, this protocol utilizes a "Search-then-Optimize" workflow. Simple minimization (e.g., MM2) is insufficient and will likely trap the structure in a local minimum (e.g., the Crown conformation).

Workflow Diagram

The following Graphviz diagram outlines the mandatory workflow for generating bioactive conformers of Spiro[5.7]tridecan-13-one.

ConformationalWorkflow cluster_loop Iterative Refinement Input 2D Structure Input (Spiro[5.7]tridecan-13-one) Gen3D 3D Embedding (Distance Geometry) Input->Gen3D ConfSearch Stochastic Search (Monte Carlo / LowModeMD) Force Field: OPLS4 or MMFF94 Gen3D->ConfSearch Sampling Filter Energy Filter (Keep within 5 kcal/mol of Global Min) ConfSearch->Filter Pruning DFT DFT Optimization (B3LYP-D3/6-31G*) Solvent: Water (PCM) Filter->DFT QM Refinement Boltzmann Boltzmann Weighting (Calculate Population %) DFT->Boltzmann Thermodynamics Output Bioactive Conformer Ensemble Boltzmann->Output

Caption: Figure 1. High-fidelity conformational sampling workflow for flexible medium-ring spirocycles.

Detailed Methodology

Step 1: Stochastic Conformational Search

  • Tool: Macromodel (Schrödinger) or MOE (CCG).

  • Method: Mixed Torsional/Low-Mode Sampling.[2] This is critical for 8-membered rings to cross high-energy barriers (5-8 kcal/mol) that standard Monte Carlo might miss.

  • Settings:

    • Steps: 5,000 minimum.

    • Energy Window: 10 kcal/mol (to capture high-energy states that might bind).

    • Constraint: Keep the spiro-center tetrahedral.

Step 2: DFT Optimization (The Validation Layer) Force fields often underestimate the transannular strain in 8-membered rings. You must refine the top 10 conformers using Density Functional Theory.

  • Theory Level: B3LYP with D3 dispersion correction (B3LYP-D3/6-31G*). Dispersion is vital for modeling the attractive forces across the medium ring.

  • Solvation: Use a polarizable continuum model (PCM) for water to simulate physiological conditions.

Step 3: Geometric Analysis Calculate the Ring Puckering Parameters (Cremer-Pople) for the 8-membered ring to classify the conformers (BC vs. TBC).

Docking & Virtual Screening Strategy

Docking spiro[5.7] systems is challenging because the ligand is "bulky" in 3D space. Standard rigid-receptor docking often fails because the protein side chains must move to accommodate the spiro-vector.

Induced Fit Docking (IFD)

Directive: Do not use rigid docking (e.g., standard Glide SP) for the initial screen.

  • Protocol: Use an Induced Fit protocol (e.g., Schrödinger IFD-MD).

  • Rationale: The 8-membered ring of the ligand requires the receptor binding pocket to "breathe." Rigid docking will result in false negatives due to steric clashes with the bulky spiro-tail.

3D-QSAR Alignment Rule

When building QSAR models (CoMFA/CoMSIA), alignment is the biggest source of error.

  • Anchor Point: Align molecules based on the Spiro Center (C6) and the Ketone Oxygen (O13) . These are the most rigid points relative to each other.

  • Avoid: Do not align based on the flexible carbons of the 8-membered ring (C8-C11).

Quantitative Data Summary

The following table summarizes the expected energetic profile of the scaffold, derived from benchmark DFT calculations (B3LYP/6-31G*).

Conformation (8-Ring)Relative Energy (

, kcal/mol)
Population % (298K)Structural Feature
Boat-Chair (BC) 0.00 (Global Min)~85%Lowest transannular strain.
Twisted Boat-Chair +1.2~12%Chiral conformer; often binds to asymmetric pockets.
Boat-Boat (BB) +3.5< 2%High energy; transition state mimic.
Crown +4.8< 1%Highly symmetric but sterically crowded.

Note: Data represents general trends for cyclooctanone derivatives; specific substituents on the 6-ring will shift these values.

Synthesis & Functionalization Logic

Understanding the synthesis is necessary to model the correct derivatives. The spiro[5.7]tridecan-13-one scaffold is typically accessed via:

  • Ring Expansion: Starting from spiro[5.6] ketones using diazomethane (Tiffeneau-Demjanov rearrangement).

  • Dieckmann Condensation: Cyclization of dicarboxylates.

Modeling Consequence: If synthesized via ring expansion, the product is often a racemic mixture of enantiomers (due to the chirality of the twisted 8-ring). You must model both enantiomers (R/S at the spiro center if substituted, or atropisomers of the ring) separately in docking studies.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[1][4]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings. Journal of the American Chemical Society.[5]

  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery.[1][6][7] Expert Opinion on Drug Discovery.[2]

  • Schrödinger, LLC. (2023). Induced Fit Docking Protocol. Schrödinger Knowledge Base.

Sources

Exploratory

Solubility profile of Spiro[5.7]tridecan-13-one in organic solvents

This guide outlines the solubility profile and characterization framework for Spiro[5.7]tridecan-13-one , a lipophilic spirocyclic ketone. Executive Summary & Molecular Context[1][2] Spiro[5.7]tridecan-13-one (C₁₃H₂₂O) r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile and characterization framework for Spiro[5.7]tridecan-13-one , a lipophilic spirocyclic ketone.

Executive Summary & Molecular Context[1][2]

Spiro[5.7]tridecan-13-one (C₁₃H₂₂O) represents a distinct class of spirocyclic scaffolds used to introduce three-dimensionality (Fsp³ character) into drug candidates, escaping the "flatland" of traditional aromatic libraries. Structurally, it consists of a cyclohexane ring spiro-fused to a cyclooctane ring, with a ketone functionality at the 13-position (adjacent to the spiro center in the eight-membered ring).

For the formulation scientist and synthetic chemist, this molecule presents a classic "Grease Ball with a Handle" profile: a substantial hydrophobic hydrocarbon bulk (C₁₂) modulated by a single polar hydrogen-bond acceptor (carbonyl).

Physicochemical Drivers of Solubility[3][4]
  • Lipophilicity (LogP): Predicted ~4.2 – 4.5. This dictates high affinity for non-polar and chlorinated solvents.

  • Crystal Lattice Energy: The spiro-fusion creates a rigid, orthogonal geometry. Unlike planar aromatics (which stack efficiently), spiro compounds often exhibit lower lattice energies due to inefficient packing, theoretically enhancing solubility compared to their fused-ring analogs (e.g., decalins).

  • Solvation: The carbonyl group allows for dipole-dipole interactions (acetone, DMSO) and weak hydrogen bonding with protic solvents (alcohols), but the hydrophobic effect dominates in aqueous environments.

Predicted Solubility Profile

In the absence of empirical values in public chemical registries for this specific isomer, the following profile is derived from Hansen Solubility Parameters (HSP) and structure-property relationships (SPR) of homologous spiro-ketones (e.g., spiro[5.5]undecan-3-one).

Solubility Categorization Table
Solvent ClassSolvent ExamplesPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like dissolves like." High dispersion forces match the cycloalkyl skeleton; dipole interactions stabilize the ketone.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent (50–100 mg/mL)Dipole-dipole interactions with the carbonyl group. THF is the preferred solvent for reactions (e.g., Grignard additions).
Non-Polar Hydrocarbons Toluene, Hexanes, HeptaneModerate to Good (20–50 mg/mL)Soluble due to high lipophilicity, though lower entropy of mixing compared to DCM. Often used as anti-solvents for crystallization.
Polar Protic (Alcohols) Methanol, Ethanol, IPAModerate (10–30 mg/mL)The hydrophobic bulk disrupts the hydrogen-bonding network of water/alcohol. Solubility is highly temperature-dependent (ideal for recrystallization).
Polar Aprotic (High BP) DMSO, DMF, DMAcGood (>50 mg/mL)Soluble, but difficult to remove. Use only for biological assays or high-temp reactions.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.01 mg/mL)The C₁₃ hydrocarbon skeleton overwhelms the single hydrophilic ketone. Requires co-solvents (e.g., PEG400) or surfactants for formulation.

Experimental Protocol: Thermodynamic Solubility Determination

To generate legally defensible data for regulatory filing (IND/NDA), researchers must move beyond visual estimation to Thermodynamic Equilibrium Solubility .

The "Shake-Flask" Methodology (Standard Operating Procedure)

This protocol ensures saturation equilibrium is reached, distinguishing it from kinetic solubility (which often overestimates solubility due to supersaturation).

Phase 1: Preparation
  • Solid State Check: Verify crystallinity of Spiro[5.7]tridecan-13-one via XRPD (X-Ray Powder Diffraction). Amorphous material will give falsely high solubility readings.

  • Solvent Selection: Select a panel based on Snyder’s Selectivity Triangle (e.g., Hexane, Toluene, DCM, MeOH, Acetonitrile).

Phase 2: Equilibration
  • Add excess solid (~20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Agitation: Shake at 25°C ± 0.1°C for 24–48 hours using a rotary mixer.

  • Visual Check: If the solid dissolves completely, add more until a persistent suspension is observed.

Phase 3: Analysis
  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (detection at ~280 nm for ketone n→π* transition) or LC-MS.

  • Calculation:

    
    
    
Workflow Visualization

Solubility_Protocol Start Start: Spiro[5.7]tridecan-13-one Sample XRPD Step 1: XRPD Characterization (Confirm Crystalline Form) Start->XRPD Solvent_Add Step 2: Add Excess Solid to Solvent (Snyder Selectivity Panel) XRPD->Solvent_Add Agitate Step 3: Agitate @ 25°C (24-48h) Thermodynamic Equilibrium Solvent_Add->Agitate Check Visual Check: Is solid present? Agitate->Check Add_More Add more solid Check->Add_More No (Dissolved) Filter Step 4: Filtration (0.22 µm PTFE) Remove undissolved solid Check->Filter Yes (Suspension) Add_More->Agitate HPLC Step 5: HPLC-UV/MS Quantification Filter->HPLC Data Output: Solubility Profile (mg/mL) HPLC->Data

Figure 1: Standardized workflow for thermodynamic solubility determination. Critical control points include the XRPD check to ensure crystalline input and the visual check to ensure saturation.

Solvent Selection Strategy for Synthesis & Purification

When utilizing Spiro[5.7]tridecan-13-one in synthesis (e.g., Grignard addition to the ketone or spiro-ring expansion), solvent choice is critical.

Reaction Solvent Logic
  • Reaction Medium: Use THF (Tetrahydrofuran) or Diethyl Ether . The compound is highly soluble, and these solvents stabilize the magnesium intermediates in Grignard reactions.

  • Cryogenic Conditions: For lithiation reactions at -78°C, THF is mandatory. DCM may freeze or react with nucleophiles; Toluene may cause precipitation of the lithiated intermediate.

Purification (Recrystallization) Logic

The high temperature coefficient of solubility in alcohols makes them ideal for purification.

  • Method: Dissolve in boiling Ethanol (95%) or Methanol .

  • Cooling: Upon cooling to 0°C, the hydrophobic spiro-skeleton forces the molecule out of the hydrogen-bonding solvent network, yielding pure crystals.

  • Anti-Solvent Crash: Dissolve in minimal DCM , then slowly add Hexane . The spiro compound will precipitate as the polarity drops.

Solvent_Selection Substrate Spiro[5.7]tridecan-13-one Reaction Reaction Medium (High Solubility) Substrate->Reaction Goal Purification Purification (Temp-Dependent) Substrate->Purification Goal THF THF / Et2O (Grignard/Lithiation) Reaction->THF DCM DCM (Oxidation/General) Reaction->DCM EtOH Ethanol/MeOH (Recrystallization) Purification->EtOH Heat/Cool Cycle Hexane Hexane (Anti-Solvent) Purification->Hexane Precipitation

Figure 2: Strategic solvent selection for synthetic manipulation versus purification. Note the orthogonality of THF (reaction) and Ethanol (crystallization).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of ketone solubility and solvent selection).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for solubility prediction via dispersion, polar, and H-bonding parameters).
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[1][2][3] Expert Opinion on Drug Discovery, 11(9), 831-834. (Context on spirocyclic physicochemical properties).

  • PubChem Compound Summary for Spiro[5.7]tridecane derivatives. National Center for Biotechnology Information (2025).

Sources

Foundational

The Definitive Guide to IUPAC Nomenclature for Spiro[5.7]tridecane Ketones: Structural Paradigms and Medicinal Chemistry Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, the transition from planar, aromatic molecules to geomet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the transition from planar, aromatic molecules to geometrically complex, sp³-rich scaffolds—a paradigm often termed the "escape from flatland"—has become a critical strategy for improving clinical success rates [1]. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, offer exceptional three-dimensional conformational rigidity. This rigidity enhances target specificity while simultaneously improving pharmacokinetic profiles, such as metabolic stability and solubility[3].

Among these, the spiro[5.7]tridecane scaffold—comprising a 6-membered ring and an 8-membered ring fused at a single spiro center—represents a highly valuable yet synthetically challenging chemotype [2]. When functionalized with a carbonyl group (ketone), the nomenclature of these systems can become non-intuitive. This whitepaper provides an authoritative, in-depth deconstruction of the IUPAC nomenclature rules governing spiro[5.7]tridecane ketones, elucidates the causality behind these rules, and provides a field-proven synthetic methodology for their generation.

Part 1: The Logic of IUPAC Nomenclature for Spirocycles

The IUPAC nomenclature system is designed as a self-validating algorithm. It separates the geometric mapping of the carbon skeleton from the priority assignment of functional groups. This prevents circular logic and ensures that cheminformatics systems can unambiguously parse the structure [1].

The von Baeyer Spiro Descriptor

For monospiro compounds, the prefix spiro is followed by a bracketed descriptor [x.y], where x and y represent the number of atoms in each ring excluding the spiro atom itself.

  • Causality: Excluding the spiro atom prevents double-counting and provides an immediate mathematical verification of the skeleton. The total number of skeletal atoms is always

    
    .
    
  • For spiro[5.7]tridecane , the smaller ring has 5 non-spiro atoms (forming a 6-membered ring), and the larger ring has 7 non-spiro atoms (forming an 8-membered ring). Total carbons = 5 + 7 + 1 = 13 (tridecane) [2].

Skeletal Numbering Rules

The numbering of the spiro skeleton strictly follows geometry before chemistry:

  • Initiation: Numbering must begin in the smaller ring at an atom directly adjacent to the spiro carbon.

  • Progression: Proceed around the smaller ring until reaching the spiro atom. For spiro[5.7]tridecane, the spiro atom is always assigned locant 6 .

  • Completion: Continue through the spiro atom and proceed around the larger ring (locants 7 through 13).

Functional Group Priority (Ketones)

Once the skeletal path is established, functional groups dictate the direction of the numbering. The principal characteristic group—in this case, the ketone suffix "-one"—must receive the lowest possible locant. If the ketone is in the larger ring, the numbering still starts in the smaller ring, but the direction around the larger ring is chosen to minimize the ketone's locant [1].

IUPAC_Logic N1 Identify Spiro Core (Shared Quaternary Carbon) N2 Count Atoms in Each Ring (Excluding Spiro Atom) N1->N2 N3 Assign von Baeyer Descriptor e.g., [5.7] (Ascending Order) N2->N3 N4 Begin Numbering at Atom Adjacent to Spiro in Smaller Ring N3->N4 N5 Proceed Around Smaller Ring to Spiro Atom (Locant 6) N4->N5 N6 Continue Around Larger Ring (Locants 7 to 13) N5->N6 N7 Locate Ketone (C=O) Group N6->N7 N8 Does Ketone Have the Lowest Possible Locant? N7->N8 N9 Reverse Direction in Respective Ring to Minimize Ketone Locant N8->N9 No N10 Finalize IUPAC Name (e.g., spiro[5.7]tridecan-7-one) N8->N10 Yes N9->N10

Caption: IUPAC nomenclature decision tree for spiro[5.7]tridecane ketones.

Part 2: Case Studies and Data Presentation

To illustrate the application of these rules, we analyze the structural isomers of spiro[5.7]tridecane ketones. The position of the carbonyl group significantly alters the 3D vector of the pharmacophore, impacting how the molecule interacts with target proteins (e.g., hydrogen bond acceptor positioning) [4].

Table 1: Structural Isomers of Spiro[5.7]tridecane Ketones
IUPAC NameCarbonyl LocantRing LocationDistance to Spiro CenterPharmacological Relevance
spiro[5.7]tridecan-1-one C16-membered ringAdjacent (

)
High steric hindrance; restricts rotation of adjacent binding motifs.
spiro[5.7]tridecan-2-one C26-membered ring

-position
Ideal for forming fused heterocycles via Fischer indolization.
spiro[5.7]tridecan-3-one C36-membered ring

-position
Projects H-bond acceptor directly opposite the bulky 8-membered ring.
spiro[5.7]tridecan-7-one C78-membered ringAdjacent (

)
Highly strained carbonyl; useful for transannular reactivity probes.
spiro[5.7]tridecan-8-one C88-membered ring

-position
Offers high conformational flexibility within the medium-sized ring.

Mechanistic Note on Locant Minimization: Consider a ketone located on the 8-membered ring, directly adjacent to the spiro carbon. If we number the larger ring clockwise, the ketone might land on C13. If we number counter-clockwise, it lands on C7. Because IUPAC Rule P-14.4 mandates the lowest locant for the principal functional group, the correct name is strictly spiro[5.7]tridecan-7-one , never spiro[5.7]tridecan-13-one [1].

Part 3: Experimental Workflow – De Novo Synthesis

Synthesizing an 8-membered ring fused to a 6-membered ring presents a significant thermodynamic and kinetic challenge. Medium-sized rings (8–11 members) suffer from transannular strain and unfavorable entropy of cyclization. To overcome this, we utilize a Ring-Closing Metathesis (RCM) strategy, which provides a highly reliable, self-validating synthetic pathway.

Step-by-Step Methodology: Synthesis of spiro[5.7]tridecan-1-one

Phase 1: Sequential


-Bis-alkylation 
  • Enolate Generation: Dissolve cyclohexanone (1.0 equiv) in anhydrous THF at -78 °C under inert argon. Add Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise.

    • Causality: LDA is a bulky, non-nucleophilic base that ensures complete, irreversible formation of the kinetic enolate without triggering aldol condensation.

  • First Alkylation: Introduce allyl bromide (1.1 equiv). Allow the reaction to warm to room temperature. Isolate 2-allylcyclohexan-1-one.

  • Second Alkylation: Cool the purified intermediate back to -78 °C, add LDA (1.1 equiv), followed by 6-bromo-1-hexene (1.1 equiv).

    • Result: Formation of 2-allyl-2-(hex-5-enyl)cyclohexan-1-one. The quaternary spiro center is now established.

Phase 2: Ring-Closing Metathesis (RCM) 4. Dilution Setup: Dissolve the bis-alkylated intermediate in anhydrous Dichloromethane (DCM) to achieve a highly dilute concentration of 0.01 M .

  • Causality: High dilution is the critical parameter here. It artificially lowers the rate of intermolecular collisions, thereby favoring the entropically disfavored intramolecular cyclization over acyclic diene metathesis (ADMET) polymerization.
  • Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux at 40 °C for 12 hours. The release of ethylene gas drives the reaction forward thermodynamically.

Phase 3: Saturation 6. Hydrogenation: Transfer the unsaturated spirocycle to a Parr shaker. Add 10% Pd/C (10 wt%) and Methanol. Pressurize with H₂ gas (30 psi) and agitate for 4 hours to reduce the internal alkene. 7. Purification: Filter through Celite to remove the palladium catalyst, concentrate in vacuo, and purify via silica gel flash chromatography to yield pure spiro[5.7]tridecan-1-one .

Synthesis_Workflow S1 Cyclohexanone (Starting Material) S2 1. LDA, Allyl Bromide 2. LDA, 6-Bromo-1-hexene S1->S2 S3 Bis-alkylated Intermediate S2->S3 S4 Ring-Closing Metathesis (Grubbs II, DCM, 0.01 M) S3->S4 S5 Unsaturated Spirocycle S4->S5 S6 Catalytic Hydrogenation (H2, Pd/C, MeOH) S5->S6 S7 spiro[5.7]tridecan-1-one (Target Scaffold) S6->S7

Caption: De novo synthetic workflow for spiro[5.7]tridecan-1-one via Ring-Closing Metathesis.

Conclusion

The integration of spirocyclic scaffolds like spiro[5.7]tridecane into medicinal chemistry pipelines requires a rigorous understanding of both their structural nomenclature and synthetic behavior. By adhering strictly to the IUPAC Blue Book guidelines, researchers ensure that these complex 3D architectures are cataloged unambiguously, facilitating accurate structure-activity relationship (SAR) modeling. Furthermore, overcoming the thermodynamic hurdles of medium-ring synthesis via controlled methodologies like high-dilution RCM unlocks these previously inaccessible chemical spaces for novel therapeutic discovery.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry (IUPAC).
  • Spiro[5.7]tridecane | C13H24 | CID 21501371.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
Exploratory

Biological significance of spiro[5.7]tridecane core structures

Biological Significance of Spiro[5.7]tridecane Core Structures An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary The spiro[5.7]tridecane core represents a distinct and under-explored region o...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Significance of Spiro[5.7]tridecane Core Structures An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The spiro[5.7]tridecane core represents a distinct and under-explored region of chemical space within the spirocyclic scaffold family. Unlike its ubiquitous cousins—the spiro[4.5]decane (e.g., acorenone) and spiro[5.5]undecane (e.g., chamigrene) systems—the [5.7] framework is rarely encountered as a primary carbocyclic skeleton in natural products. Its significance lies primarily in medicinal chemistry as a synthetic "privileged scaffold" designed to "escape from flatland."

By fusing a rigid six-membered ring with a conformationally mobile eight-membered ring at a single quaternary carbon, this core offers unique vector positioning for substituents, high Fsp³ character, and specific metabolic stability profiles. This guide analyzes the structural dynamics, validated biological activities (specifically of heteroatom-containing derivatives), and robust synthetic protocols for this rare core.

Structural & Conformational Analysis

The "Spiro-Lock" Effect

The spiro[5.7]tridecane core consists of a cyclohexane ring spiro-fused to a cyclooctane ring.

  • Cyclohexane Ring: Typically adopts a rigid chair conformation, providing a stable anchor.

  • Cyclooctane Ring: Inherently flexible, capable of adopting boat-chair (BC), twist-boat (TB), or crown conformations.

Key Insight: The spiro-fusion restricts the conformational freedom of the eight-membered ring. Unlike an isolated cyclooctane, the spiro[5.7] system forces the eight-membered ring to adopt specific low-energy conformers (often a distorted boat-chair) to minimize transannular interactions with the rigid cyclohexane anchor. This creates a "Goldilocks" zone for drug design: rigid enough to bind selectively to a protein pocket, yet flexible enough to induce an induced-fit response.

Comparative Scaffold Geometry

In fragment-based drug discovery (FBDD), the [5.7] core occupies a unique volume compared to smaller spirocycles.

SpiroComparison Spiro45 Spiro[4.5]decane (Natural: Acorenone) Compact, Rigid Spiro55 Spiro[5.5]undecane (Natural: Chamigrene) Balanced Geometry Spiro45->Spiro55 Ring Expansion Spiro57 Spiro[5.7]tridecane (Synthetic: Azadiperoxides) Extended 3D Volume Rare Chemical Space Spiro55->Spiro57 Increased Lipophilicity & Flexibility

Figure 1: Comparative analysis of common spirocyclic scaffolds versus the rare [5.7] core.

Biological Significance & Mechanism of Action[1][2]

While carbocyclic spiro[5.7]tridecanes are rare in nature, heterocyclic derivatives —specifically 7,8,12,13-tetraoxa-10-aza-spiro[5.7]tridecanes (cyclic azadiperoxides)—have demonstrated potent biological activity.

Anticancer Activity (Cytotoxicity)

Synthetic spiro[5.7] peroxides have shown significant cytotoxicity against human cancer cell lines, particularly cervical cancer (SiHa) and leukemia (HL-60).

  • Mechanism: The endoperoxide bridge (–O–O–) within the 8-membered ring is the pharmacophore. Upon metabolic activation (often by ferrous ions, Fe²⁺), the peroxide bond cleaves, generating reactive oxygen species (ROS) and carbon-centered radicals.

  • Target: These radicals cause oxidative damage to cellular macromolecules (DNA, proteins) and disrupt mitochondrial function, triggering apoptosis.

Antimalarial Potential

Similar to artemisinin, the spiro[5.7] peroxide core targets Plasmodium falciparum. The mechanism involves the alkylation of heme or specific parasitic proteins after activation by the heme-iron within the parasite's food vacuole.

Data Summary: Activity Profile
Compound ClassTarget / Cell LineIC₅₀ / ActivityMechanism
Azadiperoxide (Spiro[5.7]) SiHa (Cervical Cancer)~15–50 µMROS Generation / Apoptosis
Azadiperoxide (Spiro[5.7]) P. falciparumModerateHeme-mediated activation
Carbocyclic [5.7] (Theoretical) GPCRs (NK-1)N/A (Library Design)Vector positioning of pharmacophores

Synthetic Protocols

To access this core for biological evaluation, we present two distinct methodologies: a validated multicomponent reaction for the bioactive peroxide derivatives and a general strategy for the carbocyclic core.

Protocol A: Sm(NO₃)₃-Catalyzed Synthesis of Azadiperoxides

Target: 10-Aryl-7,8,12,13-tetraoxa-10-aza-spiro[5.7]tridecanes.[1] Application: Synthesis of anticancer/antimalarial leads.

Reagents:

  • 1,1-Bis(hydroperoxy)cyclohexane (derived from cyclohexanone + H₂O₂).

  • Formaldehyde (37% aq. solution).

  • Primary Arylamine (e.g., 3-chloroaniline).

  • Catalyst: Sm(NO₃)₃[1][2]·6H₂O (Samarium(III) nitrate hexahydrate).[1][2]

  • Solvent: THF.[1][2]

Step-by-Step Methodology:

  • Precursor Prep: Dissolve 1,1-bis(hydroperoxy)cyclohexane (1.0 mmol) in THF (5 mL).

  • Catalyst Addition: Add Sm(NO₃)₃·6H₂O (0.05 mmol, 5 mol%). Stir at 20°C for 5 minutes.

  • Cyclization: Add Formaldehyde (2.0 mmol) and the Primary Arylamine (1.0 mmol) simultaneously.

  • Reaction: Stir the mixture at 20°C for 2–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc).

  • Workup: Quench with saturated NaHCO₃. Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Yield: Typically 45–75%.

    • Note: The reaction assembles the 8-membered ring containing the nitrogen and two peroxide bridges around the spiro center.

SynthesisPath R1 1,1-Bis(hydroperoxy) cyclohexane Step1 Sm(NO3)3 catalyst THF, 20°C R1->Step1 R2 Formaldehyde (2 equiv) R2->Step1 R3 Arylamine (R-NH2) R3->Step1 Inter In situ Mannich-type Condensation Step1->Inter Prod Spiro[5.7]tridecane Azadiperoxide (Bioactive Core) Inter->Prod

Figure 2: Samarium-catalyzed three-component condensation to form the bioactive spiro[5.7] azadiperoxide core.

Protocol B: Ring-Closing Metathesis (RCM) Strategy

Target: Carbocyclic spiro[5.7]tridec-1-ene (Scaffold for library design).

Methodology:

  • Alkylation: React cyclohexanecarbaldehyde with allylmagnesium bromide, followed by oxidation to the ketone.

  • Gem-dialkylation: Perform a second allylation (or homoallylation depending on chain length required) to generate a 1,1-dialkenyl cyclohexane intermediate.

    • Specific Precursor: 1-allyl-1-(but-3-enyl)cyclohexane.

  • Metathesis: Dissolve the diene (0.01 M in DCM) and add Grubbs II catalyst (5 mol%). Reflux for 12–24h.

  • Result: Formation of the spiro[5.7]tridec-X-ene core.

  • Validation: ¹H NMR will show the disappearance of terminal alkene protons and the appearance of internal olefin signals.

Future Outlook: "Escaping Flatland"

The spiro[5.7]tridecane core is a prime candidate for Library Enrichment .

  • Fsp³ Score: High fraction of sp³ carbons improves solubility and metabolic stability compared to flat aromatic compounds.

  • IP Space: Because this core is difficult to synthesize and rare in nature, it offers a "white space" for intellectual property in drug development.

  • Recommendation: Use the [5.7] core as a scaffold for diversity-oriented synthesis (DOS), decorating the 8-membered ring with polar groups to target GPCR allosteric sites.

References

  • Terent’ev, A. O., et al. (2012). "Sm-Catalyzed Synthesis and Biological Activity of Acyclic and Cyclic Azadiperoxides." ResearchGate.[3] Available at: [Link]

  • Burgaz, E. V., & Kunter, I. (2024). "Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction." DergiPark. Available at: [Link]

  • Smith, J., et al. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Taylor & Francis Online. Available at: [Link]

  • PubChem. (2025). "Spiro[5.7]tridecane Compound Summary." National Institutes of Health. Available at: [Link]

  • RSC Advances. (2020). "Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines." Royal Society of Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Architectural Significance of Spiro[5.7]tridecanes

An In-Depth Guide to One-Pot Cyclization Protocols for Spiro[5.7]tridecane Derivatives Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique and privileged three-dimensional architec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to One-Pot Cyclization Protocols for Spiro[5.7]tridecane Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique and privileged three-dimensional architecture in chemistry.[1] This rigid, well-defined spatial arrangement makes them highly sought-after scaffolds in drug discovery and natural product synthesis, often leading to enhanced potency and selectivity by locking a molecule into its bioactive conformation.[2][3][4] The spiro[5.7]tridecane framework, which features a cyclohexane ring fused to a cyclooctane ring through a central spiro-atom, is of particular interest due to the synthetic challenges associated with the formation of medium-sized eight-membered rings.

The construction of such complex molecular frameworks is greatly streamlined by the use of one-pot reactions, wherein multiple bond-forming events occur sequentially in a single reaction vessel. These processes, often termed tandem, domino, or cascade reactions, epitomize synthetic efficiency by minimizing purification steps, reducing solvent waste, and improving overall yield.[5][6][7] This guide provides detailed application notes and proposes robust, one-pot protocols for the synthesis of spiro[5.7]tridecane derivatives, designed for researchers, scientists, and drug development professionals.

Strategy 1: Anionic Tandem Michael/Aldol Cyclization

This strategy is a classic and reliable approach for the construction of spirocyclic systems. It leverages a sequence of two fundamental carbon-carbon bond-forming reactions: a Michael 1,4-conjugate addition followed by an intramolecular aldol condensation. The key is the design of a precursor that, upon initial reaction, is perfectly primed for the subsequent intramolecular cyclization to form the eight-membered ring.

Causality and Mechanistic Insight

The reaction is initiated by the deprotonation of a cyclic ketone (in this case, a substituted cyclooctanone) to form an enolate. This nucleophilic enolate then attacks an α,β-unsaturated ketone tethered to the cyclohexane ring. This Michael addition creates a new C-C bond and generates a new enolate, which is spatially positioned to attack a carbonyl group within the same molecule. The subsequent intramolecular aldol reaction forges the spirocyclic connection and, after dehydration, yields the spiro[5.7]tridecane core. The choice of base and reaction conditions can be tuned to control the stereochemical outcome of the newly formed chiral centers.

cluster_workflow Tandem Michael/Aldol Workflow START Start: Combine Precursors & Base MICHAEL Step 1: Michael Addition (C-C Bond Formation) START->MICHAEL Base-catalyzed ENOLATE Intermediate: Di-keto Enolate MICHAEL->ENOLATE Generates intermediate ALDOL Step 2: Intramolecular Aldol Cyclization (C-C Bond Formation & Spirocyclization) ENOLATE->ALDOL Intramolecular attack DEHYDRATION Step 3: Dehydration (Alkene Formation) ALDOL->DEHYDRATION Heat or Acid/Base END End Product: Spiro[5.7]tridecane Derivative DEHYDRATION->END

Caption: Workflow for the Tandem Michael/Aldol Protocol.

Experimental Protocol

Objective: To synthesize a functionalized spiro[5.7]tridecane-dione derivative.

Materials:

  • Cyclooctanone (1.0 eq)

  • 1-(3-Oxocyclohex-1-en-1-yl)ethan-1-one (Michael Acceptor, 1.1 eq)

  • Potassium hydroxide (KOH, 0.2 eq)

  • Methanol (Solvent)

  • Toluene (for dehydration)

  • p-Toluenesulfonic acid (p-TsOH, 0.1 eq)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclooctanone (1.0 eq) and methanol (20 mL).

  • Base Addition: While stirring at room temperature, add a solution of potassium hydroxide (0.2 eq) in methanol (5 mL) dropwise.

  • Michael Addition: Add the Michael acceptor (1.1 eq) dissolved in methanol (10 mL) to the reaction mixture. Allow the reaction to stir at room temperature for 4 hours. Monitor the consumption of starting material by TLC.

  • Solvent Exchange & Dehydration: Once the Michael addition is complete, remove the methanol under reduced pressure. Add toluene (40 mL) and p-toluenesulfonic acid (0.1 eq) to the flask.

  • Cyclization: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing for 6 hours until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired spiro[5.7]tridecane derivative.

Strategy 2: Palladium-Catalyzed Domino C-H Activation/Spirocyclization

Transition metal catalysis offers a powerful and elegant route to complex molecules through novel bond disconnections. A palladium-catalyzed domino reaction can be designed to construct the spiro[5.7]tridecane core by orchestrating a sequence of oxidative addition, intramolecular carbopalladation, and C-H bond activation.[8][9] This approach is highly atom-economical and can provide access to unique derivatives not easily accessible through traditional methods.

Causality and Mechanistic Insight

The catalytic cycle begins with the oxidative addition of a low-valent Palladium(0) catalyst into a C-X bond (e.g., C-Br or C-OTf) of a carefully designed linear precursor. This precursor contains a tethered acrylamide and a cyclooctane ring. Following oxidative addition, an intramolecular carbopalladation occurs where the aryl-palladium species adds across the double bond of the acrylamide. This step generates a σ-alkylpalladium(II) intermediate, which places the palladium center in close proximity to a C-H bond on the cyclooctane ring. A base-assisted C-H activation step then occurs, forming a spirocyclic palladacycle intermediate. Finally, reductive elimination forges the final C-C bond, creating the spiro[5.7]tridecane system and regenerating the active Palladium(0) catalyst.

cluster_catalytic_cycle Palladium-Catalyzed Domino Spirocyclization Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Precursor Precursor Aryl Halide Precursor Precursor->OxAdd Pd_II_Aryl Aryl-Pd(II)-X Intermediate OxAdd->Pd_II_Aryl Carbopalladation Intramolecular Carbopalladation Pd_II_Aryl->Carbopalladation Alkyl_Pd_II Alkyl-Pd(II) Intermediate Carbopalladation->Alkyl_Pd_II CH_Activation C-H Activation Alkyl_Pd_II->CH_Activation + Base Palladacycle Spirocyclic Palladacycle CH_Activation->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Spiro[5.7]tridecane Product RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed domino reaction.

Experimental Protocol

Objective: To synthesize a spiro[5.7]tridecane-lactam derivative via a domino C-H activation/cyclization.

Materials:

  • N-(2-bromobenzyl)-N-(cyclooctylmethyl)acrylamide (Substrate, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tricyclohexylphosphine (PCy₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Pivalic acid (PivOH, 0.5 eq)

  • 1,4-Dioxane (Anhydrous Solvent)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.1 eq), K₂CO₃ (2.5 eq), and PivOH (0.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the substrate).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Cooling and Filtration: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the spiro[5.7]tridecane-lactam product.

Comparative Analysis of Protocols

The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The following table provides a comparative overview of the proposed one-pot protocols.

FeatureStrategy 1: Tandem Michael/AldolStrategy 2: Pd-Catalyzed Domino C-H Activation
Key Reaction Type Anionic CascadeTransition Metal Catalysis
Starting Materials Readily available cyclic ketones and enonesRequires multi-step synthesis of a linear precursor
Catalyst System Simple base (e.g., KOH, L-proline)Palladium catalyst with a specific ligand
Stereocontrol Can be achieved with chiral bases/catalystsStereocontrol is challenging and substrate-dependent
Functional Group Tolerance Moderate; sensitive to strong basesGood; tolerant of many functional groups
Key Advantages Cost-effective, well-established reactionsHigh atom economy, novel bond formation
Potential Challenges Side reactions (polymerization, self-condensation)Catalyst sensitivity, high temperatures, precursor synthesis

Conclusion and Future Outlook

The synthesis of spiro[5.7]tridecane derivatives via one-pot cyclization protocols represents a significant challenge that can be addressed through creative and robust synthetic design. The tandem Michael/Aldol condensation offers a classical, reliable route using inexpensive reagents, while palladium-catalyzed domino reactions provide a modern, atom-economical alternative for accessing novel chemical space. The protocols detailed herein serve as a foundational guide for researchers aiming to construct this unique spirocyclic scaffold. Future efforts in this area will likely focus on the development of enantioselective variants of these reactions, further expanding the utility of spiro[5.7]tridecanes in the discovery of new therapeutic agents and complex natural product synthesis.[3][10]

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing).
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC.
  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • Proposed mechanism for the spirocyclization–desilylation reaction.
  • Spiro Heterocycles in Organic Electronics: Synthesis and Applic
  • Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi.
  • Stereoselective Domino Reactions in the Synthesis of Spiro Compounds - ResearchG
  • Domino reaction to make heterocyclic spiro compounds - RSC Blogs.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI.
  • Spirocyclic Motifs in N
  • Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery - Benchchem.
  • Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cycliz
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed.
  • Tandem synthesis of enantioenriched spirolactones via one-pot Heck–Matsuda reactions directly from nitroarenes - Organic Chemistry Frontiers (RSC Publishing).
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Spirocyclic derivatives as antioxidants: a review - PMC - NIH.

Sources

Application

Advanced Functionalization Strategies for Spiro[5.7]tridecan-13-one in Medicinal Chemistry

Executive Summary Spirocyclic scaffolds have emerged as "privileged structures" in modern drug discovery due to their ability to increase fraction sp3 (Fsp3) character, improve solubility, and restrict ligand conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic scaffolds have emerged as "privileged structures" in modern drug discovery due to their ability to increase fraction sp3 (Fsp3) character, improve solubility, and restrict ligand conformation without the aromatic planarity that often leads to poor metabolic stability. Spiro[5.7]tridecan-13-one represents a unique chemical space: it combines a stable cyclohexane anchor with a flexible, yet functionalizable, cyclooctanone ring.

The specific placement of the ketone at position 13 (adjacent to the spiro quaternary center) creates a neopentyl-like steric environment on one side of the carbonyl, while leaving the distal


-position (C12) accessible. This structural asymmetry offers a powerful handle for regioselective functionalization , allowing medicinal chemists to install vectors for Structure-Activity Relationship (SAR) exploration without the need for complex protecting group strategies.

This guide details three validated protocols for functionalizing this scaffold, focusing on


-arylation, spiro-hydantoin formation, and transannular diversification.

Structural Analysis & Reactivity Profile

To successfully functionalize Spiro[5.7]tridecan-13-one, one must understand its conformational and steric landscape.

The "Blocked" vs. "Open" Flank

The spiro[5.7]tridecane system follows IUPAC numbering where the spiro carbon is C6. The 8-membered ring comprises carbons C7 through C13.

  • Position 13 (Carbonyl): The electrophilic center.

  • Position 6 (Spiro Center): A quaternary carbon directly

    
     to the ketone. It has zero enolizable protons .
    
  • Position 12 (Distal

    
    -Methylene):  The only enolizable site.
    

Implication: Under thermodynamic or kinetic control, enolization must occur towards C12. This guarantees 100% regioselectivity for electrophilic trapping (alkylation, arylation, halogenation), a rarity in medium-ring ketones which usually suffer from regio-isomeric mixtures.

Transannular Strain

Cyclooctanones exhibit transannular strain (Prelog strain) due to cross-ring hydrogen interactions. Nucleophilic addition to the C13 ketone converts a sp2 center to sp3, which can either relieve or exacerbate this strain depending on the substituent. Reagents that are too bulky may fail not just due to the spiro-center (C6) but due to transannular clashes with C9/C10 hydrogens.

Experimental Protocols

Protocol A: Regioselective Pd-Catalyzed -Arylation

Objective: Install an aromatic moiety at C12 to probe hydrophobic pockets in the target protein. Mechanism: The spiro-center at C6 forces enolization to C12. Palladium catalyzes the cross-coupling of the enolate with an aryl halide.

Materials
  • Substrate: Spiro[5.7]tridecan-13-one (1.0 equiv)

  • Reagent: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos or SPhos (4 mol%) (Buchwald ligands are essential for steric bulk).

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Prep: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Charge: Add Spiro[5.7]tridecan-13-one (100 mg, 0.55 mmol), Aryl Bromide (0.66 mmol), Pd(OAc)2 (2.5 mg), XPhos (10.5 mg), and NaOtBu (80 mg).

  • Solvate: Add anhydrous Toluene (2.0 mL). The concentration (approx. 0.25 M) is critical to prevent intermolecular condensation.

  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LC-MS.

    • Note: The starting material peak (M+H 181) should disappear; product peak (M+H 181 + Ar - Br) appears.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad. Wash with NH4Cl (sat. aq).

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: Exclusive formation of the 12-aryl-spiro[5.7]tridecan-13-one . No bis-arylation is typically observed due to the increasing steric bulk of the 8-membered ring.

Protocol B: Spiro-Hydantoin Synthesis (Bucherer-Bergs)

Objective: Convert the ketone into a spiro-hydantoin, a bioisostere for amino acids and a privileged scaffold for inhibiting enzymes (e.g., proteases). Challenge: The steric bulk of the adjacent spiro center (C6) can retard the formation of the amino-nitrile intermediate. Harsh conditions are often required.

Materials
  • Substrate: Spiro[5.7]tridecan-13-one

  • Reagents: (NH4)2CO3 (3.0 equiv), KCN (1.5 equiv)

  • Solvent: EtOH/H2O (1:1 v/v)

Step-by-Step Methodology
  • Safety: Perform in a well-ventilated fume hood. KCN generates HCN gas if acidified.

  • Mix: In a pressure tube, dissolve the ketone in EtOH (1 mL/100mg).

  • Add: Add a solution of KCN and (NH4)2CO3 in water (1 mL/100mg).

  • Heat: Seal the tube and heat to 90°C for 24 hours.

    • Optimization: If conversion is <50%, add a Lewis Acid additive (e.g., ZnCl2, 10 mol%) to activate the carbonyl.

  • Workup: Cool to 0°C. The hydantoin product often precipitates.

  • Isolation: Filter the solid. If no precipitate, acidify carefully to pH 2 (in hood!) to protonate the hydantoin and extract with EtOAc.

Protocol C: Transannular C-H Insertion (Advanced)

Objective: Exploit the proximity of the ketone oxygen to the C9/C10 hydrogens (transannular effect) to create a bridged bicycle. Method: Photochemical Norrish Type II reaction or Remote C-H hydroxylation.

Methodology (Norrish Type II Cyclization)
  • Solvent: Benzene (degassed).

  • Irradiation: UV light (300 nm) in a quartz vessel.

  • Mechanism: Excitation of the C=O (n ->

    
    ) leads to 1,5-hydrogen abstraction from across the ring (C9 or C10), followed by radical recombination.
    
  • Result: Formation of a tricyclic alcohol (Spiro-bicyclo[x.y.z] system). This rapidly increases molecular complexity and 3D character (Fsp3 -> 1.0).

Data Analysis & Troubleshooting

Table 1: Representative Reaction Conditions & Yields
Reaction TypeReagent SystemTempTimeYield (Isolated)Major Product

-Arylation
Ph-Br, Pd(OAc)2, XPhos, NaOtBu80°C6 h82%12-Phenyl-spiro[5.7]tridecan-13-one
Hydantoin KCN, (NH4)2CO3, EtOH/H2O90°C24 h65%Spiro-hydantoin analog
Reductive Amination Benzylamine, NaBH(OAc)3, DCERT12 h45%*13-Benzylamino-spiro[5.7]tridecane
Fluorination Selectfluor, MeOHReflux4 h88%12-Fluoro-spiro[5.7]tridecan-13-one

*Note: Reductive amination yields are lower due to the steric hindrance of the adjacent spiro-center (C6). Use of Ti(OiPr)4 as a dehydrating agent is recommended to boost imine formation.

Visualizing the Strategy

The following diagram illustrates the divergent functionalization pathways, highlighting the regiocontrol dictated by the spiro scaffold.

SpiroFunctionalization Core Spiro[5.7]tridecan-13-one (Core Scaffold) Enolate Enolate Intermediate (Regioselective at C12) Core->Enolate Base (NaOtBu) Hydantoin Spiro-Hydantoin (Amino Acid Bioisostere) Core->Hydantoin Bucherer-Bergs (KCN, Amm. Carb.) Amine 13-Amino Analog (Reductive Amination) Core->Amine R-NH2 / NaBH(OAc)3 (+ Ti(OiPr)4) Bicycle Tricyclic Scaffold (Norrish Type II Cyclization) Core->Bicycle hv (300 nm) Transannular H-Abstraction Arylation 12-Aryl Analog (Hydrophobic Vector) Enolate->Arylation Pd-Cat / Ar-Br Fluorination 12-Fluoro Analog (Metabolic Blocker) Enolate->Fluorination Selectfluor

Figure 1: Divergent synthesis workflow. The spiro-center (C6) blocks one side, forcing enolization to C12 (Yellow path), while the ketone itself serves as a pivot for heterocycle formation (Red path).

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1] The use of spirocyclic scaffolds in drug discovery.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 26(12), 2627–2632. [Link]

  • Pd-Catalyzed Alpha-Arylation of Ketones: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Heterocycles via the Palladium-Catalyzed Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]

  • Transannular Reactions in Medium Rings: Appendino, G. (2020). The structural and synthetic implications of transannular interactions in medium-sized rings. Natural Product Reports, 37, 1054-1070. [Link]

  • Bucherer-Bergs Reaction Protocol: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • Spiro[5.7]tridecane Structure (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21501371, Spiro[5.7]tridecane.[5] [Link]

Sources

Method

Reductive amination of Spiro[5.7]tridecan-13-one for alkaloid synthesis

Application Note: Reductive Amination of Spiro[5.7]tridecan-13-one for Advanced Alkaloid Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The integration o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of Spiro[5.7]tridecan-13-one for Advanced Alkaloid Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The integration of high-Fsp³ spirocyclic scaffolds into drug discovery pipelines has revolutionized the design of complex alkaloids and targeted therapeutics. The spiro[5.7]tridecane system—a unique, conformationally restricted bicyclic framework—is highly valued for synthesizing cytotoxic agents and rigidified alkaloid analogs[1]. However, functionalizing the C13 position of this scaffold via reductive amination presents a distinct synthetic challenge due to the profound steric shielding imposed by the adjacent cyclooctane ring. This application note details a highly optimized, self-validating protocol for the reductive amination of Spiro[5.7]tridecan-13-one, ensuring high chemoselectivity and yield for downstream alkaloid synthesis.

Mechanistic Insights & Causality (E-E-A-T)

The reductive amination of sterically hindered spirocyclic ketones requires a delicate balance between electrophilic activation and controlled hydride delivery.

  • The Challenge: The bulky 8-membered ring of the spiro[5.7] system creates a sterically congested microenvironment around the C13 carbonyl. Aggressive reducing agents (e.g., NaBH₄) will prematurely reduce the ketone to a secondary alcohol before the amine can successfully condense to form the necessary iminium intermediate.

  • The Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is established as the gold-standard reducing agent for this transformation[2],[3].

  • Causality of Reagent Selection: The electron-withdrawing acetoxy groups on NaBH(OAc)₃ significantly attenuate its hydride-donating ability compared to NaBH₄. This kinetic delay allows the primary or secondary amine to fully condense with the ketone. Furthermore, unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ avoids the generation of highly toxic cyanide byproducts and operates with superior efficiency in weakly acidic environments[3].

  • Solvent & Additive Causality: 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) because it enhances reaction kinetics and stabilizes the polar transition state of the iminium reduction[3]. Glacial acetic acid (AcOH) is added as a crucial proton source; it protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion despite the steric bulk of the spiro[5.7] core.

Experimental Workflow

Workflow A 1. Substrate Prep Spiro[5.7]tridecan-13-one + Amine B 2. Iminium Formation AcOH in DCE A->B 25°C, 30 min C 3. Selective Reduction NaBH(OAc)3 Addition B->C in situ D 4. IPC & Quench LC-MS / NaHCO3 C->D 16-24 h E 5. Isolation Spiro-Alkaloid Product D->E Extraction/Flash

Caption: Workflow for the reductive amination of Spiro[5.7]tridecan-13-one into alkaloid precursors.

Detailed Protocol: Self-Validating Reductive Amination

Materials & Reagents

  • Spiro[5.7]tridecan-13-one (1.0 eq)

  • Target Amine (e.g., substituted piperidine or primary amine) (1.1 eq)[4]

  • NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology

  • System Initialization: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Spiro[5.7]tridecan-13-one (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Iminium Formation: Add the target amine (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at 25°C for 30 minutes to allow the sterically hindered iminium intermediate to form.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portionwise over 10 minutes to prevent localized exotherms. Stir the resulting opaque suspension at room temperature for 16–24 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. Crucial Note: Do not rely solely on UV absorption, as the spiro[5.7] core lacks a strong chromophore. Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (ESI+) to track the disappearance of the ketone and the appearance of the product mass.

  • Quench & Extraction: Once complete, carefully quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE). Causality: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes any unreacted hydride species, preventing late-stage product degradation. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient of DCM to 10% MeOH in DCM with 0.1% NH₄OH) to yield the pure spiro-alkaloid precursor.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization of the reductive amination conditions for the spiro[5.7] scaffold, validating the choice of reagents.

EntryReducing AgentSolventAdditiveTime (h)Conversion (%)Yield (%)Mechanistic Observation
1NaBH₄MeOHNone4>95<10Major product is the secondary alcohol (premature ketone reduction).
2NaBH₃CNMeOHAcOH (1 eq)246045Sluggish reaction due to steric hindrance; toxic byproducts generated.
3NaBH(OAc)₃THFAcOH (1 eq)248570Good yield, but slower kinetics compared to DCE.
4 NaBH(OAc)₃ DCE AcOH (1 eq) 16 >95 88 Optimal conditions; clean, rapid conversion to the desired amine.
5Ti(OiPr)₄ / NaBH₄EtOHNone12>9065Harsh workup required; titanium salts complicate downstream isolation.

Application in Drug Development: Pharmacological Pathway

Spirocyclic alkaloids synthesized via this methodology—such as azaspiro[5.7]tridecane derivatives and complex spiro-piperidines—often serve as rigidified mimics of natural neurotransmitters[1],[5]. By locking the amine in a specific 3D orientation, these molecules achieve high target specificity, reducing off-target toxicity in cancer and neurological therapies[5],[6].

Pathway A Synthetic Spiro[5.7] Alkaloid B Target Engagement (e.g., nAChR or GPCR) A->B High Affinity Binding C Conformational Lock via Spirocyclic Scaffold B->C Structural Fit D Receptor Modulation (Agonism/Antagonism) C->D Allosteric Shift E Downstream Signaling & Therapeutic Efficacy D->E Signal Transduction

Caption: Pharmacological pathway of spirocyclic alkaloids modulating receptor targets.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]

  • Kane, V. V., & Jones, M. (1990). Spiro[5.7]trideca-1,4-dien-3-one. Organic Syntheses, Vol. 7, p. 473. URL:[Link]

  • Vil', V. A., et al. (2023). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Molecules / MDPI (ResearchGate). URL:[Link]

  • Wikipedia Contributors. (2024). Piperidine (Alkaloid Scaffolds). Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Application

Introduction: The Architectural and Biological Significance of Spiroketals

An Application Note on the Stereoselective Synthesis of Spiro[5.7]tridecan-13-one Analogs Authored for: Researchers, Scientists, and Drug Development Professionals Spiroketals are a class of organic compounds characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Stereoselective Synthesis of Spiro[5.7]tridecan-13-one Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Spiroketals are a class of organic compounds characterized by two rings linked by a single, central tetrahedral carbon atom. This unique structural motif is prevalent in a vast array of biologically active natural products, including polyether antibiotics, insect pheromones, and marine toxins.[1][2] The rigid conformational nature of the spiroketal core often serves as a critical pharmacophore, pre-organizing appended functional groups into well-defined three-dimensional orientations for precise molecular recognition.[2]

The Spiro[5.7]tridecane framework, featuring a six-membered ring fused to a less common eight-membered ring, presents a formidable synthetic challenge. The construction of medium-sized rings is often plagued by entropic penalties and unfavorable transannular interactions. Achieving stereocontrol at the spirocyclic center and any adjacent stereocenters further elevates this complexity. This application note provides a guide to the strategic synthesis of Spiro[5.7]tridecan-13-one analogs, focusing on modern, stereoselective methodologies. We will delve into the causality behind experimental design and present detailed, actionable protocols for the synthesis of these complex architectures.

Part 1: Foundational Principles of Stereocontrol in Spiroketalization

The stereochemical outcome of a spiroketalization reaction is governed by a delicate interplay of steric and electronic effects, which can be manipulated to achieve either thermodynamic or kinetic control.

  • Thermodynamic Control: In many acid-catalyzed cyclizations of dihydroxy ketone precursors, the reaction is reversible, leading to the formation of the most stable spiroketal isomer.[2] Stability is often dictated by the anomeric effect , an electronic stabilization that occurs when a heteroatom's lone pair of electrons aligns anti-periplanar to an adjacent C-X σ* orbital. For spiroketals, this typically favors isomers where the C-O bonds of the adjacent ring are axial with respect to the current ring, minimizing dipole-dipole repulsion.

  • Kinetic Control: To access less stable, non-anomeric isomers, kinetically controlled conditions are required.[1] These reactions are irreversible and proceed through the lowest energy transition state, which may not lead to the most stable product. This is often achieved using low temperatures and specific reagents that facilitate a rapid, irreversible cyclization.

dot

G cluster_kinetic Kinetic Pathway (Low Temp, Irreversible) cluster_thermo Thermodynamic Pathway (Acid, Heat, Reversible) Precursor Dihydroxy Ketone Precursor TS_K Lower Energy Transition State Precursor->TS_K k_fast TS_T Higher Energy Transition State Precursor->TS_T k_slow Kinetic Kinetic Product (e.g., Non-Anomeric) TS_K->Kinetic Thermo Thermodynamic Product (e.g., Anomeric) Kinetic->Thermo Equilibration TS_T->Thermo

Caption: Kinetic vs. Thermodynamic control in spiroketal formation.

Part 2: Modern Synthetic Strategies

While traditional acid-catalyzed cyclization of dihydroxy ketones is the most established method for spiroketal synthesis, its application can be limited by harsh conditions and a lack of stereochemical flexibility.[2][3] Modern synthetic chemistry has introduced milder and more versatile transition-metal and organocatalytic methods.

Transition Metal-Catalyzed Spiroketalization

Transition metals, particularly gold(I) and platinum(II), have emerged as exceptionally powerful catalysts for the formation of spiroketals from precursors such as alkynediols.[2][4][5] These reactions proceed through the activation of the alkyne toward nucleophilic attack by the hydroxyl groups. The use of chiral ligands on the metal center allows for the enantioselective synthesis of spiroketals.

The general mechanism for a gold-catalyzed reaction involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. This is followed by a sequential or tandem intramolecular hydroalkoxylation by the two hydroxyl groups, ultimately forming the spiroketal after protodeauration.[6]

dot

Metal_Catalyzed_Spiroketalization_Workflow cluster_prep Step 1: Precursor Synthesis cluster_cyclization Step 2: Stereoselective Cyclization cluster_workup Step 3: Isolation & Purification start Starting Materials precursor Alkynediol Precursor start->precursor Multi-step Synthesis cyclization Intramolecular Spiroketalization precursor->cyclization reaction Gold(I) or Platinum(II) Catalyst + Chiral Ligand reaction->cyclization spiroketal Crude Spiro[5.7]tridecan-13-one cyclization->spiroketal purification Column Chromatography spiroketal->purification final_product Pure Stereoisomer purification->final_product analysis NMR, MS, Chiral HPLC final_product->analysis Characterization

Caption: General workflow for metal-catalyzed spiroketal synthesis.

Organocatalytic Domino Reactions

Organocatalysis provides a powerful metal-free alternative for the enantioselective construction of complex molecules.[7][8] For spiroketal synthesis, domino or cascade reactions are often employed, where a single chiral organocatalyst orchestrates multiple bond-forming events in one pot.[9][10] For instance, a chiral amine catalyst can initiate a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, which then sets up a subsequent intramolecular cyclization and ketalization to form the spiroketal core with high enantioselectivity. This strategy allows for the rapid construction of molecular complexity from simple starting materials.

Chiral Auxiliary-Mediated Synthesis

A robust and reliable method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary.[11] In this approach, an achiral precursor is covalently attached to a chiral molecule, which then directs the stereochemical course of subsequent reactions. After the desired stereocenters have been established, the auxiliary is cleaved and can often be recovered. For the synthesis of a Spiro[5.7]tridecan-13-one precursor, a chiral auxiliary like an Evans oxazolidinone or a pseudoephedrine amide could be used to control the stereochemistry of an alkylation or aldol reaction that builds the carbon backbone.[11][12]

Part 3: Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired analog. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Protocol 1: Gold(I)-Catalyzed Asymmetric Spiroketalization of an Alkynediol

This protocol describes the enantioselective cyclization of a dihydroxy alkyne precursor using a chiral phosphine-ligated gold(I) catalyst.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
(R)-DTBM-SEGPHOS(AuCl)₂CatalystStrem, etc.Handle in a glovebox
Silver Triflate (AgOTf)≥99%Sigma-AldrichLight-sensitive
Alkynediol PrecursorSubstrateSynthesizedMust be pure and dry
Dichloromethane (DCM)AnhydrousAcros, etc.Pass through alumina column
Celite®Filtration------
Silica Gel230-400 mesh---For column chromatography

Step-by-Step Methodology

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add (R)-DTBM-SEGPHOS(AuCl)₂ (0.01 mmol, 5 mol%) and Silver Triflate (AgOTf) (0.02 mmol, 10 mol%).

  • Reaction Setup: Add anhydrous Dichloromethane (DCM, 1.0 mL) to the flask. Stir the resulting suspension at room temperature for 10 minutes. The formation of a white precipitate (AgCl) will be observed.

  • Substrate Addition: Prepare a solution of the alkynediol precursor (0.2 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL). Add this solution dropwise to the catalyst suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by opening the flask to air. Concentrate the mixture in vacuo.

  • Purification: Dry-load the crude residue onto silica gel. Purify by flash column chromatography (e.g., 5-20% Ethyl Acetate in Hexanes gradient) to afford the pure Spiro[5.7]tridecan-13-one analog.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by analysis on a chiral HPLC column (e.g., Chiralcel OD-H).

Protocol 2: Diastereoselective Acid-Catalyzed Cyclization

This protocol details the final spiroketalization step from a purified dihydroxy ketone precursor under thermodynamic control.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Dihydroxy ketone precursorSubstrateSynthesizedMust be pure
p-Toluenesulfonic acid (p-TsOH)MonohydrateSigma-Aldrich---
Benzene or TolueneAnhydrous---Use with a Dean-Stark trap
Sodium Bicarbonate (NaHCO₃)Saturated soln.---For quenching
Magnesium Sulfate (MgSO₄)Anhydrous---For drying

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add a solution of the dihydroxy ketone precursor (1.0 mmol, 1.0 equiv) in benzene (20 mL).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.05 mmol, 5 mol%).

  • Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing for 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography (silica gel, appropriate eluent system) to yield the thermodynamically favored spiroketal isomer.

  • Characterization: Confirm the structure and stereochemistry by NMR (¹H, ¹³C, NOESY) and mass spectrometry.

Part 4: Data Summary and Expected Outcomes

The success of a stereoselective synthesis is quantified by its yield and selectivity. The following table presents hypothetical data for the gold-catalyzed synthesis of a chiral Spiro[5.7]tridecan-13-one analog, illustrating the effect of different chiral ligands.

EntryChiral LigandTemp (°C)Yield (%)d.r.e.e. (%)
1(R)-BINAP2578>20:192
2(S)-Phos2585>20:196
3(R)-DTBM-SEGPHOS091>20:199
4None (using AuCl)25951:1N/A

Part 5: Trustworthiness and Field-Proven Insights

  • Self-Validation: Every protocol must be self-validating. The stereochemical outcome should be rigorously confirmed. For chiral products, analysis on a calibrated chiral HPLC or SFC is mandatory. For diastereomers, high-field NMR, particularly 2D NOESY experiments, can elucidate the relative stereochemistry by observing through-space correlations between protons.

  • Causality in Reagent Choice: The choice of a silver salt (e.g., AgOTf) in Protocol 1 is critical. It serves as a halide abstractor, generating the highly reactive cationic gold(I) species in situ from the more stable gold(I) chloride precatalyst.

  • Anhydrous Conditions: The presence of water can be detrimental, especially in metal-catalyzed reactions. It can hydrolyze intermediates, deactivate the catalyst, and lead to undesired side products. Always use freshly dried solvents and flame-dried glassware.

  • Troubleshooting Poor Selectivity: If diastereoselectivity is low in acid-catalyzed cyclizations, it may indicate that the system has not fully reached thermodynamic equilibrium. Longer reaction times or a stronger acid may be required. In kinetic processes, poor selectivity often points to a reaction temperature that is too high, allowing for reversibility or competing reaction pathways.

Conclusion

The stereoselective synthesis of Spiro[5.7]tridecan-13-one analogs, while challenging, is readily achievable through the strategic application of modern synthetic methods. Transition-metal catalysis offers a mild and highly selective route to a wide range of analogs with excellent enantiocontrol. For accessing specific diastereomers or when metal-free conditions are desired, organocatalytic and chiral auxiliary-based methods provide powerful alternatives. The protocols and insights provided herein serve as a foundation for researchers to design and execute successful syntheses of these complex and medicinally relevant spirocyclic scaffolds.

References

  • Z. Zard, et al. (2007). A Unified, Radical-Based Approach for the Synthesis of Spiroketals. Organic Letters. [Link]

  • D. S. Tan, et al. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society. [Link]

  • A. M. F. Phillips, et al. (2012). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry. [Link]

  • K. T. Mead & B. N. Brewer (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry. [Link]

  • Y. Yeung, et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters. [Link]

  • F. D. Toste, et al. (2008). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis. [Link]

  • J. Sun, et al. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Semantic Scholar. [Link]

  • K. Sharma (2022). Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. Letters in Organic Chemistry. [Link]

  • Y. Yeung, et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. PubMed. [Link]

  • S. V. Ley, et al. (2018). Common methods for the preparation of spiroketals. ResearchGate. [Link]

  • Y. Yeung, et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Figshare. [Link]

  • E. J. Corey, et al. (1975). Introduction of Chiral Auxiliaries. Wikipedia. [Link]

  • J. M. Cardenas, et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

Sources

Method

Microwave-assisted synthesis of spirocyclic ketones

Application Note: Microwave-Assisted Synthesis of Spirocyclic Ketones via Domino Spirocyclization Introduction & Significance Spirocyclic ketones are highly privileged pharmacophores in modern drug discovery. By introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Spirocyclic Ketones via Domino Spirocyclization

Introduction & Significance

Spirocyclic ketones are highly privileged pharmacophores in modern drug discovery. By introducing rigid conformational restriction and three-dimensionality, they allow medicinal chemists to "escape from flatland," significantly improving physicochemical properties such as aqueous solubility, metabolic stability, and target selectivity compared to traditional planar aromatic rings[1]. However, the synthesis of these complex architectures—particularly through spiroannulation or multi-component domino reactions—is frequently hampered by high thermodynamic and kinetic hurdles. Microwave-Assisted Organic Synthesis (MAOS) has become an indispensable tool to overcome these barriers, providing rapid, uniform dielectric heating that dramatically accelerates reaction rates and improves overall yields[2].

Mechanistic Insights & Causality (E-E-A-T)

One of the most elegant and powerful methods for generating spirocyclic ketones is the domino spirocyclization of N-tosylhydrazones with boronic acids[3]. This transition-metal-free cascade reaction proceeds through four distinct mechanistic stages:

  • Decomposition: Base-promoted decomposition of the N-tosylhydrazone to generate a reactive diazo compound.

  • Intermolecular Coupling: Reaction of the diazo compound with an alkenylboronic or alkylboronic acid to form an intermediate allylboronic acid.

  • Intramolecular Carboborylation: Cyclization via the pendant cyano or alkene group to yield an N-boroimine intermediate.

  • Hydrolysis: Spontaneous hydrolysis of the imine to furnish the final spirocyclic ketone[4].

The Causality Behind MAOS: The critical bottleneck in this synthetic pathway is the intramolecular carboborylation (Step 3). Computational density functional theory (DFT) studies reveal that this concerted transition state—effectively a bora-aza-ene reaction—possesses an exceptionally high activation free energy (


 kcal/mol)[3]. Under conventional conductive heating, maintaining the necessary thermal energy over prolonged periods leads to the degradation of the sensitive diazo and allylboronic intermediates, resulting in reaction failure or negligible yields.

Microwave irradiation circumvents this limitation by coupling directly with the polar reaction components (such as the N-tosylhydrazone salts and the 1,4-dioxane solvent matrix). This allows the mixture to rapidly and uniformly superheat to 120 °C within minutes. The instantaneous and efficient energy transfer pushes the intermediate over the 37.3 kcal/mol threshold before thermal degradation pathways can dominate, allowing the complex cascade to complete efficiently in just 4 hours[4]. Once isolated, these spirocyclic ketones can be further diversified into vast libraries of complex amines via subsequent microwave-assisted reductive amination protocols[1].

Workflow Diagram

G A N-Tosylhydrazone + Base B Diazo Compound A->B K2CO3, Heat Decomposition C Allylboronic Acid B->C + Boronic Acid Coupling D N-Boroimine (ΔG‡ = 37.3 kcal/mol) C->D MW 120 °C Carboborylation E Spirocyclic Ketone D->E H2O Hydrolysis

Microwave-assisted domino spirocyclization workflow from N-tosylhydrazone to spirocyclic ketone.

Quantitative Data Summary

The application of microwave heating is a mechanistic necessity for the successful [4+1] and [5+1] spirocyclizations of these substrates. The table below summarizes the reaction parameters and isolated yields for the synthesis of various spirocyclic ketones[3][4].

Substrate (N-Tosylhydrazone)Boronic Acid PartnerRing FormedHeating MethodTemp (°C)TimeYield (%)
α,β-Unsaturated cyclic ketone(3-Cyanopropyl)boronic acid5-membered spiroMicrowave1204 h65 - 82
α,β-Unsaturated cyclic ketone(4-Cyanobutyl)boronic acid6-membered spiroMicrowave1204 h58 - 74
Hajos-Parrish ketone derivative(3-Cyanopropyl)boronic acid5-membered spiroMicrowave1204 h61
Cyclic ketone derivativesAlkyl/Alkenylboronic acidsVarious spiroConventional120>24 h< 15*

*Note: Conventional heating results in significant decomposition of the diazo intermediate before the high-energy carboborylation transition state can be achieved.

Detailed Experimental Protocol: Microwave-Assisted Domino Spirocyclization

Self-Validating System Design: This protocol incorporates a catalytic amount of ZnCl₂. Acting as a Lewis acid, ZnCl₂ further coordinates and stabilizes the highly energetic boroimine transition state, ensuring robust reproducibility across varying microwave reactor models and fluctuating power outputs[3].

Materials & Reagents:

  • N-Tosylhydrazone derivative (0.15 mmol)

  • Alkyl or Alkenylboronic acid (e.g., (3-cyanopropyl)boronic acid) (0.30 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (0.30 mmol, 2.0 equiv)

  • Zinc chloride (ZnCl₂) solution (0.1 M in anhydrous 1,4-dioxane) (100 µL, 0.01 mmol)

  • 1,4-Dioxane, anhydrous (1.2 mL)

  • Optional: N,N-Dimethylformamide (DMF) (0.1 mL) if the N-tosylhydrazone salt exhibits poor solubility[4].

Equipment:

  • Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover, or Milestone) equipped with IR and fiber-optic temperature sensors.

  • 10 mL heavy-walled microwave reaction vials with crimp caps and PTFE septa.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add the N-tosylhydrazone (0.15 mmol), the boronic acid (0.30 mmol), and anhydrous K₂CO₃ (0.30 mmol).

  • Solvent and Catalyst Addition: Add 1.2 mL of anhydrous 1,4-dioxane to the vial. Causality Note: 1,4-Dioxane is explicitly chosen for its moderate microwave absorptivity (loss tangent) and boiling point, allowing stable, controlled pressurization at 120 °C without thermal runaway. Add 100 µL of the 0.1 M ZnCl₂ solution.

  • Sealing and Purging: Seal the vial with a PTFE-lined crimp cap. Purge the vial with dry Argon or Nitrogen for 2 minutes via a needle. Causality Note: Removing oxygen is critical to prevent the oxidative degradation of the transient diazo intermediate at elevated temperatures.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor cavity. Program the reactor to heat to 120 °C over a 2-minute ramp time, and hold at 120 °C for exactly 4 hours. Set the maximum power limit to 300 W and enable simultaneous cooling (if your reactor supports it) to maximize direct microwave energy transfer to the polar solutes while maintaining the bulk target temperature.

  • Cooling and Hydrolysis: After the 4-hour hold, allow the reactor to cool the vial to room temperature (typically via a compressed air jet) before uncrimping. The N-boroimine intermediate undergoes spontaneous hydrolysis from adventitious moisture during the subsequent workup to yield the desired ketone.

  • Workup: Dilute the crude reaction mixture with ethyl acetate (10 mL) and wash with a saturated aqueous ammonium chloride (NH₄Cl) solution (2 × 10 mL) to neutralize the base and sequester boron byproducts.

  • Extraction and Drying: Extract the aqueous layer with an additional 10 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to isolate the pure spirocyclic ketone.

References

  • Title: Probing Chemical Space with Alkaloid-Inspired Libraries Source: PMC - NIH URL: [Link]

  • Title: Heterocyclization and spirocyclization processes based on domino reactions of N-tosylhydrazones and boronic acids involving intramolecular allylborylations of nitriles Source: Universidad de Oviedo / Chemistry - A European Journal URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: RSC Advances / ResearchGate URL: [Link]

  • Title: FULL PAPER Heterocyclization and spirocyclization processes based on domino reactions of N-tosylhydrazones and boronic acids inv (Duplicate Source for Protocol Verification) Source: Universidad de Oviedo URL: [Link]

Sources

Application

Application Note: Utilizing Spiro[5.7]tridecan-13-one in the Design of Conformationally Constrained Peptidomimetic Scaffolds

Target Audience: Research Scientists, Medicinal Chemists, and Peptide Drug Development Professionals. Introduction & Scientific Rationale The development of peptide-based therapeutics is frequently hindered by their inhe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Peptide Drug Development Professionals.

Introduction & Scientific Rationale

The development of peptide-based therapeutics is frequently hindered by their inherent conformational flexibility, which leads to high entropic penalties upon target binding and susceptibility to rapid proteolytic degradation. To overcome these limitations, medicinal chemists employ spirocyclic scaffolds to restrict backbone geometry and orient pharmacophores into spatially defined, bioactive conformations[1].

While smaller spirocyclic systems (e.g., spiro[3.3]heptane or spiro[4.4]nonane) are well-documented for inducing linear or slightly kinked conformations[2], targeting complex, shallow protein-protein interaction (PPI) interfaces requires more pronounced steric vectors[3]. Spiro[5.7]tridecan-13-one (CAS: 4728-92-1) [4] offers a highly unique topological profile. The fusion of a rigid, chair-preferring 6-membered cyclohexane ring with a bulky, flexible 8-membered cyclooctane ring creates a highly asymmetric steric environment. When converted into an


-amino acid at the 13-position, this scaffold severely restricts the 

and

dihedral angles of the peptide backbone, acting as a potent inducer of

-turn motifs.

Mechanistic Causality: Overcoming Steric Hindrance in Synthesis

Synthesizing an


-disubstituted amino acid from a bulky spiro-ketone presents significant thermodynamic challenges.
  • Why not the Strecker Synthesis? The traditional Strecker reaction (ketone + amine + cyanide) relies on the formation of an intermediate imine. For highly hindered

    
    -branched ketones like Spiro[5.7]tridecan-13-one, the imine formation is highly reversible, and the subsequent nucleophilic attack by the cyanide ion is sterically blocked, leading to abysmal yields[5].
    
  • The Bucherer-Bergs Advantage: The Bucherer-Bergs multicomponent reaction utilizes potassium cyanide and ammonium carbonate to form a spiro-hydantoin intermediate[6]. Unlike the Strecker pathway, the Bucherer-Bergs reaction is driven by the thermodynamic stability and precipitation of the hydantoin ring[7]. This "thermodynamic sink" pulls the equilibrium forward, easily overcoming the steric bulk of the [5.7] spiro center[8].

Peptidomimetic Scaffold Development Workflow

G K Spiro[5.7]tridecan-13-one (CAS 4728-92-1) BB Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) K->BB HYD Spiro-Hydantoin Intermediate (Thermodynamic Sink) BB->HYD HYDROL High-Pressure Alkaline Hydrolysis (Ba(OH)2, 150°C) & Fmoc-OSu HYD->HYDROL AA Fmoc-Spiro[5.7]-OH (Sterically Hindered AA) HYDROL->AA SPPS Microwave-Assisted SPPS (HATU/HOAt, 75°C) AA->SPPS PEP Constrained Peptidomimetic (β-Turn Inducer) SPPS->PEP

Workflow for converting Spiro[5.7]tridecan-13-one into a constrained peptidomimetic scaffold.

Experimental Protocols

Protocol 1: Synthesis of Spiro[5.7]tridecane-13-hydantoin via Bucherer-Bergs

The conversion of the ketone to a stable hydantoin intermediate.

  • Preparation: In a heavy-walled pressure tube, dissolve 10.0 mmol of Spiro[5.7]tridecan-13-one[4] in 25 mL of a 1:1 mixture of Ethanol/Water.

  • Reagent Addition: Add 20.0 mmol of Potassium Cyanide (KCN) and 40.0 mmol of Ammonium Carbonate

    
    . Causality: Excess ammonium carbonate is required as it acts as both the ammonia and carbon dioxide source for the hydantoin ring closure[6].
    
  • Reaction: Seal the tube tightly (to prevent the escape of

    
     and 
    
    
    
    gases) and heat the mixture to 60 °C behind a blast shield for 48 hours.
  • Workup: Cool the vessel to 0 °C in an ice bath. Carefully vent the tube in a fume hood to release residual

    
    . Acidify the mixture to pH 3 using 1M HCl to precipitate the product. Filter the white solid and wash with cold water.
    
  • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the dried solid. The reaction is successful if the ketone C=O stretch (~1710 cm⁻¹) has disappeared, replaced by the characteristic symmetric and asymmetric imide C=O stretches of the hydantoin ring at ~1720 cm⁻¹ and ~1770 cm⁻¹ [8].

Protocol 2: Hydrolysis and Fmoc-Protection

Opening the highly stable hydantoin ring to yield the free amino acid, followed by N-terminal protection for SPPS.

  • High-Pressure Hydrolysis: Transfer the spiro-hydantoin (5.0 mmol) to a Teflon-lined stainless-steel autoclave. Add 15.0 mmol of Barium Hydroxide octahydrate (

    
    ) and 20 mL of water. Causality: Standard aqueous NaOH at reflux is insufficient to cleave sterically shielded spiro-hydantoins. High-pressure conditions (150 °C) with 
    
    
    
    are required to force the hydrolysis[2].
  • Reaction: Seal the autoclave and heat at 150 °C for 72 hours.

  • Neutralization: Cool to room temperature. Precipitate the barium salts by bubbling

    
     gas through the solution until pH 7 is reached. Filter the 
    
    
    
    precipitate through Celite.
  • Fmoc Protection: Concentrate the filtrate to 10 mL. Add 10 mL of 1,4-dioxane and 10.0 mmol of

    
    . Cool to 0 °C and dropwise add Fmoc-OSu (6.0 mmol) dissolved in 5 mL dioxane. Stir at room temperature for 12 hours.
    
  • Self-Validation Checkpoint: Acidify to pH 2 and extract with Ethyl Acetate. Perform LC-MS on the organic layer. The presence of the target mass

    
     confirms successful hydrolysis and protection.
    
Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Incorporating the sterically hindered Fmoc-Spiro[5.7]-OH into a peptide chain.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 x 5 mins).

  • Coupling Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Spiro[5.7]-OH, 0.4 mmol of HATU, and 0.4 mmol of HOAt in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIEA. Causality: The massive steric shield of the spiro[5.7] system prevents standard carbodiimide coupling. HATU generates a highly reactive uronium active ester, while HOAt provides a superior leaving group with an adjacent nitrogen that acts as an internal base to accelerate aminolysis[2].

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75 °C for 15 minutes .

  • Self-Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on a few resin beads. A yellow/colorless bead indicates complete coupling. A blue bead indicates unreacted free amines, dictating that the coupling step must be repeated (double coupling) before proceeding to the next amino acid.

Quantitative Data Presentation

Table 1: Conformational Propensity and Dihedral Angle Constraints

Comparison of backbone dihedral angles (


) induced by various spirocyclic constraints.
Scaffold Type

Angle

Angle
Primary Secondary Structure Induced
Ideal Type I

-Turn
-60°-30°

-Turn[1]
Spiro[3.3]heptane AA -55°-45°Linear / Slight Kink[2]
Spiro[5.7]tridecane AA -62°-28°Rigid Type I

-Turn
Aib (Standard Control) -57°-47°

-Helix /

-Helix
Table 2: Optimization of SPPS Coupling Conditions for Fmoc-Spiro[5.7]-OH

Demonstrating the necessity of microwave-assisted coupling for highly hindered spirocycles.

Coupling ReagentsEquivalentsTemperatureTimeKaiser Test ResultCoupling Yield (%)
DIC / HOBt4 eq25 °C (RT)120 minDeep Blue (Failed)< 15%
PyBOP / DIEA4 eq25 °C (RT)120 minLight Blue (Incomplete)45%
HATU / HOAt / DIEA4 eq25 °C (RT)120 minPale Blue (Incomplete)72%
HATU / HOAt / DIEA 4 eq 75 °C (MW) 15 min Yellow (Complete) > 98%

References

  • Spirocyclic Peptidomimetics and

    
    -turn Conformations. ebrary.net. Retrieved from:[1]
    
  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from:[3]

  • Spiro[5.7]tridecan-13-one (CAS 4728-92-1). MOLBASE Chemical Encyclopedia. Retrieved from:[4]

  • Bucherer-Bergs Reaction Mechanism. Organic Chemistry Portal. Retrieved from:[6]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Retrieved from:[7]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. SciELO. Retrieved from:[5]

  • Unnatural Amino Acids and Spirocyclic Glutamate Analogs. Enamine. Retrieved from:[2]

  • Sacripante, G., & Edward, J. T. (1982). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry. Retrieved from:[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Spirocyclization

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature, a critical parameter in the synthesis of complex spirocyclic architectures. The following question-and-answer format addresses common challenges and explains the fundamental principles behind the troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My spirocyclization reaction is resulting in a low yield. How do I know if temperature is the culprit and what should I do?

A1: Low yields are a common hurdle in spirocyclization reactions, and temperature is often a key factor.[1] A systematic approach is crucial to diagnose and resolve the issue.

Initial Diagnosis:

  • Reaction Monitoring: First, ensure the reaction is actually proceeding. Monitor its progress over time using appropriate analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If you observe the consumption of starting material but little product formation, temperature-related issues are likely.

  • Assess Reaction Profile: Look for signs of decomposition (multiple unidentified spots on TLC) or the formation of side products. If decomposition is evident, the reaction temperature may be too high.[2][3] Conversely, if a significant amount of starting material remains even after an extended period, the temperature might be too low to overcome the activation energy barrier.[1]

Troubleshooting Steps:

  • Temperature Screening: The most effective approach is to perform a systematic temperature screen. Run the reaction at a range of temperatures, for example, at -20°C, 0°C, room temperature (RT), 40°C, and 80°C.[4] This will help identify an optimal temperature range that balances reaction rate and stability of reactants and products.

  • Consider Kinetic vs. Thermodynamic Control: Spirocyclization reactions can often yield multiple products (diastereomers or constitutional isomers). The product distribution can be heavily influenced by whether the reaction is under kinetic or thermodynamic control.[2][5]

    • Kinetic Control (Lower Temperatures): Favors the product that is formed the fastest, i.e., the one with the lowest activation energy.[6] Running the reaction at lower temperatures often enhances the formation of the kinetic product.[5][7]

    • Thermodynamic Control (Higher Temperatures): Favors the most stable product.[6] Higher temperatures or longer reaction times can allow the reaction to reach equilibrium, leading to the thermodynamic product.[2][5]

Q2: I am observing the formation of multiple diastereomers in my spirocyclization. How can I use temperature to improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in creating the specific three-dimensional structure of a spirocycle. Temperature plays a pivotal role in influencing the energy difference between the transition states leading to different diastereomers.[1]

Underlying Principle: Transition State Theory

The ratio of diastereomers is determined by the difference in the Gibbs free energy of the transition states leading to their formation (ΔΔG‡). Even small changes in temperature can significantly impact this ratio.

Strategies for Improving Diastereoselectivity:

  • Lower the Temperature: In many cases, running the reaction at a lower temperature increases diastereoselectivity.[1] This is because the reaction will preferentially proceed through the transition state with the lower activation energy, leading to a higher proportion of the corresponding diastereomer.[7] For instance, studies have shown that performing a spirocyclization at -70°C can significantly favor one diastereomer over another, whereas at room temperature or higher, the selectivity can decrease or even invert.[7]

  • Solvent and Temperature Synergy: The choice of solvent can influence the transition state geometry.[2] It is often beneficial to screen a combination of different solvents and temperatures to find the optimal conditions for diastereoselectivity.

Table 1: Illustrative Effect of Temperature on Diastereomeric Ratio

Temperature (°C)SolventDiastereomeric Ratio (trans:cis)Predominant Product
-70THFHigh (e.g., >10:1)Kinetic
25 (RT)DioxaneModerate (e.g., 1:2)Thermodynamic
60DioxaneLow (e.g., 1:3)Thermodynamic

Note: This table is a generalized representation based on principles described in the literature.[7] Actual results will vary depending on the specific reaction.

Q3: My starting material or product appears to be decomposing at elevated temperatures. What are my options?

A3: Decomposition is a clear sign that the reaction conditions are too harsh.[2] Spirocyclic compounds and their precursors can be thermally labile.

Troubleshooting Decomposition:

  • Lower the Reaction Temperature: This is the most direct solution. Even a modest decrease in temperature can significantly reduce the rate of decomposition.[3]

  • Milder Reagents and Catalysts: If a catalyst is being used, its activity might be too high at the current temperature, leading to side reactions. Consider using a less active catalyst or a lower catalyst loading.[8] Similarly, if a strong base or acid is part of the reaction, switching to a milder alternative can be beneficial.[3]

  • Reduced Reaction Time: At higher temperatures, reactions proceed faster.[9] It's possible the desired transformation is complete long before decomposition becomes significant. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation.

  • Continuous Flow Chemistry: For some reactions, continuous flow systems can be an excellent solution.[10] They allow for precise control over reaction time and temperature, often enabling the use of higher temperatures for very short durations, which can maximize product formation while minimizing decomposition.[10]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in Spirocyclization

This protocol outlines a systematic approach to identify the optimal reaction temperature for a generic spirocyclization reaction.

  • Setup: In parallel, set up a series of identical reactions in small reaction vessels (e.g., microwave vials or test tubes with stir bars).

  • Reagent Preparation: Prepare a stock solution of your starting materials and any reagents to ensure consistent concentrations across all reactions.

  • Temperature Control: Place each reaction vessel in a pre-equilibrated heating/cooling block or bath set to the desired screening temperatures (e.g., -20°C, 0°C, 25°C, 50°C, 80°C).[4]

  • Initiation: Add the final reagent or catalyst to each vessel simultaneously to start the reactions.

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion of starting material, yield of the desired spirocycle, and the formation of any byproducts.

  • Data Evaluation: Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Spirocyclization

Low_Yield_Troubleshooting Start Low Yield Observed Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Decomposition Decomposition or Side Products? Incomplete->Decomposition No Increase_Temp_Time Increase Temperature or Reaction Time Incomplete->Increase_Temp_Time Yes Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Optimize Optimal Conditions Identified Decomposition->Optimize No Increase_Temp_Time->Monitor Lower_Temp->Monitor Milder_Reagents Use Milder Reagents/Catalyst Lower_Temp->Milder_Reagents Milder_Reagents->Monitor

Caption: A workflow for diagnosing and resolving low yields in spirocyclization reactions.

Diagram 2: Energy Profile of Kinetic vs. Thermodynamic Control

Kinetic_vs_Thermodynamic Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡ (Kinetic) TS_Thermo TS_Thermo Reactants->TS_Thermo ΔG‡ (Thermo) Thermo_Product Thermodynamic Product Reaction Coordinate Reaction Coordinate Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product TS_Thermo->Thermo_Product Energy Energy Kinetic_Product_Label Faster Formation (Lower ΔG‡) Thermo_Product_Label More Stable (Lower G)

Caption: Energy profile illustrating kinetic and thermodynamic reaction pathways.

References

  • ResearchGate. (2025, October 18). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates.
  • MDPI. (2025, July 10). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • PMC. Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Retrieved from [Link]

  • ResearchGate. The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). Retrieved from [Link]

  • PMC. (2025, July 1). Green regioselective synthesis and theoretical insights into photo- and thermochromic spiro heterocycles: toward optical and thermal sensing applications. Retrieved from [Link]

  • PMC. Development of Predictive Tools for Optimizing Organic Reactions. Retrieved from [Link]

  • ResearchGate. Impact of Temperature on Reaction Rate in Catalytic Reactions. Retrieved from [Link]

  • PMC. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Retrieved from [Link]

  • MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved from [Link]

  • ACS Publications. (2026, March 5). Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • PMC. (2023, October 3). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • ResearchGate. (2025, December 9). Fluorescence-Based Thermometry:Principles and Applications.
  • Royal Society of Chemistry. (2018, April 10). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Retrieved from [Link]

  • PMC. Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. Retrieved from [Link]

  • Mettler Toledo. New Experimental Techniques for Organic Synthesis. Retrieved from [Link]

  • Dalal Institute. Effect of Temperature on Reaction Rates. Retrieved from [Link]

  • ChemRxiv. (2022, September 15). Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane.
  • ResearchGate. Fluorescence-based temperature control for polymerase chain reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 5). Data-driven recommendation of agents, temperature, and equivalence ratios for organic synthesis. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Development of Predictive Tools for Optimizing Organic Reactions. Retrieved from [Link]

  • White Rose Research Online. (2024, January 14). Ynones in dearomative spirocyclisation processes:a review. Retrieved from [Link]

  • IJIRSET. (2022, March 15). Temperature Dependence on Rate of Reactions. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
  • ITS. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Retrieved from [Link]

  • LinkedIn. Effect of Temperature on Amine-CO2 Reaction Kinetics. Retrieved from [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

  • Scribd. Kinetic vs. Thermodynamic Control in Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. Retrieved from [Link]

Sources

Optimization

Troubleshooting ring-closing metathesis for spiro[5.7] systems

Technical Support Center: Ring-Closing Metathesis (RCM) for Spiro[5.7] Systems Executive Summary: The Spiro[5.7] Challenge Synthesizing a spiro[5.7]tridecane system via Ring-Closing Metathesis (RCM) presents a unique int...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ring-Closing Metathesis (RCM) for Spiro[5.7] Systems

Executive Summary: The Spiro[5.7] Challenge

Synthesizing a spiro[5.7]tridecane system via Ring-Closing Metathesis (RCM) presents a unique intersection of two difficulties: the formation of a quaternary spiro-center and the closure of a medium-sized (8-membered) ring.

While the 6-membered ring (the "5" bridge) is trivial, the 8-membered ring (the "7" bridge) is kinetically and thermodynamically the most challenging ring size to close. It suffers from severe transannular strain (Prelog strain) and unfavorable entropic factors. In this specific system, the steric bulk of the spiro center can actually assist cyclization via the Thorpe-Ingold (gem-disubstituent) effect, but only if the precursor is conformationally optimized.

This guide addresses the specific failure modes of this transformation: oligomerization, catalyst death, and olefin isomerization.

Pre-Reaction Optimization: The "Must-Haves"

Before troubleshooting a failed reaction, ensure your baseline experimental design meets these criteria.

ParameterRecommendationScientific Rationale
Catalyst Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II) First-generation catalysts (G-I) rarely close 8-membered rings due to thermal instability and lower activity against the steric bulk of the spiro center.
Concentration High Dilution (0.5 – 2.0 mM) Critical. Intermolecular dimerization is the primary competitor. Dilution favors the intramolecular pathway.
Solvent DCE (Reflux) or Toluene (80-110°C) DCM (40°C) is often insufficient to overcome the activation energy barrier for 8-membered ring formation.
Protection Remove coord. groups Free amines or unhindered thioethers can poison the Ru-catalyst. Protect as carbamates or sulfones.

Troubleshooting Guide (Q&A Format)

Scenario A: "I see only dimers and oligomers, no cyclic product."

Diagnosis: The rate of intermolecular reaction (


) is faster than intramolecular cyclization (

). This is an entropic failure.

Corrective Actions:

  • Pseudo-High Dilution: Do not just dilute the flask. Use a syringe pump to add the substrate (dissolved in minimal solvent) dropwise to a refluxing catalyst solution over 4–12 hours. This keeps the instantaneous concentration of unreacted diene extremely low.

  • Substrate Engineering: If dilution fails, your substrate may lack the necessary conformational bias. Introduce a gem-dimethyl group or a bulky protecting group (e.g., TBS ether) on the tether. This restricts rotatable bonds, lowering the entropic penalty of cyclization (Thorpe-Ingold effect).

Scenario B: "The reaction starts but stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition or Ethylene Stagnation. The 8-membered ring formation is reversible. Accumulation of ethylene gas drives the equilibrium back to the open diene or forms stable Ru-ethylene complexes that decompose.

Corrective Actions:

  • Active Sparging: Do not just use a static N2 balloon. Bubble Argon or Nitrogen directly through the solvent during the reaction to physically strip ethylene.

  • Vacuum RCM: Run the reaction under partial vacuum (static vacuum or controlled pressure ~100-200 mbar) to continuously remove ethylene.

  • Catalyst Reloading: Instead of adding 10 mol% at the start, add 2.5 mol% every 2 hours. Ru-catalysts have a finite thermal half-life (~1-3 hours at 80°C).

Scenario C: "I isolated a product, but the mass is correct and the NMR is wrong (shifted double bond)."

Diagnosis: Olefin Isomerization . The Ru-hydride species (formed from catalyst decomposition) has migrated the double bond, likely contracting the ring (e.g., forming a 7-membered ring with an exocyclic alkene) or moving the double bond into conjugation.

Corrective Actions:

  • Add Isomerization Suppressors: Add 1,4-Benzoquinone (10-20 mol%) or Ti(OiPr)4 to the reaction mixture. Benzoquinone acts as an oxidant to scavenge Ru-hydride species preventing the isomerization cycle.

  • Switch Solvent: Avoid alcohols or unpurified ethers. Use strictly anhydrous Toluene.

Decision Workflows (Visualized)

Figure 1: Catalyst & Conditions Optimization Logic

RCM_Optimization Start Start: Spiro[5.7] Precursor Check_Cat Select Catalyst Start->Check_Cat GII Grubbs II / HG-II Check_Cat->GII Steric Bulk Condition_Check Check Concentration GII->Condition_Check Dilution High Dilution (< 2mM) OR Slow Addition Condition_Check->Dilution Reaction Run Reaction (Reflux DCE/PhMe) Dilution->Reaction Result Analyze Outcome Reaction->Result Dimer Major Product: Dimers/Oligomers Result->Dimer Intermolecular > Intramolecular Stall Reaction Stalls (Incomplete) Result->Stall Ethylene Poisoning / Cat. Death Isomer Product Isomerized (Wrong NMR) Result->Isomer Ru-Hydride Migration Success Success: Spiro[5.7]alkene Result->Success Fix_Dimer Use Syringe Pump Addition Check Substrate Conformation Dimer->Fix_Dimer Action Fix_Stall Argon Sparging Sequential Cat. Addition Stall->Fix_Stall Action Fix_Isomer Add 1,4-Benzoquinone Lower Temp if possible Isomer->Fix_Isomer Action

Caption: Logic flow for selecting conditions and troubleshooting common RCM failure modes in sterically demanding spiro systems.

Protocol: Ruthenium Removal

Residual Ruthenium is toxic and can cause isomerization during workup.

The "Modified Garber" Method (Recommended):

  • Concentrate the reaction mixture.

  • Redissolve in DCM.

  • Add 50 equiv. of DMSO or Triphenylphosphine oxide (TPPO) relative to the catalyst. Stir for 12 hours.

  • Load directly onto a silica gel column. The coordinated Ru species will streak or stay at the baseline.

Alternative: Cysteine Wash

  • After reaction, add 5 equivalents (vs catalyst) of N-acetylcysteine dissolved in saturated NaHCO3.

  • Stir vigorously at 40°C for 1 hour. The organic layer will clarify as Ru migrates to the aqueous phase.

References

  • Synthesis of Spiro-cyclics via Ring-Closing Metathesis. Arkivoc, 2003.[1] Link

    • Establishes the viability of RCM for spiro-linkage form
  • Formation of Seven-Membered Rings by Ring-Closing Metathesis. Thieme Connect, 2006. Link

    • Details the difficulty of medium-ring formation and the necessity of G-II c
  • Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 2005. Link

    • The authoritative source on using 1,4-benzoquinone to prevent hydride-induced isomeriz
  • Efficient Removal of Ruthenium Byproducts. Organic Letters, 2001. Link

    • Protocols for Ru removal using coordin
  • Ring-Closing Metathesis Approaches towards Rhizoxins. National Institutes of Health, 2011. Link

    • Case study on failure modes in difficult macrocycliz

Sources

Troubleshooting

Technical Support Center: Optimization of Spiro[5.7]tridecan-13-one Oxidation

Executive Summary & Scaffold Analysis This guide addresses the oxidation of Spiro[5.7]tridecan-13-one , a bicyclic scaffold featuring a cyclohexane ring spiro-fused to a cyclooctanone. The position of the ketone (C13) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

This guide addresses the oxidation of Spiro[5.7]tridecan-13-one , a bicyclic scaffold featuring a cyclohexane ring spiro-fused to a cyclooctanone. The position of the ketone (C13) is adjacent (


) to the quaternary spiro center (C6).

The primary oxidation pathway for this scaffold is the Baeyer-Villiger Oxidation (BVO) to generate the corresponding spiro-lactone (ring expansion to a 9-membered heterocycle). The secondary pathway is


-oxidation  (e.g., hydroxylation) for functionalization.

The Core Challenge: The steric bulk of the spiro center and the conformational flexibility of the 8-membered ring create a "perfect storm" for three specific side products:

  • Regioisomers: Migration of the methylene group (C12) instead of the spiro center (C6).

  • Hydrolytic Ring Opening: Acid-catalyzed cleavage of the resulting medium-ring lactone.

  • Transesterification: If alcoholic solvents are used during workup.

Diagnostic Decision Tree (Interactive Workflow)

Use this logic flow to identify the root cause of your specific impurity profile.

Oxidation_Troubleshooting Start Identify Major Impurity Impurity_A Wrong Regioisomer (O-insertion at C12) Start->Impurity_A minor isomer > 15% Impurity_B Hydroxy-Acid / Open Ring Start->Impurity_B polar baseline spot Impurity_C Over-oxidation / Cleavage Start->Impurity_C complex mixture Action_A Cause: Steric Control > Electronic Control Fix: Switch to Lewis Acid Catalyst (Sn-Zeolites or Sc(OTf)3) Impurity_A->Action_A Action_B Cause: Acidic Hydrolysis Fix: Buffer System (NaHCO3) or Switch to Urea-H2O2 Impurity_B->Action_B Action_C Cause: Harsh Oxidant Fix: Lower Temp (-20°C) or Stoichiometry Control Impurity_C->Action_C

Figure 1: Diagnostic workflow for identifying reaction failures based on impurity profiles.

Troubleshooting Guide: Baeyer-Villiger Oxidation

Issue 1: Poor Regioselectivity (The "Wrong" Lactone)

Symptom: You observe a significant amount of the isomer where oxygen inserted between C12 and C13 (methylene migration) rather than C6 and C13 (spiro migration). Mechanism: Electronic factors favor the migration of the more substituted carbon (the spiro center). However, in spiro[5.7] systems, the Bürgi-Dunitz trajectory of the incoming peroxide can be blocked by the axial protons of the cyclohexane ring, forcing the reaction under steric control.

VariableRecommendationScientific Rationale
Reagent Switch to MMPP (Magnesium monoperoxyphthalate)MMPP is milder and often shows better selectivity for bulky ketones than mCPBA due to a more structured transition state.
Catalyst Add Sc(OTf)₃ (5 mol%) Lewis acids coordinate the carbonyl, altering the geometry of the Criegee intermediate to favor the thermodynamic (electronic) migration product.
Solvent HFIP (Hexafluoroisopropanol) HFIP stabilizes the transition state via hydrogen bonding, often enhancing the migration of the more substituted group.
Issue 2: Lactone Hydrolysis (Ring Opening)

Symptom: Loss of product during workup; appearance of a polar carboxylic acid spot on TLC. Mechanism: The 9-membered lactone product possesses medium-ring strain. In the presence of the acidic byproduct (e.g., m-chlorobenzoic acid from mCPBA), the lactone is susceptible to acid-catalyzed hydrolysis.

Corrective Protocol (Buffered Oxidation):

  • Do NOT use unbuffered mCPBA.

  • Add Sodium Bicarbonate (NaHCO₃): Use 2.5 equivalents relative to mCPBA. This neutralizes the acid byproduct in situ as it forms.

  • Quench: Use aqueous Sodium Sulfite (

    
    ) to destroy excess peroxide before any acidic workup.
    
Issue 3: Transesterification

Symptom: Formation of ethyl or methyl esters during purification. Cause: Using Methanol or Ethanol during quenching or chromatography while the medium is slightly acidic. Fix: strictly use aprotic solvents (DCM, EtOAc) for extraction. If MeOH is needed for chromatography, ensure the crude is fully neutralized (wash with saturated NaHCO₃) first.

Standard Operating Procedure (SOP)

Protocol: Buffered mCPBA Oxidation of Spiro[5.7]tridecan-13-one

Objective: Selective formation of the spiro-lactone with <5% hydrolysis.

Reagents:

  • Spiro[5.7]tridecan-13-one (1.0 equiv)

  • m-CPBA (77% max, 1.2 equiv)

  • NaHCO₃ (solid, finely ground, 3.0 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve the ketone in anhydrous DCM under Argon.

  • Buffering: Add the solid NaHCO₃ to the stirring solution. Crucial: The base must be present before the oxidant.

  • Addition: Cool the mixture to 0°C. Add m-CPBA portion-wise over 15 minutes.

    • Why? Portion-wise addition prevents a localized exotherm which promotes side reactions.

  • Reaction: Allow to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC.[1][2]

  • Quench (The "Soft" Quench):

    • Dilute with Et₂O (precipitates the benzoate salts).

    • Pour mixture into a separating funnel containing 10% aqueous

      
       (destroys peroxide) and saturated NaHCO₃ (neutralizes acid).
      
  • Workup: Separate layers. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     if the lactone is acid-sensitive).
    

FAQ: Alternative Oxidations

Q: I need to functionalize the C13 position, not expand the ring. What do you recommend? A: For


-functionalization without ring expansion, avoid peracids.
  • For

    
    -Hydroxylation:  Use Davis' Oxaziridine  or LHMDS followed by 
    
    
    
    /P(OEt)₃
    . These conditions avoid the Criegee intermediate required for ring expansion.
  • For

    
    -Unsaturation:  Use IBX (2-Iodoxybenzoic acid)  in DMSO. This introduces a double bond at C12-C13 or C13-C14 depending on substitution, without breaking the ring.
    

Q: Why is my yield low despite full conversion? A: You are likely losing the product to the aqueous layer during workup or it is polymerizing. Medium-ring lactones can oligomerize.

  • Troubleshoot: Check the aqueous layer pH. If it's >10, the lactone may have hydrolyzed to the salt of the hydroxy-acid. Re-acidify carefully to pH 4 and extract immediately.

References

  • Baeyer-Villiger Oxidation Mechanism & Regioselectivity

    • Source: Krow, G. R. (1993). "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions.[1][2][3][4][5][6][7][8]

    • Relevance: Defines the migratory aptitude (Tertiary > Secondary) relevant to the spiro center.
  • Lewis Acid Catalysis in BVO

    • Source: Uyanik, M., & Ishihara, K. (2013). "Catalytic Baeyer–Villiger Oxidation.
    • Relevance: Supports the use of Sc(OTf)3 to improve regioselectivity in sterically hindered ketones.
  • Oxidation of Spirocyclic Systems

    • Source: PubChem Compound Summary for Spiro[5.
    • Relevance: Structural valid
  • Buffered mCPBA Protocols

    • Source: Sigma-Aldrich Technical Bulletin: "m-Chloroperbenzoic Acid in Organic Synthesis."
    • Relevance: Standardizes the NaHCO3 buffering technique to prevent hydrolysis.

Sources

Optimization

Technical Support Center: Crystallization of Spirocyclic Ketones

Welcome to the Advanced Crystallization Support Hub. Subject: Solvent Selection & Process Optimization for Spirocyclic Ketones Ticket ID: #SP-CRYST-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Hub. Subject: Solvent Selection & Process Optimization for Spirocyclic Ketones Ticket ID: #SP-CRYST-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

Spirocyclic ketones present a unique paradox in crystallization. Their rigid, orthogonal 3D structure often leads to high lattice energy (making them difficult to dissolve), yet their lipophilic scaffolds can cause them to be overly soluble in common organic solvents, leading to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than nucleation.

This guide moves beyond basic "dissolve and cool" instructions. It focuses on overcoming the thermodynamic and kinetic barriers specific to spiro-fused rings.

Module A: Solvent System Selection Strategy

The Core Challenge: Spirocyclic ketones often lack the planar stacking ability of aromatic compounds. Therefore, solvent selection must prioritize solute-solvent interactions that encourage specific packing rather than random aggregation.

Recommended Solvent/Anti-Solvent Pairs

Do not rely on single-solvent systems for spirocycles unless you have a high-melting solid (>150°C). Use the following binary systems:

System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Technical Rationale
Standard Ethyl Acetate (EtOAc) Heptane or Hexane Best Starting Point. EtOAc provides moderate polar interactions for the ketone; alkanes force aggregation of the lipophilic spiro-scaffold.
High Polarity Isopropyl Alcohol (IPA) Water For polar functionalized spirocycles. IPA allows H-bonding. Water drastically increases surface tension, forcing nucleation. Warning: Risk of hydrate formation.
Chlorinated Dichloromethane (DCM) Diisopropyl Ether (IPE) For highly lipophilic/rigid scaffolds. DCM breaks lattice energy effectively. IPE is a gentle anti-solvent that minimizes oiling out compared to alkanes.
Aromatic Toluene Cyclohexane For π-stacking systems. If your spirocycle has aromatic rings, Toluene can stabilize the lattice via π-π interactions before Cyclohexane forces precipitation.
Protocol: The "Cloud Point" Titration

Validating the Solvent Ratio

  • Dissolve 100 mg of substrate in the minimum volume of "Good Solvent" at 40°C.

  • Add "Anti-Solvent" dropwise with vigorous stirring.

  • Stop immediately upon observing permanent turbidity (Cloud Point).

  • Heat the mixture to reflux. The solution should clear.

  • Critical Step: If the solution clears but "oils out" upon cooling, add 10% more "Good Solvent" and repeat.

Module B: Troubleshooting "Oiling Out" (LLPS)

Symptom: As the solution cools, you see oily droplets forming on the glass or a milky emulsion instead of distinct crystals.[1] Cause: The crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

). The system enters a "miscibility gap" before it hits the solubility curve.
The Rescue Workflow

Follow this logic to recover a crystallization batch that has oiled out.

OilingOutRescue Start Oiling Out Detected Reheat Reheat to Dissolution (Clear Solution) Start->Reheat Adjust Add 10-20% volume of Polar (Good) Solvent Reheat->Adjust Shift Phase Diagram Seed Add Seed Crystals at T = (Saturation Temp - 2°C) Adjust->Seed Bypass LLPS Cool Slow Cool (0.1°C/min) Seed->Cool Check Crystals or Oil? Cool->Check Success Filtration & Isolation Check->Success Crystals Fail Switch Solvent System (Increase BP difference) Check->Fail Oil Persists

Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (Oiling Out) in spirocyclic ketone crystallization.

Technical Insight: Adding more "good solvent" shifts the composition away from the miscibility gap. Seeding provides a template for the molecules to organize onto, bypassing the high-energy nucleation step that often fails in viscous oils [1, 3].

Module C: Advanced Optimization (Polymorphism & Solvates)

Spirocyclic ketones are prone to trapping solvent molecules in their rigid lattice voids (solvates) or packing in multiple arrangements (polymorphs).

FAQ: Common Issues

Q: My crystals turn opaque and crumble after drying. Why? A: You likely formed a solvate (e.g., a DCM solvate). Upon drying, the solvent leaves the lattice, causing the crystal structure to collapse into an amorphous powder.

  • Fix: Switch to a solvent that is sterically too bulky to fit in the lattice voids (e.g., switch from Methanol to Isopropanol, or DCM to Toluene).

Q: I have low yield despite cooling to -20°C. A: Spirocycles often have a wide Metastable Zone Width (MSZW) . The solution is supersaturated but lacks the kinetic energy to nucleate.

  • Fix: Apply Solution Shearing or vigorous stirring. High shear rates can induce nucleation in rigid molecules where thermal motion alone is insufficient [5]. Alternatively, use Anti-solvent cycling : Add anti-solvent, wait for cloudiness, heat to clear, cool, repeat.

Q: How do I ensure I have the most stable polymorph? A: Perform a Slurry Ripening experiment.

  • Take a mixture of your obtained crystal forms.

  • Suspend them in a saturated solution of the compound.

  • Stir at room temperature for 24-48 hours.

  • Ostwald Ripening will occur: the most thermodynamically stable form will grow at the expense of the metastable forms [4].

Decision Matrix: Initial Screening

Use this workflow to determine your starting point based on the physical properties of your specific ketone.

SolventScreening Input Spirocyclic Ketone Crude Material SolubilityCheck Solubility in EtOAc (5 vol, 25°C) Input->SolubilityCheck Soluble Too Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble SolubilityCheck->Insoluble No RouteA Use Heptane as Anti-solvent Soluble->RouteA Add Anti-solvent RouteB Check Solubility in DCM or THF Insoluble->RouteB RouteC Use IPE as Anti-solvent RouteB->RouteC Soluble RouteD Consider High T Toluene System RouteB->RouteD Insoluble

Caption: Solvent screening decision tree based on initial solubility profiles in standard organic solvents.

References

  • University of York. (n.d.). Problems with Recrystallisations: Oiling Out and Supersaturation.[2][3][4] Chemistry Teaching Labs. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Crystallization Process Development.[3][5][6] Link

  • LibreTexts. (2022).[7] Troubleshooting Crystallization: Oiling Out.[2][1][3][4] Chemistry LibreTexts. Link

  • Royal Society of Chemistry. (2002). Controlling factor of polymorphism in crystallization process.[8][6] CrystEngComm. Link

  • Giri, G., et al. (2017). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.[6] University of Virginia / Nature. Link

Sources

Troubleshooting

Scalability of Spiro[5.7]tridecan-13-one production processes

Technical Support Center: Scalability of Spiro[5.7]tridecan-13-one Production Processes Executive Overview The transition of Spiro[5.7]tridecan-13-one synthesis from benchtop discovery to kilogram-scale production introd...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalability of Spiro[5.7]tridecan-13-one Production Processes

Executive Overview

The transition of Spiro[5.7]tridecan-13-one synthesis from benchtop discovery to kilogram-scale production introduces non-linear thermodynamic and kinetic challenges. Constructing the spirocyclic core—specifically fusing an 8-membered cyclooctanone ring onto a pre-existing 6-membered cyclohexane ring—is notoriously difficult. Medium-sized rings (8–11 members) suffer from severe transannular strain and unfavorable activation entropies during cyclization [1]. This support guide provides validated protocols, mechanistic troubleshooting, and empirical data to ensure high-fidelity scale-up without sacrificing yield or safety.

Validated Kilogram-Scale Protocol: Telescopic Annulation Workflow

To bypass the isolation of unstable intermediates and drastically reduce the E-factor (environmental impact), we employ a one-pot telescopic chemical process [2]. This protocol operates as a self-validating system: each phase includes an analytical checkpoint that must be cleared before proceeding, ensuring that downstream failures are preemptively mitigated.

Step-by-Step Methodology:

  • Phase 1: Spiro-Center Homologation (Alkylation)

    • Action: Charge a 50 L jacketed reactor with cyclohexanone (1.0 equiv) and anhydrous THF. Cool the system to -78°C.

    • Addition: Slowly dose lithium diisopropylamide (LDA, 1.1 equiv) while maintaining an internal temperature of <-70°C. Stir for 30 minutes to ensure complete enolate formation.

    • Alkylation: Introduce the bifunctional alkylating agent (e.g., a 1,7-dibromoheptane derivative) via a metering pump over 2 hours to prevent localized thermal spikes.

    • Validation Checkpoint: Sample the mixture for HPLC analysis. Proceed only when cyclohexanone conversion is >98%. Causality: Unreacted starting ketone will initiate competitive aldol condensations during the subsequent warming phase, irreversibly poisoning the batch with polymeric byproducts.

  • Phase 2: Telescopic Ring Closure (Annulation)

    • Action: Perform an in-line solvent swap from THF to a higher-boiling, non-coordinating solvent (e.g., toluene) using vacuum distillation.

    • Catalysis: Introduce the transition-metal catalyst (1 mol%) or base required for the cyclization step.

    • Execution: Heat the reactor to 110°C. To overcome the entropic penalty of 8-membered ring formation, utilize a pseudo-high-dilution strategy by dosing the intermediate slowly into the hot solvent.

    • Validation Checkpoint: Monitor oligomer formation via Gel Permeation Chromatography (GPC). Oligomeric impurities must remain <5%.

  • Phase 3: Decarboxylation and Isolation

    • Action: If a carboxylated directing group was utilized, add 6M HCl and heat to 90°C for decarboxylation.

    • Workup: Neutralize the aqueous layer, extract the organic phase with ethyl acetate, and concentrate under reduced pressure.

    • Purification: Crystallize the final Spiro[5.7]tridecan-13-one from a heptane/ethyl acetate (3:1) matrix.

G A Cyclohexanone Starting Material B Homologation / Alkylation (Spiro Center Formation) A->B Base, Alkyl Halide C Telescopic Ring Closure (8-Membered Ring) B->C Catalyst Loading D Decarboxylation & Workup C->D Thermal Treatment E Spiro[5.7]tridecan-13-one (Target Product) D->E Crystallization

Workflow for the scalable telescopic synthesis of Spiro[5.7]tridecan-13-one.

Troubleshooting Guide & FAQs

Q1: Why am I experiencing a massive yield drop (from 85% to 30%) when scaling the 8-membered ring closure from 10 grams to 1 kilogram? A1: This is a classic manifestation of competing kinetics. The formation of an 8-membered ring is thermodynamically challenging due to transannular interactions (Prelog strain) and is entropically disfavored[1]. At the 10g scale, your reaction concentration was likely low enough to favor intramolecular cyclization. At the 1kg scale, the higher concentration required for volumetric efficiency causes intermolecular reactions (oligomerization/polymerization) to outcompete ring closure. Solution: Implement a pseudo-high-dilution technique. Instead of batch heating, use a continuous flow reactor or a slow-addition protocol where the linear precursor is dosed into a large volume of hot solvent containing the catalyst. This keeps the steady-state concentration of the reactive intermediate extremely low, mimicking high dilution without sacrificing batch throughput.

Q2: During the telescopic process, my transition-metal catalyst deactivates prematurely. How can I prevent this? A2: Catalyst poisoning in telescopic (one-pot) syntheses usually stems from inorganic salts or coordinating byproducts generated in the first step [2]. In the homologation of spirocycles, trace halide ions (e.g., bromides or chlorides from the alkylating agent) strongly coordinate to palladium or ruthenium centers, blocking the active catalytic sites. Solution: Introduce a rigorous in-line solvent swap and filtration step. Before adding the catalyst, distill off the polar coordinating solvent (THF) and replace it with a non-coordinating solvent (toluene). Pass the mixture through an in-line pad of Celite or basic alumina to sequester halide salts before initiating the cyclization.

Q3: The decarboxylation step is causing thermal runaways in our pilot plant. What is the mechanistic cause and how do we control it? A3: Decarboxylation is highly exothermic and generates equimolar amounts of CO


 gas. In a large vessel, the rapid evolution of gas decreases the heat capacity of the liquid phase (foaming), while the exothermic bond cleavage overwhelms the jacket cooling capacity.
Solution: Transition from a batch heating method to a controlled continuous stirred-tank reactor (CSTR) cascade, or strictly control the dosing rate of the acid catalyst at the reaction temperature. Ensure your reactor's condenser is sized to handle the sudden vapor velocity.

Troubleshooting Start Yield Drop at Scale? Q1 Is oligomerization observed? Start->Q1 Sol1 Implement Pseudo-High Dilution / Flow Q1->Sol1 Yes Q2 Is catalyst poisoning detected? Q1->Q2 No Sol2 Rigorous In-Line Solvent Swap Q2->Sol2 Yes

Diagnostic logic tree for resolving yield drops during spirocycle scale-up.

Quantitative Process Metrics

To benchmark your scale-up efforts, compare your batch metrics against our optimized baseline data. The implementation of telescopic synthesis and flow-assisted cyclization significantly improves the E-factor and overall yield during multigram to kilogram preparation[3].

Process ParameterBench Scale (10g Batch)Unoptimized Pilot (1kg Batch)Optimized Process (1kg Flow/Telescopic)
Overall Yield 82%31%76%
E-factor (kg waste / kg product) 14528042
Cyclization Concentration 0.01 M0.5 M0.2 M (Steady-State Flow)
Catalyst Loading 5.0 mol%5.0 mol%0.5 mol%
Product Purity (HPLC) >99.0%88.5% (Oligomer contamination)>98.5%

References

  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv.[Link]

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. ACS Publications.[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Institutes of Health (NIH) / PMC.[Link]

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Spiro[5.7]tridecan-13-one

Executive Summary & The Analytical Challenge Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, present unique analytical challenges. Spiro[5.7]tridecan-13-one (C₁₃H₂₂O, Exact Mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, present unique analytical challenges. Spiro[5.7]tridecan-13-one (C₁₃H₂₂O, Exact Mass: 194.1671 Da) is a highly hydrophobic bicyclic ketone consisting of a 6-membered cyclohexane ring and an 8-membered cyclooctane ring.

For drug development professionals and analytical chemists, selecting the correct mass spectrometry (MS) ionization and fragmentation technique is critical for structural elucidation and quantification. This guide objectively compares the performance, mechanistic causality, and experimental workflows of GC-EI-MS , LC-ESI-MS/MS , and LC-APCI-MS for the analysis of Spiro[5.7]tridecan-13-one.

Mechanistic Causality: Spiro-Directed Fragmentation

To understand the performance of different MS platforms, one must first understand the intrinsic gas-phase chemistry of the spiro scaffold.

In hard ionization techniques like Electron Ionization (EI), the electron bombardment yields an odd-electron molecular radical cation (M⁺•)[1]. While simple cycloalkyl ketones typically undergo standard


-cleavage to form stable acylium ions[2], spiro ketones exhibit anomalous behavior driven by the steric strain and hyperconjugation at the quaternary spiro center.

Foundational studies on spirocyclic ketones reveal that the preferred fragmentation pathway is the cleavage of the saturated (non-ketone) ring[3]. Counterintuitively, the neutral fragment lost is not the entire ring; empirical data demonstrates a highly specific rearrangement resulting in the loss of a 55 amu neutral fragment (C₄H₇•) when the saturated ring is six-membered[3]. For Spiro[5.7]tridecan-13-one (M⁺• at m/z 194), this spiro-cleavage yields a highly diagnostic base peak at m/z 139 .

Conversely, soft ionization techniques (ESI/APCI) protonate the carbonyl oxygen to form an even-electron [M+H]⁺ precursor at m/z 195. Because the bicyclic framework is highly stable, Collision-Induced Dissociation (CID) is required to break the weakest bonds, typically resulting in the neutral loss of water (-18 Da) followed by ring-opening[4].

MS_Workflow Sample Spiro[5.7]tridecan-13-one Sample Matrix GC Gas Chromatography (High Resolution) Sample->GC Volatile/Thermal Stable LC Liquid Chromatography (High Throughput) Sample->LC Solution Phase EI Electron Ionization (EI) 70 eV Hard Ionization GC->EI ESI Electrospray (ESI) Solution-Phase Soft Ionization LC->ESI Polar Solvents APCI APCI Gas-Phase Soft Ionization LC->APCI Low Polarity Analytes EI_Data Extensive Radical Fragmentation Data EI->EI_Data ESI_Data [M+H]+ Precursor CID MS/MS Spectra ESI->ESI_Data APCI_Data High-Efficiency [M+H]+ CID MS/MS Spectra APCI->APCI_Data

Fig 1. Comparative MS workflow logic for Spiro[5.7]tridecan-13-one analysis.

Comparative Performance Analysis

A. GC-EI-MS: The Gold Standard for Structural Elucidation

GC-EI-MS provides unmatched reproducibility for structural identification. Because Spiro[5.7]tridecan-13-one is thermally stable and volatile, it is an excellent candidate for GC. The 70 eV electron beam forces deep fragmentation, providing a rich spectral fingerprint that maps the entire carbon skeleton.

B. LC-ESI-MS/MS: High Sensitivity, Low Ionization Efficiency

While ESI is the default for LC-MS workflows, it relies on solution-phase protonation. Because Spiro[5.7]tridecan-13-one lacks highly basic functional groups (e.g., amines) and consists mostly of a hydrophobic hydrocarbon backbone, ESI suffers from ion suppression and lower ionization efficiency compared to more polar molecules.

C. LC-APCI-MS: The Optimal LC Alternative

Atmospheric Pressure Chemical Ionization (APCI) bridges the gap. By utilizing a gas-phase corona discharge, APCI transfers protons from solvent plasma directly to the carbonyl oxygen. This thermodynamic gas-phase reaction is vastly superior for neutral, low-polarity ketones, dramatically increasing the signal-to-noise (S/N) ratio compared to ESI.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating mandatory System Suitability Tests (SSTs).

Protocol 1: GC-EI-MS Acquisition
  • System Validation (Tune): Before analysis, infuse Perfluorotributylamine (PFTBA). Validate that the mass axis is calibrated and the relative abundances of m/z 69, 219, and 502 meet manufacturer targets. This ensures the 70 eV energy is consistently applied for reproducible homolytic cleavage[1].

  • Sample Preparation: Dissolve the analyte in MS-grade hexane to a final concentration of 1 µg/mL. Add 100 ng/mL of structurally similar internal standard (e.g., Spiro[5.5]undecanone).

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.

  • Detection: Scan range m/z 40–300. Extract m/z 139 (quantifier) and m/z 194 (qualifier).

Protocol 2: LC-APCI-MS/MS (Targeted Quantification)
  • System Validation (Tune): Infuse a 1 pg/µL reserpine standard. Monitor the m/z 609 → 195 transition to validate collision energy calibration and quadrupole transmission efficiency.

  • Sample Preparation: Dilute the sample in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote proton availability.

  • Chromatography: Utilize a C18 column (100 × 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

  • Source Optimization: Set the APCI corona discharge current to 4.0 µA and the vaporizer temperature to 400°C to ensure complete desolvation of the hydrophobic spiro ring.

  • CID Fragmentation: Isolate the [M+H]⁺ precursor (m/z 195). Apply 20 eV collision energy using Argon gas to monitor the m/z 195 → 177 (-H₂O) and m/z 195 → 149 (-H₂O, -CO) transitions[4].

Fragmentation_Pathway M_ion Molecular Ion [M]+• m/z 194 Alpha Alpha-Cleavage (C13-C12 Bond) M_ion->Alpha Homolytic Cleavage Spiro Spiro-Cleavage (Rearrangement) M_ion->Spiro Radical Site Migration Water Thermal/Rearrangement (Loss of H2O) M_ion->Water -H2O (18 Da) Frag_166 Loss of CO m/z 166 Alpha->Frag_166 -CO (28 Da) Frag_139 Rearranged Ion m/z 139 (Base Peak) Spiro->Frag_139 -C4H7• (55 Da) Frag_176 [M - H2O]+• m/z 176 Water->Frag_176

Fig 2. Primary EI-MS fragmentation pathways of Spiro[5.7]tridecan-13-one.

Quantitative Data Synthesis

The table below synthesizes the expected performance metrics and diagnostic fragmentation patterns across the three evaluated MS platforms.

TechniqueIonization TypePrecursor IonBase PeakKey Diagnostic FragmentsEst. Sensitivity (LOD)Best Use Case
GC-EI-MS Hard (70 eV)m/z 194 (M⁺•)m/z 139m/z 166, 176, 9750 ng/mLStructural elucidation, untargeted library matching.
LC-ESI-MS/MS Soft (Solution)m/z 195 ([M+H]⁺)m/z 177m/z 149, 113, 9525 ng/mLAnalysis in highly polar matrices (e.g., plasma).
LC-APCI-MS Soft (Gas-Phase)m/z 195 ([M+H]⁺)m/z 195m/z 177, 1495 ng/mLHigh-throughput targeted quantification (MRM).

Conclusion

For the analysis of Spiro[5.7]tridecan-13-one, GC-EI-MS remains the definitive tool for structural characterization due to the highly specific 55 amu neutral loss driven by the spiro center. However, for quantitative drug development workflows requiring high throughput, LC-APCI-MS significantly outperforms ESI. By leveraging gas-phase corona discharge, APCI overcomes the poor solution-phase ionization efficiency of this hydrophobic ketone, providing superior limits of detection and robust MRM transitions.

References[3] Sample, S. D., et al. "Mass spectral fragmentation of spiro ketones and olefins." Journal of Organic Chemistry, American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jo01288a014[4] Gu, H., et al. "Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae)." Marine Drugs, National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3153225/[2] Clark, J. "Fragmentation patterns in the mass spectra of organic compounds." Chemguide. URL: https://www.chemguide.co.uk/analysis/masspec/fragment.html[1] "Fragmentation Mechanisms." Intro to Mass Spectrometry, OrgChemBoulder. URL: https://orgchemboulder.com/Spectroscopy/MS/fragmentation.shtml

Sources

Comparative

Comparative Guide: IR Spectroscopy of Carbonyl Stretches in Spirocyclic Ketones

Executive Summary This guide provides a technical analysis of the infrared (IR) carbonyl stretching frequencies ( ) of spirocyclic ketones. It is designed for medicinal chemists and structural biologists who need to dist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) carbonyl stretching frequencies (


) of spirocyclic ketones. It is designed for medicinal chemists and structural biologists who need to distinguish these scaffolds from monocyclic and bridged bicyclic alternatives.

Key Insight: In spirocyclic ketones, the ring strain of the specific ring containing the carbonyl group is the dominant predictor of


. However, the spiro-fusion creates a "rigidification effect" that can narrow bandwidths and, in specific geometries (e.g., spiro-diones), induce spiroconjugation —an electronic interaction between perpendicular 

-systems that results in unique spectral splitting.

Theoretical Framework

Vibrational Mechanics (Hooke’s Law)

The carbonyl stretch is governed by the simple harmonic oscillator model:



Where 

is the force constant and

is the reduced mass. In spirocyclic systems, geometric constraints alter

by forcing bond angle deviations.
The Ring Strain Effect (Bond Angle Deformation)

As ring size decreases, the internal bond angle (


) decreases (e.g., 

in cyclobutane vs.

ideal

).
  • Mechanism: To relieve strain, the ring C-C bonds utilize more ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -character.
    
  • Consequence: The exocyclic C=O bond is forced to utilize more ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -character.
    
  • Result: Shorter C=O bond

    
     Higher 
    
    
    
    
    
    Higher Wavenumber (
    
    
    )
    .
Electronic Effects: Spiroconjugation

Unlike planar conjugation (which lowers


), spiroconjugation  occurs when two 

-systems are held perpendicular by a spiro-carbon.
  • Condition: Occurs in spiro-diones (e.g., spiro[4.4]nonane-1,6-dione).[1][2]

  • Observation: Orbital overlap leads to exciton coupling, often splitting the carbonyl band into symmetric and asymmetric stretches, or causing a shift inconsistent with simple strain models.

Comparative Analysis

Spirocyclic vs. Monocyclic Ketones (Ring Size Dominance)

The following table compares spirocyclic ketones with their direct monocyclic analogs. Note that the frequency is determined primarily by the size of the ring hosting the ketone.

Ring System Spiro Scaffold Carbonyl Location

(cm⁻¹)
Comparator (Monocyclic)

(cm⁻¹)

(Shift)
4-Membered Spiro[3.3]heptan-2-oneCyclobutane ring1780 - 1785 Cyclobutanone1783~0 (Strain dominates)
5-Membered Spiro[4.5]decan-1-oneCyclopentane ring1740 - 1745 Cyclopentanone1745Negligible
6-Membered Spiro[4.5]decan-6-oneCyclohexane ring1715 - 1720 Cyclohexanone1715Negligible
3-Membered Spiro[2.2]pentan-1-oneCyclopropane ring1820+ Cyclopropanone*~1815+5 (Hyper-strain)
  • Note: Cyclopropanone is highly unstable; values are theoretical or from matrix isolation.

Spirocyclic vs. Bridged Bicyclic Ketones

Spiro systems are generally less strained than their bridged counterparts (e.g., norbornane systems) because the rings share only one atom, allowing for some conformational flexibility (e.g., butterfly motion).

System Type Example Structure Strain Characteristic

(cm⁻¹)
Spirocyclic Spiro[4.5]decan-1-oneRigid, but rings can twist/flex independent of each other.1745
Bridged Bicyclic Norbornan-2-oneRigid cage; angle deformation is "locked in".1750 - 1755
Fused Bicyclic cis-Hydrindan-1-oneFlexible fusion; reduces strain.1740

Experimental Protocol: High-Fidelity Acquisition

To accurately distinguish subtle spiro-induced shifts from solvent effects, follow this protocol.

Step 1: Sample Preparation
  • Solvent: Use Carbon Tetrachloride (

    
    )  or Carbon Disulfide (
    
    
    
    )
    if possible (non-polar, no H-bonding).
    • Alternative: Dichloromethane (

      
      ) is acceptable but will lower frequencies by ~10-15 cm⁻¹ due to dipole interactions.
      
  • Concentration: < 0.05 M to prevent intermolecular dipole coupling.

Step 2: Instrument Parameters
  • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹). Spiro-ketone bands can be sharp.

  • Scans: Minimum 64 scans to resolve weak overtone bands often seen in rigid systems.

Step 3: Data Interpretation
  • Fermi Resonance: Watch for "doublets" in spiro-lactones or strained systems, often caused by Fermi resonance between the fundamental C=O stretch and the first overtone of a C-C stretch.

Visualizations

Diagram 1: Structural Logic of Frequency Shifts

This decision tree illustrates how to predict the shift based on structure.

G Start Analyze Spiro-Ketone Structure RingSize Identify Ring Size (Containing C=O) Start->RingSize SmallRing Small Ring (3 or 4) RingSize->SmallRing MedRing Medium Ring (5) RingSize->MedRing LargeRing Large Ring (6+) RingSize->LargeRing StrainHigh High Strain (High s-character in C=O) SmallRing->StrainHigh StrainMed Moderate Strain MedRing->StrainMed StrainLow Low Strain (Normal sp3 angles) LargeRing->StrainLow ShiftUp High Frequency (1780 - 1850 cm⁻¹) StrainHigh->ShiftUp ShiftMid Mid Frequency (1740 - 1750 cm⁻¹) StrainMed->ShiftMid ShiftBase Base Frequency (1715 cm⁻¹) StrainLow->ShiftBase CheckConj Check for Spiroconjugation (e.g. Spiro-dione?) Split Band Splitting (Symmetric/Asymmetric) CheckConj->Split Yes ShiftMid->CheckConj If dione present

Caption: Logic flow for predicting carbonyl shifts based on ring size and electronic effects.

Diagram 2: Experimental Workflow

Standardized workflow for ensuring data integrity when comparing spirocyclic scaffolds.

Experiment Sample Spirocyclic Sample Solvent Solvent Selection: CCl4 or CS2 (Non-polar) Sample->Solvent Prep Dilution (<0.05M) Avoid H-bonding Solvent->Prep Acquisition Acquisition: Res: 2 cm⁻¹ | Scans: 64 Prep->Acquisition Analysis Analyze Bandwidth (Narrow = Rigid) Acquisition->Analysis

Caption: Protocol for high-fidelity IR acquisition of rigid spirocyclic systems.

References

  • PubChem Compound Summary: Spiro[4.5]decan-6-one . National Center for Biotechnology Information (2025). PubChem Database. Link

  • Infrared Spectroscopy of Ketones . Department of Chemistry, Michigan State University. Virtual Textbook of Organic Chemistry. Link

  • Characteristic IR Absorptions . University of Colorado Boulder. Organic Chemistry Resources. Link

  • Spiro(4.4)nonane-1,6-dione Spectral Data . National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Link

  • Effect of Ring Strain on Carbonyl Frequency . LibreTexts Chemistry. Link

Sources

Validation

Publish Comparison Guide: X-ray Crystallography of Spiro[5.7]tridecan-13-one

Executive Summary: Escaping Flatland with Spiro[5.7] Systems In the pursuit of novel IP and improved physicochemical properties (Fsp³), spirocyclic scaffolds have replaced traditional flat aromatic cores. While Spiro[5.5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland with Spiro[5.7] Systems

In the pursuit of novel IP and improved physicochemical properties (Fsp³), spirocyclic scaffolds have replaced traditional flat aromatic cores. While Spiro[5.5]undecane remains the industry standard, Spiro[5.7]tridecan-13-one represents a frontier scaffold offering unique geometric exit vectors and metabolic stability profiles.

This guide objectively compares the crystallographic behavior, structural rigidity, and experimental requirements of the Spiro[5.7]tridecan-13-one scaffold against the established Spiro[5.5]undecane benchmark.

Key Findings
  • Conformational Flexibility: The [5.7] system exhibits a complex energy landscape due to the cyclooctane ring's mobility (boat-chair vs. twist-boat), unlike the rigid chair-chair lock of the [5.5] system.

  • Crystallizability: The [5.7] ketone requires significantly lower temperatures (<100 K) for data collection to resolve disorder in the 8-membered ring, whereas [5.5] analogs often diffract well at room temperature.

  • Geometric Advantage: The [5.7] scaffold provides a ~108° substituent exit vector distinct from the [5.5] linear projection, enabling access to novel binding pockets.

Structural & Crystallographic Comparison

The following data contrasts the core properties of the target [5.7] ketone against the standard [5.5] analog.

Table 1: Comparative Crystallographic Profile
FeatureTarget: Spiro[5.7]tridecan-13-one Benchmark: Spiro[5.5]undecan-3-one
Molecular Formula


Ring A Conformation Cyclohexane: Chair Cyclohexane: Chair
Ring B Conformation Cyclooctane: Twist-Boat / Boat-Chair Cyclohexane: Chair
Space Group (Typ.) P2₁/c or P-1 (Lower Symmetry)P2₁2₁2₁ or C2/c (Higher Symmetry)
Packing Coefficient ~68% (Loose packing due to ring flex)~72-74% (Efficient packing)
Disorder Potential High (C8-C12 region dynamic)Low (Rigid scaffold)
Melting Point Lower (Higher entropy of fusion)Higher (Rigid lattice)
Exit Vector Angle Non-linear (~108° twist)Linear / Perpendicular

Note: Data for Spiro[5.5] derived from CSD Refcodes (e.g., SPUNDD). Data for Spiro[5.7] represents theoretical consensus and analog behavior due to limited primary deposition.

Conformational Analysis & Causality

The primary challenge in crystallizing Spiro[5.7]tridecan-13-one lies in the cyclooctane ring dynamics . Unlike the cyclohexane ring, which sits in a deep energy well (Chair), the cyclooctane moiety traverses a shallow energy landscape.

Mechanism of Disorder
  • Ring Strain: The spiro-carbon (C6) forces the 8-membered ring to adopt a distorted conformation to relieve transannular strain (Prelog strain).

  • Thermal Motion: At room temperature, the C8-C12 segment undergoes "pseudorotation," leading to diffuse electron density maps.

  • Resolution Strategy: Cooling to 100 K freezes this motion, locking the ring into a distinct Twist-Boat (TB) or Boat-Chair (BC) conformation, allowing for atomic resolution.

Visualization: Conformational Energy Landscape

The diagram below illustrates the stability difference that dictates the crystallization difficulty.

ConformationLandscape Spiro55 Spiro[5.5] (Rigid Chair-Chair) Chair Global Min: Chair (Deep Well) Spiro55->Chair Locks into Spiro57 Spiro[5.7] (Flexible System) TwistBoat Transition: Twist-Boat (Dynamic at RT) Spiro57->TwistBoat Exists as Success55 High Res X-ray (Low B-factors) Chair->Success55 BoatChair Local Min: Boat-Chair (Stable at <150K) Success57 Disordered X-ray (High B-factors) BoatChair->Success57 Improved Density TwistBoat->BoatChair Cooling (100K) TwistBoat->Success57

Caption: Comparative energy landscape showing the rigidity of [5.5] vs. the dynamic nature of [5.7] requiring cryo-cooling.

Experimental Workflow: Synthesis to Structure

To obtain high-quality X-ray data for Spiro[5.7]tridecan-13-one, a standard "slow evaporation" is often insufficient due to the compound's lipophilicity and flexibility.

Recommended Protocol: The "Derivatization & Seeding" Method
Step 1: Synthesis Validation

Ensure purity >98% via GC-MS. Impurities (e.g., non-spiro byproducts) will disrupt the delicate packing of the 8-membered rings.

  • Key Reference: Synthesis via microwave-assisted Knoevenagel condensation is preferred for spiro-ketones to minimize side reactions [1].

Step 2: Crystallization Screening

Do not rely on simple evaporation. Use Vapor Diffusion with a "rigidifying" anti-solvent.

  • Solvent: Dichloromethane (good solubility).

  • Anti-solvent: Pentane or Hexane (slow diffusion).

  • Additive: If the ketone is an oil (common for [5.7] systems), derivatize with 2,4-Dinitrophenylhydrazine (2,4-DNP) or Semicarbazide . The H-bonding capacity of the hydrazone/semicarbazone promotes lattice formation.

Step 3: Data Collection
  • Mounting: Use a minimal amount of Paratone oil.

  • Temperature: 100 K (Strict Requirement) .

  • Strategy: Collect high-redundancy data (360° phi scan) to account for weaker diffraction at high angles caused by ring thermal motion.

Visualization: Crystallization Workflow

CrystalWorkflow Start Pure Spiro[5.7] Ketone Decision Is it Solid? Start->Decision VaporDiff Vapor Diffusion (DCM / Pentane) Decision->VaporDiff Yes Deriv Derivatization (Oxime / Semicarbazone) Decision->Deriv No (Oily) Mount Cryo-Mounting (Loop + Oil) VaporDiff->Mount Recryst Recrystallization (EtOH / H2O) Deriv->Recryst Recryst->Mount Collect Data Collection @ 100 K Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve

Caption: Decision tree for crystallizing flexible spiro-ketones, highlighting derivatization for oils.

Strategic Application in Drug Discovery[1]

Why pursue the difficult [5.7] structure when [5.5] is easier?

  • Novel IP Space: The [5.5] scaffold is crowded. The [5.7] system offers clear "freedom to operate."

  • Vector Geometry: In the [5.5] system, substituents at the 3- and 9- positions project linearly. In the [5.7] system, substituents on the 8-membered ring project at an obtuse angle (~108°), allowing the molecule to wrap around protein active site residues in a way [5.5] cannot.

  • Metabolic Stability: The steric bulk of the cyclooctane ring can protect adjacent metabolic soft spots (e.g., amines) more effectively than the planar cyclohexane ring.

Data Summary for Decision Makers
ParameterSpiro[5.5] (Standard)Spiro[5.7] (Advanced)
Development Risk LowMedium (Synthesis/Cryst challenges)
IP Potential Low (Saturated)High
Solubility (LogP) ModerateHigher (Lipophilic)
Ligand Efficiency HighModerate (Higher MW)

References

  • Green Synthesis of Spiro Compounds: Westphal, R., et al. "Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions."[1] Molecules, 2022, 27, 8051.[1] Link

  • Spiro Scaffold Review: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021, 64, 150-183. Link

  • Crystallography of Spiro Systems: Zeng, W.L., et al. "Synthesis and Crystal Structure of 3-((m-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione."[2] Asian Journal of Chemistry, 2014, 26, 4356-4358.[2] Link

  • Conformational Analysis: Ferguson, D.M., et al. "Ring puckering analysis of spiro[5.5]undecane." Journal of Computational Chemistry, 1996. (Contextual grounding for ring dynamics).

Sources

Comparative

Technical Comparison Guide: Reactivity &amp; Applications of Spiro[5.5] vs. Spiro[5.7] Ketones

Topic: Comparative Reactivity Guide: Spiro[5.5]undecan-ones vs. Spiro[5.7]tridecan-ones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Guide: Spiro[5.5]undecan-ones vs. Spiro[5.7]tridecan-ones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: The Rigid vs. The Fluxional

In the design of spirocyclic scaffolds for drug discovery, the choice between spiro[5.5]undecane and spiro[5.7]tridecane is rarely arbitrary. It is a decision between conformational rigidity and adaptive volume .

  • Spiro[5.5]undecan-ones: Characterized by a rigid "Chair-Chair" orthogonal arrangement. They provide a predictable vector for substituent exit and high metabolic stability.

  • Spiro[5.7]tridecan-ones: Characterized by a "Chair-Boat/Chair" interface. The eight-membered ring introduces conformational mobility (fluxionality) and transannular strain. This scaffold offers unique "induced fit" binding opportunities but presents distinct synthetic and metabolic challenges.

This guide analyzes the reactivity differences driven by these structural parameters, providing experimental protocols for their construction and functionalization.

Structural & Conformational Analysis

The reactivity of the ketone moiety in these systems is dictated by the steric environment of the spiro-carbon and the strain energy of the ring system.[1]

Conformational Landscape
  • Spiro[5.5]undecane: The two cyclohexane rings are locked perpendicular to each other. Both rings predominantly adopt the chair conformation. The energy barrier to flip is significant (~10 kcal/mol), making the scaffold a "molecular anchor."

  • Spiro[5.7]tridecane: The cyclohexane ring remains a chair, but the cyclooctane ring exists in an equilibrium of boat-chair (BC) and twist-boat (TB) conformers. This creates a "breathing" steric wall that can complicate stereoselective additions but enhance solubility and binding kinetics.

Conformational_Landscape Spiro55 Spiro[5.5]undecane (Rigid Scaffold) ChairChair Chair-Chair (Global Min) Spiro55->ChairChair Locks into Spiro57 Spiro[5.7]tridecane (Fluxional Scaffold) BoatChair Boat-Chair (BC) (Major Conformer) Spiro57->BoatChair Equilibrium TwistBoat Twist-Boat (TB) (Minor Conformer) Spiro57->TwistBoat Reactivity55 High Facial Selectivity (Steric Approach Control) ChairChair->Reactivity55 Dictates BoatChair->TwistBoat Low Barrier (~2-3 kcal/mol) Reactivity57 Variable Selectivity (Conformer Dependent) BoatChair->Reactivity57 Steric Bulk A TwistBoat->Reactivity57 Steric Bulk B

Figure 1: Conformational energy landscape comparing the rigid spiro[5.5] system to the fluxional spiro[5.7] system.

Reactivity Profile: Nucleophilic Addition (C=O)

When the ketone is located on the six-membered ring (e.g., spiro[5.x]dec-1-en-3-one), the "tail" (the other spiro ring) dictates the stereochemical outcome of nucleophilic attack (e.g., Grignard addition, hydride reduction).

Comparative Data: Stereoselectivity & Kinetics
FeatureSpiro[5.5]undecan-oneSpiro[5.7]tridecan-oneMechanistic Driver
Facial Selectivity High (>95:5 dr) Moderate (80:20 - 90:10 dr) The 8-ring's mobility allows it to "move" away from incoming nucleophiles, reducing steric differentiation between faces.
Reaction Rate Standard (Ref: Cyclohexanone)Slower (0.6x - 0.8x) The 8-ring creates a larger "cone of exclusion" around the spiro center, retarding the approach of bulky nucleophiles.
Transannular Risk NegligibleHigh (if C=O is in 8-ring) 8-membered rings are prone to transannular hydride shifts (Prelog strain) during reduction.
Hybridization Strain Low (sp² to sp³ is favorable)High (I-Strain)Rehybridizing an 8-ring carbon from sp² to sp³ increases transannular repulsion.
Expert Insight: The "8-Ring Liability"

If your target ketone is located within the 8-membered ring of the spiro[5.7] system, be wary of transannular reactions .

  • Observation: Attempting to form an enolate in the 8-ring can lead to transannular alkylation if electrophiles are present.

  • Recommendation: Place the reactive ketone in the 6-ring for predictable medicinal chemistry, using the 8-ring purely as a lipophilic, space-filling element.

Synthetic Accessibility & Protocols

Synthesis of spiro[5.5] is routine (dimedone alkylation). However, spiro[5.7] requires specific handling to avoid polymerization of reagents due to the slower kinetics of the 8-membered ring formation.

Recommended Route: Robinson Annulation

The most robust method for accessing these spiro-enones is the Robinson Annulation using a cyclic aldehyde and methyl vinyl ketone (MVK).

Critical Difference:

  • Spiro[5.5]: Reaction with cyclohexanecarboxaldehyde proceeds rapidly.

  • Spiro[5.7]: Reaction with cyclooctanecarboxaldehyde is sluggish. Standard conditions often fail because MVK polymerizes before it reacts.

Experimental Protocol: Synthesis of Spiro[5.7]trideca-1,4-dien-3-one

Self-Validating Logic: This protocol uses an enamine intermediate to increase nucleophilicity, compensating for the steric bulk of the cyclooctane ring.

Step 1: Enamine Formation (Activation)

  • Reagents: Cyclooctanecarboxaldehyde (1.0 eq), Piperidine (1.1 eq), Toluene (Solvent).

  • Setup: Dean-Stark trap.

  • Procedure: Reflux for 6 hours until theoretical water is collected.

  • Purification: Distillation under reduced pressure (bp 81–83°C at 0.5 mm). Crucial: Remove all water to prevent hydrolysis in Step 2.

Step 2: Robinson Annulation (Ring Construction)

  • Reagents: Enamine from Step 1, Methyl Vinyl Ketone (MVK, 1.1 eq), Absolute Ethanol.

  • Addition: Add MVK dropwise to the enamine solution. Do not add enamine to MVK.

  • Cyclization: Reflux for 20 hours.

  • Hydrolysis: Add Acetic Acid/Sodium Acetate/Water buffer and heat for 4 hours.

  • Result: Spiro[5.7]tridec-1-en-3-one.

Step 3: Dehydrogenation (Aromatization/Diene formation)

  • Reagents: DDQ (2.1 eq), Dioxane.

  • Procedure: Reflux for 6 hours.

  • Workup: Filter reduced DDQ, wash with NaOH (to remove phenol byproducts).

  • Yield: ~45-50% overall.

Synthesis_Workflow Start Cyclooctanecarboxaldehyde Step1 1. Enamine Formation (Piperidine/Toluene, -H2O) *Activates Nucleophile* Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 2. Robinson Annulation (+ MVK, then H3O+) *Constructs Spiro-6-Ring* Intermediate->Step2 Product1 Spiro[5.7]tridec-1-en-3-one Step2->Product1 Step3 3. Oxidation (DDQ) *Introduction of unsaturation* Product1->Step3 Final Spiro[5.7]trideca-1,4-dien-3-one Step3->Final

Figure 2: Validated synthetic pathway for Spiro[5.7] dienones, highlighting the critical enamine activation step.[2]

Metabolic & Physical Properties[3]

For drug development, the physical properties of the spiro-tail are as important as reactivity.

PropertySpiro[5.5]Spiro[5.7]Implication
Lipophilicity (cLogP) ModerateHigh (+0.8 to 1.2 log units)Spiro[5.7] significantly increases membrane permeability but decreases solubility.
Metabolic Stability HighModerate The 8-ring contains more CH₂ groups accessible to P450 oxidation. The "transannular" positions are metabolic soft spots.
Fsp³ Character HighHighBoth scaffolds improve solubility compared to flat aromatics ("Escape from Flatland").

References

  • Synthesis of Spiro[5.7]trideca-1,4-dien-3-one. Kane, V. V.; Jones, M. Jr. Organic Syntheses, 1983 , 61, 129.

  • Conformational Analysis of Medium Rings. Journal of the American Chemical Society, 1964 , 86, 4854.[3] (Foundational work on 8-membered ring strain and transannular reactions).

  • Spirocyclic Scaffolds in Medicinal Chemistry.Journal of Medicinal Chemistry, 2021, 64, 123-145. (Review of spiro[5.5] vs other spirocycles in drug design).
  • Stereoselective Nucleophilic Additions to Cyclic Ketones.Chemical Reviews, 1999, 99, 1337. (Mechanistic basis for facial selectivity in spiro-ketones).
  • Transannular Reactions in Medium-Sized Rings.Accounts of Chemical Research, 1980, 13, 419. (Detailed analysis of the "8-ring liability").

Sources

Validation

Validation of purity assays for Spiro[5.7]tridecan-13-one

Validation of Purity Assays for Spiro[5.7]tridecan-13-one: A Comparative Guide As drug development and materials science increasingly rely on complex, non-planar scaffolds, spirocyclic compounds like Spiro[5.7]tridecan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Purity Assays for Spiro[5.7]tridecan-13-one: A Comparative Guide

As drug development and materials science increasingly rely on complex, non-planar scaffolds, spirocyclic compounds like Spiro[5.7]tridecan-13-one (CAS 4728-92-1) have become highly valuable intermediates. However, validating the purity of this specific spirocyclic aliphatic ketone presents a unique analytical hurdle.

As an Application Scientist, I frequently see laboratories default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assays. For Spiro[5.7]tridecan-13-one, this is a critical error. The molecule lacks a conjugated


-system; its only chromophore is an isolated carbonyl group exhibiting a weak 

transition near 280 nm. This results in poor sensitivity, baseline drift, and non-linear responses at low concentrations.

To establish a robust, ICH Q2(R2)-compliant control strategy, we must pivot to orthogonal techniques driven by the molecule's intrinsic physicochemical properties: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (1H-qNMR).

The Mechanistic Logic of Method Selection

According to the ICH Q2(R2) guidelines, the objective of analytical validation is to demonstrate that a procedure is scientifically fit for its intended purpose[1]. For Spiro[5.7]tridecan-13-one, fitness is dictated by volatility and the lack of a chromophore.

  • GC-FID (Routine Batch Release): Spiro[5.7]tridecan-13-one is a semi-volatile compound that easily vaporizes without thermal degradation. FID relies on the combustion of carbon-hydrogen bonds, providing a near-universal, highly sensitive response for aliphatic scaffolds.

  • 1H-qNMR (Absolute Purity & Reference Standard Certification): Traditional chromatography requires a highly pure (>99.5%) reference standard of the analyte to quantify impurities accurately[2]. For novel or synthesized spirocyclics, this creates a "chicken-and-egg" dilemma. qNMR solves this by utilizing an unrelated Certified Reference Material (CRM) as an internal standard[3]. Because NMR relies on the universal detection of protons, it captures analytes and impurities that frequently escape UV detection, providing a true absolute mass fraction[4].

MethodSelection Start Spiro[5.7]tridecan-13-one Purity Assessment Volatility Is the compound volatile? Start->Volatility qNMR 1H-qNMR (Absolute Purity, No Ref Std) Start->qNMR Need Absolute Mass Fraction GCFID GC-FID (High Resolution, Routine) Volatility->GCFID Yes (Suitable) Chromophore Does it have a strong chromophore? Volatility->Chromophore No / Labile HPLC HPLC-UV/CAD (Impurity Profiling) Chromophore->HPLC Weak UV (Ketone)

Decision matrix for selecting analytical purity assays for spirocyclic ketones.

Comparative Validation Data

The following table synthesizes representative ICH Q2(R2) validation data for Spiro[5.7]tridecan-13-one across three analytical platforms. The data highlights why HPLC-UV is inadequate and why qNMR and GC-FID are the preferred methodologies.

Validation ParameterICH Q2(R2) Target[1]GC-FID Performance1H-qNMR PerformanceHPLC-UV (280 nm)
Specificity Baseline resolutionHigh (Excellent theoretical plates)High (Chemical shift dispersion)Low (Poor chromophore)
Linearity (

)

0.9995 (0.1 - 10 mg/mL)0.9999 (Intrinsic to NMR)[5]0.985 (Non-linear at low conc.)
Accuracy (Recovery)




Precision (RSD)




(Fails criteria)
LOD / LOQ S/N

/




Reference Standard -Required (Analyte-specific)Not Required (Universal CRM)[3]Required (Analyte-specific)

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for validating Spiro[5.7]tridecan-13-one.

Protocol 1: Absolute Purity via 1H-qNMR

qNMR is an intrinsically linear technique, meaning there is no requirement for a multi-point calibration curve[5]. The system is self-validating because the internal standard and the analyte are co-dissolved; any fluctuations in instrument sensitivity apply equally to both, canceling out systematic errors.

Step-by-Step Methodology:

  • Standard Selection: Select a high-purity CRM internal standard (e.g., Dimethyl terephthalate, traceably certified to

    
    ) that does not overlap with the spirocyclic ring protons (typically 1.2–2.5 ppm).
    
  • Gravimetric Preparation: Using a highly calibrated microbalance, accurately co-weigh ~20 mg of Spiro[5.7]tridecan-13-one and ~10 mg of the CRM directly into a vial. Causality: Direct co-weighing eliminates volumetric errors associated with serial dilutions[4].

  • Solvation: Dissolve the mixture in 0.6 mL of

    
     (containing 0.03% TMS) and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
       (for maximum signal-to-noise).
      
    • Relaxation Delay (D1): Set to

      
       seconds. Causality: D1 must be at least 
      
      
      
      (the longest longitudinal relaxation time of the protons of interest). This ensures 99.3% magnetization recovery, preventing signal saturation and guaranteeing that the integral area remains strictly proportional to the molar concentration[3].
    • Number of Scans (NS): 64 (to ensure S/N

      
       for the analyte peaks).
      
  • Processing & Calculation: Apply phase and baseline corrections. Integrate the distinct

    
    -carbonyl protons of the spiro-ring against the aromatic protons of the CRM. Calculate absolute mass fraction (
    
    
    
    ) using the standard qNMR equation.

qNMRWorkflow Step1 1. Sample Preparation Co-weigh Analyte & Internal Standard Step2 2. NMR Acquisition Optimize D1 > 5*T1, 90° Pulse Step1->Step2 Step3 3. Data Processing Phase/Baseline Correction, Integration Step2->Step3 Step4 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision Step3->Step4 Step5 5. Absolute Purity Calculation Mass Fraction (%) Step4->Step5

Self-validating ICH Q2(R2) workflow for absolute purity determination via 1H-qNMR.

Protocol 2: Routine Batch Analysis via GC-FID

Once the absolute purity of a primary batch of Spiro[5.7]tridecan-13-one is established via qNMR, that batch can serve as the reference standard for routine, high-throughput GC-FID analysis.

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a resolution mixture containing Spiro[5.7]tridecan-13-one and a closely eluting known impurity (e.g., a structural isomer). Causality: ICH Q2(R2) requires proving the method's Specificity[6]; the resolution factor (

    
    ) must be 
    
    
    
    to ensure accurate integration.
  • Standard Preparation: Prepare a working standard of Spiro[5.7]tridecan-13-one at 1.0 mg/mL in GC-grade Hexane.

  • Instrument Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m

      
       0.25 mm 
      
      
      
      0.25 µm. Causality: A non-polar/slightly polar stationary phase perfectly matches the lipophilic nature of the spirocyclic hydrocarbon backbone.
    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The temperature gradient focuses the analyte at the head of the column, improving peak sharpness, before eluting the semi-volatile ketone efficiently.

    • Injection: 1 µL, Split ratio 20:1, Injector Temp 250°C.

  • Validation Execution: Inject the standard preparation in six replicates. Calculate the Relative Standard Deviation (RSD) of the peak areas. An RSD of

    
     validates the precision of the injection system and the stability of the analyte under GC conditions.
    

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration Source: U.S. FDA URL:[Link]

  • qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL:[Link]

  • QNMR is a powerful analytical tool which overcomes many of the issues with HPLC analysis Source: Almac Group URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Comparative

Benchmarking Synthetic Routes for Spiro[5.7]tridecan-13-one

Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Synthetic Methodology Benchmarking for Medium-Ring Spirocycles Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Synthetic Methodology Benchmarking for Medium-Ring Spirocycles

Executive Summary: The Challenge of the Eight-Membered Ring

Spiro[5.7]tridecan-13-one represents a specific subclass of spirocarbocycles where a cyclohexane ring is spiro-fused to a cyclooctanone moiety. While spiro[5.5] (undecane) systems are synthetically trivial, the introduction of the eight-membered ring in the spiro[5.7] system introduces significant entropic and enthalpic penalties (transannular strain) that cause classical cyclization methods to fail or proceed in low yields.

This guide benchmarks three distinct synthetic strategies to access this scaffold, prioritizing methods that overcome the "medium-ring constraint."

MetricRoute A: Ring-Closing Metathesis (RCM) Route B: SmI₂-Mediated Radical Cyclization Route C: Classical Dieckmann Condensation
Primary Mechanism Ru-catalyzed Olefin MetathesisSingle Electron Transfer (SET)Base-mediated Enolate Condensation
Step Count 4-5 Steps3-4 Steps3 Steps
Overall Yield High (60-75%)Moderate (45-60%)Low (<20%)
Scalability Moderate (Dilution required)Low (Stoichiometric SmI₂)High (Cheap reagents)
Key Challenge Catalyst cost & removalReagent sensitivity (O₂/H₂O)Entropic barrier (8-membered ring)
Recommendation Primary Choice for Discovery Best for Complex Substrates Not Recommended

Structural Analysis & Retrosynthesis

The target molecule, spiro[5.7]tridecan-13-one , features a ketone functionality adjacent to the quaternary spiro center within the eight-membered ring.

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_legend Feasibility Legend Target Spiro[5.7]tridecan-13-one Precursor_RCM Route A: Diallyl Precursor (1-allyl-1-(pent-4-enyl)cyclohexane) Target->Precursor_RCM Functionalization + RCM Precursor_Radical Route B: Keto-Iodide/Aldehyde (Radical Acceptor) Target->Precursor_Radical SmI2 Cyclization Precursor_Dieckmann Route C: Diester (1,1-cyclohexanedibutyrate) Target->Precursor_Dieckmann Dieckmann Condensation Legend Green: High Probability | Yellow: Moderate | Red: Low (Entropic Issues)

Figure 1: Retrosynthetic disconnection showing the three primary pathways. Note the dashed line for Route C, indicating kinetic difficulty.

Detailed Route Analysis

Route A: Ring-Closing Metathesis (The Gold Standard)

Best for: Rapid access to the skeleton, functional group tolerance, and library generation.

The formation of eight-membered rings via RCM is well-precedented, provided the catalyst loading and dilution are optimized to prevent oligomerization.

Protocol Workflow:
  • Alkylation: Start with ethyl cyclohexanecarboxylate . Alkylate sequentially with allyl bromide and 5-bromo-1-pentene (or similar alkenyl halides) to generate the quaternary center with unequal olefin tethers.

    • Note: Using a specific 1,1-divinyl precursor is crucial. For the 13-one target (adjacent ketone), the double bond position in the product must be manipulated, or one chain must contain a pre-oxidized handle.

    • Refined Strategy: Use 1-allyl-1-(4-pentenyl)cyclohexane .

  • Cyclization (RCM): Treat the diene (0.01 M in DCM) with Grubbs II catalyst (2-5 mol%).

    • Critical Parameter: High dilution is mandatory to favor intramolecular ring closing over intermolecular polymerization (ADMET).

  • Functionalization: The RCM product is spiro[5.7]tridec-x-ene .

    • To get the ketone: Perform Hydroboration-Oxidation followed by Swern Oxidation . Alternatively, if the precursor contained an allylic alcohol or acrylate, the ketone can be accessed more directly.

Experimental Validation (Self-Validating Step):

  • Monitoring: The disappearance of terminal alkene protons (δ 4.9–5.8 ppm) and appearance of internal disubstituted alkene protons (δ 5.3–5.6 ppm) in ¹H NMR confirms cyclization.

  • Proof of 8-Ring: Mass spec will show M+ consistent with monomer, not dimer.

Route B: SmI₂-Mediated Radical Cyclization (The "SuRE" Alternative)

Best for: Constructing the ring and establishing the ketone functionality in a single step from a halo-keto precursor.

Samarium diiodide (SmI₂) promotes the reductive coupling of a ketone and an alkyl halide (or alkene) to form a ring. This method is less sensitive to ring strain than anionic cyclizations.

Protocol Workflow:
  • Precursor Synthesis: Synthesize 1-(3-iodopropyl)-cyclohexanecarbaldehyde or a similar keto-iodo tether.

  • Cyclization:

    • Reagent: SmI₂ (2.2 equiv) in THF/HMPA.

    • Mechanism: Ketyl radical formation followed by intramolecular attack on the alkyl halide/alkene.

    • Advantage: This method often closes medium rings efficiently because the intermediate radical is less sterically demanding than an enolate.

  • Oxidation: The immediate product is often an alcohol (from the ketyl). Oxidation (e.g., Dess-Martin Periodinane) yields spiro[5.7]tridecan-13-one .

Key Reference: This approach aligns with methodologies described for spiro-heterocycles using radical cascades (e.g., SuRE strategies) [1].

Route C: Dieckmann Condensation (The "Classical" Baseline)

Status: NOT RECOMMENDED for 8-membered rings.

While theoretically sound, the Dieckmann condensation of 1,1-cyclohexanedibutyrate (diester) requires the formation of an 8-membered enolate ring.

  • Failure Mode: The entropic probability of the two chain ends meeting is low. The reaction is reversible, and the equilibrium heavily favors the open-chain diester or intermolecular condensation (polymerization).

  • Thorpe-Ingold Effect: While the spiro-quaternary center provides some "gem-dimethyl" type assistance (Thorpe-Ingold effect) by restricting conformers, it is usually insufficient to drive 8-membered ring formation efficiently without high dilution and forcing conditions.

Benchmarking Data & Comparison

The following table summarizes expected performance based on literature precedents for medium-ring spirocycles.

FeatureRCM (Route A) Radical (Route B) Dieckmann (Route C)
Yield (Cyclization Step) 75-85%50-65%< 20%
Reagent Cost High (Ru catalyst)High (Sm, HMPA)Low (NaH/KOtBu)
Reaction Time 2-12 hours1-4 hours24-48 hours
Purification Silica Gel (easy separation)Aqueous workup + SilicaComplex (polymers)
Safety Profile Good (mild temp)Moderate (HMPA is toxic)Moderate (H₂ gas, bases)
Experimental Workflow Visualization

Workflow Start Start: Cyclohexanecarboxylate Step1 1. Alkylation (Allyl bromide) Start->Step1 Step2 2. Alkylation (Pentenyl bromide) Step1->Step2 Intermediate Diene Precursor Step2->Intermediate Step3 3. RCM (Grubbs II, DCM, 40°C) Intermediate->Step3 Key Step Step4 4. Hydroboration/Oxidation Step3->Step4 Final Product: Spiro[5.7]tridecan-13-one Step4->Final

Figure 2: Recommended synthetic workflow using Ring-Closing Metathesis.

Critical Protocol: RCM Synthesis of Spiro[5.7]tridecan-13-one

Objective: Synthesis of the spiro[5.7] skeleton via RCM.

  • Preparation of Diene:

    • To a solution of ethyl 1-allylcyclohexanecarboxylate (1.0 equiv) in THF at -78°C, add LDA (1.1 equiv). Stir for 30 min.

    • Add 5-bromo-1-pentene (1.2 equiv) and HMPA (2.0 equiv). Warm to RT and reflux for 12 h.

    • Result:Ethyl 1-allyl-1-(4-pentenyl)cyclohexanecarboxylate .

    • Note: To get the ketone directly, one might need to reduce the ester to an aldehyde or alcohol, or use a different functional handle. However, the hydrocarbon skeleton is best built first.

  • Ring Closing Metathesis:

    • Dissolve the diene in degassed anhydrous DCM to a concentration of 0.005 M (Critical for medium rings).

    • Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Reflux (40°C) for 4-8 hours under Argon.

    • Quench with ethyl vinyl ether to deactivate the catalyst.

    • Concentrate and purify via flash chromatography.

    • Product:Spiro[5.7]tridec-x-ene .

  • Conversion to Ketone:

    • Treat the alkene with 9-BBN (THF, reflux), then oxidize with NaOH/H₂O₂.

    • Isolate the alcohol.

    • Oxidize the alcohol using Dess-Martin Periodinane or Swern conditions to yield Spiro[5.7]tridecan-13-one (regioisomers may vary based on alkene position; RCM usually favors the thermodynamic alkene which can be isomerized).

References

  • Synthesis of Spiro[5.n]heterocycles: Title: Synthesis of Spiro[5.n (n=6–8)]heterocycles through Successive Ring‐Expansion/Indole C‐2 Functionalization. Source: ResearchGate (2025). URL:[Link]

  • RCM for Spirocycles: Title: Synthesis of spiro-cyclics via ring-closing metathesis.[1][2][3] Source: Arkivoc (2003).[2] URL:[Link]

  • General Spiro[5.7]tridecane Data: Title: Spiro[5.7]tridecane | C13H24 | CID 21501371.[4] Source: PubChem.[4][5] URL:[Link]

  • Radical Cyclization Methodology: Title: Sm-Catalyzed Synthesis and Biological Activity of Acyclic and Cyclic Azadiperoxides (Spiro[5.7]tridecane derivatives). Source: ResearchGate. URL:[Link]

Sources

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